molecular formula C9H7NaO2 B018509 Sodium cinnamate CAS No. 538-42-1

Sodium cinnamate

Katalognummer: B018509
CAS-Nummer: 538-42-1
Molekulargewicht: 170.14 g/mol
InChI-Schlüssel: DXIHILNWDOYYCH-UHDJGPCESA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium cinnamate, also known as this compound, is a useful research compound. Its molecular formula is C9H7NaO2 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

sodium;(E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIHILNWDOYYCH-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-82-9 (Parent)
Record name Sodium cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5060223
Record name 2-Propenoic acid, 3-phenyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-42-1
Record name Sodium cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-phenyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DKD3Z3E4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Characterization of Sodium Cinnamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium cinnamate (B1238496) using Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these analytical techniques for molecular structure elucidation and quality control.

Introduction to Sodium Cinnamate

This compound (C₉H₇NaO₂), the sodium salt of cinnamic acid, is a compound of interest in various fields due to its origins from a key intermediate in the phenylpropanoid pathway in plants.[1] Its parent compound, cinnamic acid, and its derivatives are recognized for their biological activities and are building blocks for lignins.[2] Spectroscopic analysis is fundamental to confirming the identity, purity, and structural characteristics of this compound, particularly in distinguishing it from its parent acid. The incorporation of sodium into the cinnamate structure has been shown to enhance thermal stability compared to cinnamic acid.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. By measuring the absorption of infrared radiation, specific functional groups within a molecule can be identified, offering a molecular fingerprint.

Experimental Protocol: FTIR Spectroscopy

The following protocol outlines the KBr pellet method for acquiring FTIR spectra of solid this compound samples.

  • Sample Preparation :

    • Thoroughly grind a small amount of high-purity potassium bromide (KBr) using an agate mortar and pestle to a fine powder.

    • Add approximately 1-2 mg of the this compound sample to the KBr.

    • Mix the sample and KBr intimately by grinding the mixture for several minutes to ensure homogeneity.

  • Pellet Formation :

    • Transfer the powdered mixture to a pellet-pressing die.

    • Place the die under a hydraulic press and apply a pressure of approximately 739 MPa to form a thin, transparent KBr pellet.[2]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Bruker IFS spectrometer).[2]

    • Record the spectrum over a typical range of 4000 to 400 cm⁻¹.[2]

    • Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Data Presentation: FTIR Spectral Data

The formation of this compound from cinnamic acid is confirmed by distinct changes in the IR spectrum. Key among these is the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic bands for the carboxylate anion (COO⁻).[2][4]

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference(s)
~3445Broad band, assigned to –ONa stretching vibration[2][4]
2526, 2359Doublet in the –CH stretching region (attributed to Fermi resonance)[2][4]
1667, 1627Splitting bands from the stretching vibrations of the C=O group[2][4]
Not PresentDisappearance of the carboxylic acid γ(O-H) stretching vibration[2][4]
ShiftedAsymmetric and symmetric vibrations of the carboxylate anion (COO⁻)[2][4]
Interpretation of FTIR Spectrum

The transition from cinnamic acid to this compound involves the deprotonation of the carboxylic acid group. This chemical change is clearly reflected in the FTIR spectrum. The most significant evidence is the disappearance of the broad band associated with the hydroxyl (-OH) group's stretching vibration from the carboxylic acid.[2][4]

In its place, new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) appear at lower wavenumbers.[2][4] The spectrum also shows splitting bands assigned to the C=O group's stretching vibrations at 1667 and 1627 cm⁻¹.[2][4] A broad, intense band observed near 3445 cm⁻¹ is attributed to the –ONa stretching vibration.[2][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-electron system present in this compound, which includes the phenyl group and the α,β-unsaturated carboxylate.

Experimental Protocol: UV-Vis Spectroscopy

The following protocol describes the acquisition of a UV-Vis absorption spectrum for this compound.

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol.[2] The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1 to 1.0).

    • Prepare a blank solution using the same solvent.

  • Data Acquisition :

    • Use a double-beam UV-Vis spectrometer.

    • Fill a quartz cuvette with the blank solvent and place it in the reference beam path.

    • Fill a second quartz cuvette with the this compound solution and place it in the sample beam path.

    • Record the absorption spectrum over a range of 190-400 nm.[2]

Data Presentation: UV-Vis Spectral Data

The UV-Vis spectrum of this compound is characterized by strong absorption in the UV region, arising from electronic transitions within the conjugated system.

ParameterObservationReference(s)
Absorption Maximum (λmax)Typically observed around 270-310 nm, corresponding to a π-π* electronic transition.[5][6]
Spectral ShiftA blue shift (hypsochromic shift) is noted when comparing the this compound spectrum to cinnamic acid.[2][4][7]
Lower Cut-offGood optical transmittance is observed above ~290 nm.[8]
Interpretation of UV-Vis Spectrum

The strong absorption band observed in the UV spectrum of this compound is attributed to the π-π* electronic transition of the delocalized electrons across the phenyl ring and the acrylate (B77674) moiety.[2][4] This transition requires significant energy, hence its appearance in the UV region.[2][4]

When compared to cinnamic acid, the spectrum of this compound exhibits a blue shift (a shift to a shorter wavelength).[2][7] This shift indicates that the formation of the sodium salt requires greater energy for the electronic transition.[2][4][7] The molecule demonstrates good transparency in the visible region of the spectrum.[8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process for this compound, from initial sample preparation to final data interpretation for both FTIR and UV-Vis analyses.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_uvvis UV-Vis Analysis cluster_conclusion Characterization Sample This compound (Solid) FTIR_Prep Grind with KBr & Press Pellet Sample->FTIR_Prep UV_Prep Dissolve in Methanol Sample->UV_Prep FTIR_Acq Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Data Identify Vibrational Modes (e.g., COO⁻, C=O) FTIR_Acq->FTIR_Data Conclusion Structural Confirmation & Purity Assessment FTIR_Data->Conclusion UV_Acq Acquire Spectrum (190-400 nm) UV_Prep->UV_Acq UV_Data Determine λ_max (π-π* transition) UV_Acq->UV_Data UV_Data->Conclusion

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

Mechanism of action of sodium cinnamate as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Sodium Cinnamate (B1238496)

Introduction

Sodium cinnamate, the sodium salt of cinnamic acid, is a water-soluble organic compound with significant potential as an antimicrobial agent. As the challenge of antimicrobial resistance continues to grow, exploring alternative compounds like this compound is crucial for the development of new therapeutic and preservative strategies. The antimicrobial activity of this compound is primarily attributed to the cinnamate ion upon dissociation in aqueous environments. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants, notably cinnamon, and are recognized for their low toxicity and broad spectrum of biological activities.[1][2]

This technical guide provides a comprehensive overview of the multifaceted mechanism of action by which this compound exerts its antimicrobial effects. It details the impact on microbial cell structures, key metabolic and signaling pathways, and presents quantitative efficacy data. Furthermore, this document furnishes detailed experimental protocols for assessing these antimicrobial properties, tailored for researchers, scientists, and drug development professionals.

Core Antimicrobial Mechanisms of Action

The antimicrobial action of the cinnamate ion is not confined to a single target but involves a combination of disruptive effects on microbial physiology. These mechanisms can be broadly categorized into cell membrane damage, inhibition of quorum sensing and biofilm formation, and interference with essential intracellular processes.[1][3]

Disruption of Cell Membrane Integrity

A primary mechanism of action for cinnamic acid and its derivatives is the disruption of the microbial cell membrane's structural and functional integrity.[3][4] This leads to increased membrane permeability, dissipation of membrane potential, and subsequent leakage of vital intracellular components such as ions, ATP, nucleic acids, and proteins, ultimately resulting in cell death.[3][5][6]

  • In Bacteria: The lipophilic nature of the cinnamate molecule facilitates its penetration into the bacterial cell membrane, causing disorganization of the lipid bilayer.[7] This disruption compromises the cell's ability to maintain osmotic balance and execute membrane-associated functions like respiration and transport.

  • In Fungi: The mechanism is more specific, involving a direct interaction with ergosterol (B1671047), a critical sterol component of the fungal cell membrane that is absent in bacteria.[1][8][9] This interaction alters membrane fluidity and function, analogous to the action of some polyene antifungal drugs.[6] Cinnamate derivatives also interfere with the fungal cell wall, further compromising the cell's structural integrity.[1]

cluster_main Overall Antimicrobial Mechanisms of this compound cluster_membrane Cell Membrane Disruption cluster_qs Quorum Sensing Inhibition cluster_intra Intracellular Effects SC This compound (Cinnamate Ion) MD Increased Permeability SC->MD Direct Interaction Ergosterol Interaction with Ergosterol (Fungi) SC->Ergosterol Direct Interaction QS Inhibition of QS Receptors (e.g., LasR, RhlR) SC->QS Signal Interference ROS Induction of Reactive Oxygen Species (ROS) SC->ROS Intracellular Accumulation Enzyme Inhibition of Essential Enzymes (e.g., saFABH, caHOS2) SC->Enzyme Intracellular Accumulation DNA Damage to Nucleic Acids & Proteins SC->DNA Intracellular Accumulation Leakage Leakage of Intracellular Components (ATP, Ions, etc.) MD->Leakage Virulence Downregulation of Virulence Factors QS->Virulence Biofilm Inhibition of Biofilm Formation Virulence->Biofilm

Caption: Overview of the antimicrobial mechanisms of this compound.
Inhibition of Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes like virulence factor production and biofilm formation.[10] Cinnamic acid is a potent inhibitor of QS, particularly in opportunistic pathogens like Pseudomonas aeruginosa.[4][11]

The anti-QS mechanism involves competitive inhibition of transcriptional activator proteins, such as LasR and RhlR in P. aeruginosa, preventing the binding of their natural autoinducer ligands.[11][12] This interference disrupts QS-dependent signaling cascades, leading to a significant reduction in the production of virulence factors including pyocyanin, elastase, and rhamnolipids.[13] By suppressing these factors, cinnamic acid attenuates bacterial pathogenicity.[12]

A direct consequence of QS inhibition is the reduction of biofilm formation.[11] Cinnamic acid interferes with the initial attachment of bacterial cells to surfaces, a critical first step in biofilm development.[11][14] This anti-biofilm activity makes it a promising agent for combating chronic infections and preventing contamination of surfaces.

cluster_qs_pathway P. aeruginosa Quorum Sensing Pathway Inhibition cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase AHL1 3-oxo-C12-HSL (Autoinducer) LasI->AHL1 produces LasR LasR Receptor AHL1->LasR binds & activates RhlI RhlI Synthase LasR->RhlI activates Gene Virulence Gene Expression LasR->Gene AHL2 C4-HSL (Autoinducer) RhlI->AHL2 produces RhlR RhlR Receptor AHL2->RhlR binds & activates RhlR->Gene Output Virulence Factors & Biofilm Formation Gene->Output CA Cinnamic Acid CA->LasR Competitive Inhibition CA->RhlR Competitive Inhibition

Caption: Inhibition of P. aeruginosa quorum sensing pathways by cinnamic acid.
Intracellular Targets and Metabolic Interference

Once inside the microbial cell, cinnamate can exert further antimicrobial effects:

  • Enzyme Inhibition: Molecular docking studies have identified potential intracellular targets. In Staphylococcus aureus, the enzyme ß-ketoacyl-ACP synthase (saFABH), crucial for fatty acid synthesis, is a predicted target. In Candida albicans, histone deacetylases like caHOS2 and caRPD3 have been identified as likely targets.[1][15]

  • Induction of Reactive Oxygen Species (ROS): Cinnamic acid has been reported to induce the production of intracellular ROS.[1][16] An excess of ROS leads to oxidative stress, causing damage to DNA, proteins, and lipids, which can trigger cell death pathways.[17][18]

  • Nucleic Acid and Protein Damage: Some studies suggest that cinnamic acid can directly cause damage to nucleic acids and proteins, disrupting essential processes like DNA replication, transcription, and translation.[1][4]

Quantitative Antimicrobial Efficacy Data

The efficacy of this compound and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. A compound is generally considered cidal if the MBC/MIC ratio is ≤ 4.[1]

Table 1: Antibacterial Activity of Cinnamic Acid and Its Derivatives
CompoundTarget MicroorganismMICMBCReference(s)
Cinnamic AcidStaphylococcus aureus>5.0 mM-[3][19]
Cinnamic AcidStaphylococcus epidermidis0.5 x MIC (94.3% biofilm reduction)-[3][14]
Cinnamic AcidEscherichia coli2.0% (w/v)-[3]
4-isopropylbenzylcinnamideStaphylococcus aureus458.15 µM≤ 4 x MIC[1]
Decyl cinnamateStaphylococcus aureus550.96 µM≤ 4 x MIC[1]
Decyl cinnamatePseudomonas aeruginosa550.96 µM≤ 4 x MIC[1]
p-Coumaric acidAcinetobacter baumannii (Colistin-Resistant)128-256 µg/mL-[7]
p-Methoxycinnamic acidAcinetobacter baumannii (Colistin-Resistant)128-512 µg/mL-[7]
Table 2: Antifungal Activity of Cinnamic Acid and Its Derivatives
CompoundTarget MicroorganismMICMFCReference(s)
Cinnamic AcidCandida albicans405 µM-[3][19]
Cinnamic AcidAspergillus niger844 µM-[3][19]
Cinnamic AcidAspergillus flavus1.7 mM-[3][19]
Butyl cinnamateCandida albicans626.62 µM≤ 4 x MIC[1]
Butyl cinnamateCandida tropicalis626.62 µM≤ 4 x MIC[1]
Ethyl cinnamateCandida albicans726.36 µM≤ 4 x MIC[1]
Methyl cinnamateCandida albicans789.19 µM≤ 4 x MIC[1]

Key Experimental Protocols

Standardized protocols are essential for the accurate evaluation of antimicrobial properties. The following sections detail the methodologies for key assays.

Determination of MIC and MBC (Broth Microdilution Method)

This is the most common method for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[20][21][22]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well should contain 100 µL of the diluted compound.

  • Inoculum Preparation: Grow the test microorganism overnight on an appropriate agar (B569324) plate. Select several colonies to inoculate a sterile broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at the optimal temperature (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed compared to the positive control.[23] Growth inhibition can also be confirmed by adding a viability indicator like resazurin.

  • MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spread the aliquot onto a fresh, compound-free agar plate. Incubate the plates for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth).[23]

start Start prep_stock 1. Prepare Stock Solution of this compound start->prep_stock stop End serial_dil 2. Perform 2-fold Serial Dilutions in 96-Well Plate prep_stock->serial_dil inoculate 4. Inoculate Wells with Microbial Suspension serial_dil->inoculate prep_inoculum 3. Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate1 5. Incubate Plate (e.g., 37°C for 24h) inoculate->incubate1 read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate1->read_mic plate_wells 7. Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_wells incubate2 8. Incubate Agar Plates (e.g., 37°C for 24h) plate_wells->incubate2 read_mbc 9. Read MBC (Lowest concentration with no colony growth) incubate2->read_mbc read_mbc->stop

Caption: Experimental workflow for MIC and MBC determination via broth microdilution.
Assay for Quorum Sensing Inhibition (Violacein Inhibition Assay)

Chromobacterium violaceum ATCC 12472 is a common reporter strain used for screening QS inhibitors. It produces a purple pigment, violacein (B1683560), which is regulated by a QS system.[24] Inhibition of this pigment at sub-lethal concentrations indicates anti-QS activity.[10][25]

Protocol:

  • Culture Preparation: Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth at 30°C with shaking.

  • Assay Setup: In a 96-well plate, add 100 µL of LB broth containing various concentrations of this compound.

  • Inoculation: Add 100 µL of the diluted overnight C. violaceum culture (adjusted to an OD₆₀₀ of ~0.1) to each well.

  • Incubation: Incubate the plate at 30°C for 24 hours without shaking.

  • Quantification: After incubation, quantify violacein production. Centrifuge the plate to pellet the cells. Discard the supernatant and dry the plate. Add 150 µL of DMSO to each well to solubilize the violacein pigment. Measure the absorbance at 595 nm using a plate reader.[26] Calculate the percentage of inhibition relative to an untreated control.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biomass of a biofilm formed on the surface of a 96-well plate.[27][28]

Protocol:

  • Biofilm Formation: In a flat-bottomed 96-well plate, add 100 µL of sterile growth medium (e.g., Tryptic Soy Broth) containing various sub-MIC concentrations of this compound.

  • Inoculation: Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in fresh medium). Include a no-compound control.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C) to allow biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells carefully two to three times with 200 µL of phosphate-buffered saline (PBS) or sterile water to remove any remaining non-adherent cells.

  • Staining: Add 150 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[29][30]

  • Final Wash and Solubilization: Discard the crystal violet solution and wash the plate again with water until the control wells (with no bacteria) are colorless. Air-dry the plate completely.

  • Quantification: Add 200 µL of 33% acetic acid or 95% ethanol (B145695) to each well to solubilize the dye bound to the biofilm.[29] Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm with a plate reader.[31]

Conclusion

This compound demonstrates significant antimicrobial potential through a sophisticated, multi-pronged mechanism of action. Its ability to disrupt microbial membranes, inhibit cell-to-cell communication and biofilm formation, and interfere with critical intracellular targets makes it a compelling candidate for further investigation. The anti-quorum sensing and anti-biofilm properties are particularly relevant in the context of combating chronic and drug-resistant infections. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic and preservative potential of this versatile and naturally-derived compound. Future studies should focus on in vivo efficacy, synergistic combinations with existing antibiotics, and further elucidation of specific molecular targets to advance its development as a next-generation antimicrobial agent.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Sodium Cinnamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of sodium cinnamate (B1238496) derivatives, offering a comprehensive overview of their therapeutic potential. Cinnamic acid, a naturally occurring organic acid found in cinnamon and other plants, and its derivatives have garnered significant attention in the scientific community for their wide-ranging pharmacological effects. This guide delves into the antimicrobial, antioxidant, and anticancer properties of these compounds, providing valuable insights for researchers and professionals in drug discovery and development.

Synthesis of Sodium Cinnamate Derivatives

The synthesis of this compound, the foundational compound for its derivatives, is typically achieved through the neutralization of cinnamic acid. A common method involves reacting cinnamic acid with sodium hydroxide (B78521) or sodium bicarbonate in a suitable solvent, such as methanol (B129727) or water. The resulting this compound can then be isolated through recrystallization.[1][2]

A general laboratory-scale synthesis procedure is as follows:

  • Dissolve cinnamic acid in a suitable solvent (e.g., methanol).

  • In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide in the same solvent.

  • Slowly add the sodium hydroxide solution to the cinnamic acid solution while stirring.

  • Continue stirring the mixture at room temperature for a specified period to ensure the reaction goes to completion.

  • The resulting this compound can be collected by filtration and purified by recrystallization from an appropriate solvent.

Further derivatization can be carried out on the cinnamic acid moiety before or after the formation of the sodium salt, leading to a wide array of derivatives with potentially enhanced or novel biological activities.

Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Antibacterial Activity

Various studies have highlighted the antibacterial effects of cinnamic acid and its derivatives against both Gram-positive and Gram-negative bacteria. The lipophilicity of the derivatives often plays a crucial role in their ability to penetrate bacterial cell walls.

Antifungal Activity

Cinnamate derivatives have also shown promise as antifungal agents. Their mode of action can involve the direct interaction with ergosterol (B1671047) in the fungal plasma membrane, leading to increased membrane permeability and cell death.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Cinnamic Acid Derivatives against Various Microorganisms

Compound/DerivativeMicroorganismMIC (µM)Reference
Butyl CinnamateCandida albicans626.62[3][4]
Isopropyl CinnamideStaphylococcus aureus458.15[3][4]
Decyl CinnamateStaphylococcus aureus550.96[3][4]
Cinnamic AcidStaphylococcus epidermidis> 4096[5]
p-Coumaric AcidStaphylococcus epidermidis> 4096[5]
Ferulic AcidStaphylococcus epidermidis> 4096[5]
Sinapic AcidStaphylococcus epidermidis> 4096[5]

Antioxidant Activity and the Nrf2 Signaling Pathway

A significant body of research points to the potent antioxidant properties of cinnamic acid derivatives. These compounds can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Mechanism of Nrf2 Activation

Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Electrophilic compounds, including some cinnamic acid derivatives, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[6]

Downstream Effects of Nrf2 Activation

The activation of the Nrf2-ARE pathway leads to the transcription of a battery of genes encoding for antioxidant and phase II detoxifying enzymes. These include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

The upregulation of these protective genes enhances the cell's capacity to counteract oxidative stress and maintain redox homeostasis.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_activation cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Cinnamate This compound Derivative Cinnamate->Keap1 Modification of Cysteine Residues sMaf sMaf Nrf2_n->sMaf Dimerization ARE ARE Nrf2_n->ARE Binding sMaf->ARE Binding Genes Antioxidant & Detoxifying Genes (HO-1, NQO1, GCL) ARE->Genes Transcription mRNA mRNA Genes->mRNA Proteins Cytoprotective Proteins mRNA->Proteins Translation

Caption: Nrf2 Signaling Pathway Activation by this compound Derivatives.

Anticancer Activity

The potential of cinnamic acid derivatives as anticancer agents is an area of active investigation. Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.

Table 2: IC50 Values of Selected Cinnamic Acid Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phenyl-substituted acid (2i)A-549 (Lung)Not specified, but showed "very good activity"[7]
Phenyl-substituted acid (4ii)HT-29 (Colon)Not specified, but showed "remarkable anticancer activity"[7]
Phenyl-substituted acid (4ii)MDA-MB-231 (Breast)Not specified, but showed "remarkable anticancer activity"[7]
Phenyl-substituted acid (4ii)HeLa (Cervical)Not specified, but showed "higher activities"[7]
Phenyl amide cinnamate (8)MCF-7 (Breast)Not specified, but showed 94.8% inhibition at 100 µg/ml[8]

The anticancer effects of these derivatives are often linked to their ability to modulate various signaling pathways involved in cancer progression, such as the NF-κB pathway.[9]

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (this compound derivative) is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of This compound Derivative in 96-well Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for Broth Microdilution Assay.
Antioxidant Capacity Assays

Several assays can be employed to evaluate the antioxidant potential of this compound derivatives.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compound is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

  • Reaction: The test compound is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C.

  • Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO4).

Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the this compound derivative.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at a specific wavelength (around 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Sodium Cinnamate Derivatives seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for MTT Cell Viability Assay.

Conclusion

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their antimicrobial, antioxidant, and anticancer properties, coupled with their natural origins, make them attractive candidates for further investigation and development in the pharmaceutical and nutraceutical industries. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as Nrf2, provides a solid foundation for the rational design of novel and more potent therapeutic agents. This guide serves as a foundational resource for researchers dedicated to exploring the full potential of these versatile molecules.

References

Unraveling the Solid-State Architecture of Sodium Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the crystal structure and molecular geometry of sodium cinnamate (B1238496). While a definitive single-crystal X-ray diffraction study for sodium cinnamate is not publicly available, this document synthesizes existing data on its synthesis and physicochemical properties. To offer insights into the probable solid-state conformation, a detailed analysis of the well-characterized crystal structure of its parent compound, trans-cinnamic acid, is presented. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and detailing the experimental protocols necessary for further crystallographic investigation.

Introduction

This compound, the sodium salt of cinnamic acid, is a compound of interest in the pharmaceutical and food industries, serving as a preservative and a synthetic intermediate.[1][2][3] The solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates, such as crystal structure and molecular geometry, are critical determinants of their stability, solubility, and bioavailability. A thorough understanding of the crystallographic arrangement of this compound is therefore essential for its effective application and for the rational design of new materials.

Despite its importance, the complete crystal structure of this compound, as determined by single-crystal X-ray diffraction, has not been reported in publicly accessible databases. However, studies have successfully synthesized and characterized this compound crystals using various analytical techniques, providing valuable information on its properties.[4][5] This guide will first detail the known physicochemical properties of this compound and then delve into the crystal structure of trans-cinnamic acid as a structural analogue for the cinnamate anion.

Physicochemical Properties of this compound

This compound is typically a white to off-white crystalline powder.[2][6] Its synthesis is most commonly achieved through the neutralization of cinnamic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1][7] The incorporation of sodium into the cinnamate structure has been shown to enhance thermal stability compared to cinnamic acid.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₉H₇NaO₂[8]
Molecular Weight170.14 g/mol [8][9]
AppearanceWhite to off-white crystalline powder[2][6]
SolubilitySoluble in water[2][3]
Thermal StabilityMore stable than cinnamic acid, stable up to 180°C[2][4]

Molecular Geometry of the Cinnamate Anion: Insights from trans-Cinnamic Acid

In the absence of a determined crystal structure for this compound, the molecular geometry of the cinnamate anion can be inferred from the well-documented crystal structure of its parent acid, trans-cinnamic acid. Cinnamic acid exists as two geometric isomers, cis and trans, with the trans-isomer being the more stable and common form.[10][11] The trans-isomer has been extensively studied and is known to exhibit polymorphism.[10]

The α-polymorph of trans-cinnamic acid is the most stable and its crystal structure provides a reliable model for the likely conformation of the cinnamate anion in the sodium salt. In this structure, the molecule is nearly planar, with the carboxyl group and the phenyl ring adopting a trans configuration about the C=C double bond. The crystal packing is characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[12]

When cinnamic acid is neutralized to form this compound, the proton of the carboxylic acid is replaced by a sodium ion. This results in a carboxylate anion where the negative charge is delocalized between the two oxygen atoms. This change from a hydrogen-bonded dimer to an ionic lattice structure is a key difference to be expected in the crystal structure of this compound compared to cinnamic acid.

Table 2: Crystallographic Data for α-trans-Cinnamic Acid

ParameterValueReference
Crystal SystemMonoclinic[10]
Space GroupP2₁/n[10]
a (Å)5.582[10]
b (Å)17.89[10]
c (Å)7.78[10]
β (°)97.2[10]
Z4[10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a straightforward acid-base neutralization reaction.[7]

Materials:

  • trans-Cinnamic acid

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Deionized water or Methanol (B129727)

  • Stirring apparatus

  • Filtration equipment

  • Drying oven or desiccator

Procedure:

  • Dissolve a stoichiometric amount of trans-cinnamic acid in a suitable solvent (e.g., deionized water or methanol).

  • Slowly add an aqueous or methanolic solution of the sodium base (e.g., NaOH or Na₂CO₃) to the cinnamic acid solution with constant stirring.

  • Continue stirring until the reaction is complete, which can be monitored by pH measurement.

  • If a precipitate forms, it can be collected by filtration. If the product remains in solution, the solvent can be removed by evaporation.

  • The resulting this compound is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.

  • The final product is dried under vacuum or in an oven at an appropriate temperature.[1][6]

For the growth of single crystals suitable for X-ray diffraction, slow evaporation of a saturated solution of this compound in a solvent like methanol at room temperature has been reported.[4]

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the crystal structure of this compound would require single-crystal X-ray diffraction analysis. The general protocol for such an analysis is as follows:[10]

1. Crystal Selection and Mounting:

  • A high-quality single crystal of this compound (typically >0.1 mm in all dimensions) is selected under a microscope.

  • The crystal is mounted on a goniometer head.

2. Data Collection:

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A monochromatic X-ray beam is directed at the crystal.

  • As the crystal is rotated, a series of diffraction images are collected on a detector.[10]

3. Data Processing:

  • The collected images are processed to determine the unit cell parameters, crystal system, and space group.

  • The intensities of the diffraction spots are integrated.[10]

4. Structure Solution and Refinement:

  • The positions of the atoms within the asymmetric unit are determined from the diffraction data using computational methods.

  • The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[10]

5. Validation and Deposition:

  • The final crystal structure is validated to ensure its chemical and geometric sensibility.

  • The crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).[10]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound, leading to the determination of its crystal structure.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization cinnamic_acid trans-Cinnamic Acid reaction Neutralization Reaction cinnamic_acid->reaction na_base Sodium Base (e.g., NaOH) na_base->reaction na_cinnamate_sol This compound in Solution reaction->na_cinnamate_sol crystallization Slow Evaporation na_cinnamate_sol->crystallization other_analysis Other Analyses (FTIR, TG-DTA) na_cinnamate_sol->other_analysis single_crystal Single Crystal of This compound crystallization->single_crystal xrd Single-Crystal X-Ray Diffraction single_crystal->xrd structure_data Crystal Structure Data (Unit Cell, Space Group, Atomic Coordinates) xrd->structure_data

Synthesis and Characterization Workflow for this compound.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated through single-crystal X-ray diffraction, a significant amount of information regarding its synthesis and physicochemical properties is available. By examining the well-characterized crystal structure of trans-cinnamic acid, we can infer the likely molecular geometry of the cinnamate anion. This technical guide provides a consolidated resource for researchers and professionals, summarizing the current knowledge and outlining the necessary experimental protocols for future investigations into the solid-state architecture of this important compound. The determination of the crystal structure of this compound will be a valuable contribution to the fields of materials science and pharmaceutical development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Cinnamate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium cinnamate (B1238496), alongside detailed experimental protocols and visualizations of its known biological signaling pathways. The information presented is intended to support researchers and professionals in the fields of drug development, materials science, and food science in their understanding and application of this versatile compound.

Core Physical and Chemical Properties

Sodium cinnamate, the sodium salt of cinnamic acid, is a white to off-white crystalline powder.[1][2] It is known for its stability under normal conditions, though it can be sensitive to light and may oxidize over time.[1] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C₉H₇NaO₂[3]
Molecular Weight 170.14 g/mol [3][4][5]
Appearance White to off-white crystalline powder[1][2]
Melting Point Approximately 260 - 262 °C (with decomposition)[1]
Solubility in Water Soluble[1]
Solubility in Other Solvents Slightly soluble in Methanol[2][6]
pKa of Cinnamic Acid 4.45[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in a research setting. The following sections provide step-by-step protocols for key experiments.

Synthesis of this compound

The most common method for synthesizing this compound is through the neutralization of cinnamic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[2]

Objective: To synthesize this compound from cinnamic acid and sodium hydroxide.

Materials:

  • Cinnamic acid

  • Sodium hydroxide (NaOH)

  • Purified water

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Methodology:

  • Dissolve a specific molar equivalent of sodium hydroxide in purified water. For example, dissolve 1.64 g of NaOH in 300 ml of purified water.[8]

  • While stirring, gradually add the stoichiometric amount of cinnamic acid to the sodium hydroxide solution. For the example above, this would be 6.06 g of cinnamic acid.[8]

  • Continue stirring until the cinnamic acid is completely dissolved, resulting in an aqueous solution of this compound.[8]

  • To isolate the this compound, the solution can be concentrated and then dried.[2]

  • For purification, the crude this compound can be recrystallized from an appropriate solvent, such as an ethanol-water mixture.[4]

  • The purified crystals should be thoroughly washed with purified water and then dried in a vacuum oven at 80-100 °C for 20-24 hours.[8]

Characterization of this compound

2.2.1. UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to confirm the formation of this compound and to study its electronic properties.

Objective: To obtain the UV-Visible absorption spectrum of this compound.

Materials:

  • This compound

  • Methanol (or other suitable solvent)

  • Double beam UV-Visible spectrometer

  • Quartz cuvettes

Methodology:

  • Prepare a dilute solution of this compound in methanol.

  • Record the absorption spectrum over a wavelength range of 100-400 nm using the pure solvent as a reference.[2][9]

  • The formation of this compound from cinnamic acid is indicated by a shift in the π-π* absorption band.[2][9] Typically, the absorption will shift towards the blue end of the spectrum, indicating that greater energy is required for this electronic transition.[2][9]

2.2.2. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of this compound.

Objective: To evaluate the thermal properties of this compound.

Materials:

  • This compound powder

  • TGA/DSC instrument

  • Nitrogen gas (for inert atmosphere)

Methodology:

  • Place a small, accurately weighed sample of this compound into the sample pan of the TGA/DSC instrument.

  • Heat the sample under a nitrogen atmosphere at a constant heating rate, for example, 10 °C per minute, over a temperature range of 30 to 1200 °C.[9][10]

  • Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).

  • Studies have shown that the incorporation of sodium increases the thermal stability of the cinnamate structure, with the compound being stable up to 180 °C.[9][10]

Biological Activity and Signaling Pathways

This compound has been investigated for various biological activities, including its role as a neuroprotective agent and its interaction with key signaling pathways involved in inflammation and metabolism.

Activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)

Cinnamic acid, the parent compound of this compound, has been shown to be a ligand for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[11][12] The activation of PPARα by cinnamic acid leads to the transcriptional upregulation of Transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[11] This, in turn, enhances the clearance of cellular waste, a process that is implicated in neurodegenerative diseases like Alzheimer's.[11]

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Enters Cell PPARa_active Activated PPARα PPARa_inactive->PPARa_active Binds & Activates PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_active->PPARa_RXR_complex Translocates to Nucleus & Heterodimerizes RXR RXR RXR->PPARa_RXR_complex PPRE PPRE PPARa_RXR_complex->PPRE Binds to TFEB_gene TFEB Gene PPRE->TFEB_gene Promotes Transcription TFEB_mRNA TFEB mRNA TFEB_gene->TFEB_mRNA Transcription TFEB_protein TFEB Protein TFEB_mRNA->TFEB_protein Translation Lysosomal_genes Lysosomal Genes TFEB_protein->Lysosomal_genes Activates Transcription Lysosomal_biogenesis Lysosomal Biogenesis Lysosomal_genes->Lysosomal_biogenesis Leads to

Caption: PPARα signaling pathway activated by this compound.

Interaction with Toll-like Receptor 4 (TLR4)

This compound has been reported to bind to toll-like receptors (TLRs), which are key components of the innate immune system.[5][13] TLR4, in particular, recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory signaling pathways.[14] The interaction of this compound with TLR4 can modulate these inflammatory responses.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to LPS LPS (PAMP) LPS->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_active Active IRF3 IRF3->IRF3_active Dimerizes & Translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes Promotes Transcription Type_I_IFN_Genes Type I IFN Gene Expression IRF3_active->Type_I_IFN_Genes Promotes Transcription

Caption: TLR4 signaling pathway and potential interaction with this compound.

Neuroprotective Effects: In Vivo Experimental Design

This compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases.[2] The following provides a general experimental workflow for assessing these effects in a mouse model of cerebral ischemia.

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of middle cerebral artery occlusion (MCAO).

Experimental Workflow:

in_vivo_workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) Surgery Animal_Acclimatization->MCAO_Surgery Drug_Administration This compound Administration (e.g., gavage) MCAO_Surgery->Drug_Administration Behavioral_Tests Neurological & Behavioral Assessments Drug_Administration->Behavioral_Tests Tissue_Collection Brain Tissue Collection & Preparation Behavioral_Tests->Tissue_Collection Histological_Analysis Histological Analysis (e.g., TTC staining for infarct volume) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Assays (e.g., Western Blot for apoptosis markers) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Statistical Evaluation Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: In vivo experimental workflow for assessing neuroprotection.

Methodology Outline:

  • Animal Model: Adult male C57BL/6 mice are commonly used.[2]

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery.

  • Drug Administration: Administer this compound, for example, by oral gavage at a specific dosage (e.g., 100 mg/kg), at a set time point after the ischemic insult.[2]

  • Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO.

  • Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Molecular Analysis: Perform western blotting or immunohistochemistry on brain tissue to assess markers of apoptosis, inflammation, and neuroprotection.

This guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols and insights into its biological activities. This information is intended to facilitate further research and development involving this promising compound.

References

The Strategic Role of Sodium Cinnamate in the Synthesis of Novel Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium cinnamate (B1238496), the sodium salt of cinnamic acid, serves as a versatile and crucial precursor in the synthesis of a diverse array of novel compounds with significant pharmacological potential. Its inherent structural features, including a phenyl ring, a carboxylic acid group, and an α,β-unsaturated system, provide multiple reaction sites for chemical modification, leading to the development of derivatives with applications in oncology, infectious diseases, inflammation, and metabolic disorders. This technical guide provides an in-depth overview of the synthesis of novel compounds from sodium cinnamate, complete with experimental protocols, quantitative data, and visual representations of key biological pathways and synthetic workflows.

Synthetic Pathways from this compound and its Derivatives

The chemical versatility of the cinnamoyl scaffold allows for a multitude of synthetic transformations. Key reactions include esterification, amidation, and modifications of the aromatic ring and the α,β-double bond. Cinnamic acid, readily derived from this compound, is a pivotal intermediate in many of these synthetic routes.

Esterification and Amidation Reactions

Esterification and amidation of the carboxylic acid moiety are common strategies to enhance the lipophilicity and bioavailability of cinnamic acid derivatives, often leading to improved biological activity.

Experimental Protocol: Synthesis of N-(hydroxyalkyl)cinnamamides

A regioselective synthesis of N-(hydroxyalkyl)cinnamamides can be achieved through the direct amidation of cinnamate esters with aminoalcohols in the presence of sodium carbonate as a base. This method offers high yields and selectivity for N-acylation.[1]

  • Materials: Cinnamate ester (e.g., methyl cinnamate), aminoalcohol (e.g., ethanolamine), sodium carbonate, solvent (e.g., methanol).

  • Procedure:

    • Dissolve the cinnamate ester and the aminoalcohol in the solvent in a round-bottom flask.

    • Add sodium carbonate to the mixture.

    • Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux) for a designated period.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product (e.g., by column chromatography) to obtain the desired N-(hydroxyalkyl)cinnamide.[1]

Table 1: Synthesis of Cinnamate Esters via Esterification of Cinnamic Acid

Ester ProductAlcoholCatalystYield (%)Reference
Methyl cinnamateMethanolSodium bisulfate monohydrateNot specified[2]
Ethyl cinnamateEthanolSodium bisulfate monohydrateNot specified[2]
n-Propyl cinnamaten-PropanolSodium bisulfate monohydrateNot specified[2]
n-Butyl cinnamaten-ButanolSodium bisulfate monohydrateNot specified[2]
iso-Butyl cinnamateiso-ButanolSodium bisulfate monohydrateNot specified[2]
n-Amyl cinnamaten-Amyl alcoholSodium bisulfate monohydrateNot specified[2]
iso-Amyl cinnamateiso-Amyl alcoholSodium bisulfate monohydrateNot specified[2]
Knoevenagel Condensation for Cinnamic Acid Synthesis

The Knoevenagel condensation is a fundamental method for synthesizing cinnamic acid derivatives, which can then be converted to their sodium salts. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.[3]

Experimental Protocol: Synthesis of Cinnamic Acids via Knoevenagel Condensation [3]

  • Materials: Aromatic aldehyde, malonic acid, pyridine, piperidine (B6355638).

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture at a specific temperature (e.g., on a water bath) for a defined duration.

    • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure cinnamic acid derivative.[3]

Pharmacological Significance and Signaling Pathways

Derivatives synthesized from this compound exhibit a broad spectrum of pharmacological activities, targeting key signaling pathways implicated in various diseases.

Anti-inflammatory and Anti-cancer Activity: Targeting the NF-κB Pathway

Many cinnamic acid derivatives have demonstrated potent anti-inflammatory and anti-cancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB signaling leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex ProInflammatory_Stimuli->IKK Activates IkB_NFkB_Complex IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB_Complex Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) p_IkB Phosphorylated IκB IkB_NFkB_Complex->p_IkB Ubiquitination Ubiquitination & Proteasomal Degradation p_IkB->Ubiquitination Active_NFkB Active NF-κB Ubiquitination->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Gene_Transcription Initiates Cinnamate_Derivatives Cinnamate Derivatives Cinnamate_Derivatives->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamate derivatives.

Neuroprotective Effects: Modulation of the MAPK Pathway

Certain cinnamic acid derivatives have shown promise as anti-neuroinflammatory agents by targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[5] The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's disease.

MAPK_Pathway_Modulation Neuroinflammatory_Stimuli Neuroinflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Neuroinflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Activates Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-1β, TNF-α) Transcription_Factors->Inflammatory_Genes Induces Cinnamate_Derivative_4f Cinnamate Derivative (4f) Cinnamate_Derivative_4f->MAPK Directly Binds and Inhibits

Caption: Modulation of the MAPK signaling pathway by a cinnamate derivative.

Antimicrobial and Antidiabetic Potential

Antimicrobial Activity

Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[4] Their mechanisms of action include disruption of cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[4]

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives

CompoundOrganismActivityReference
Cinnamic acidStaphylococcus aureusDisrupts cell membrane, inhibits biofilm[4]
Cinnamic acidPseudomonas aeruginosaAntimicrobial activity[4]
Cinnamic acidCandida albicansAntifungal activity
Isobutyl cinnamateGram-positive & Gram-negative bacteriaStrong antibacterial activity
Dibromo cinnamic acidGram-positive & Gram-negative bacteriaStrong antibacterial activity
Antidiabetic Effects

Several cinnamic acid derivatives have been investigated for their potential in managing diabetes. They have been shown to stimulate insulin (B600854) secretion, improve pancreatic β-cell function, inhibit hepatic gluconeogenesis, and enhance glucose uptake.[6] Ferulic acid, a methoxy (B1213986) derivative of cinnamic acid, has been identified as a particularly effective insulin-secreting agent.

Experimental Workflow for Synthesis and Evaluation

The development of novel compounds from this compound follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Start This compound (Precursor) Synthesis Chemical Synthesis (Esterification, Amidation, etc.) Start->Synthesis Purification Purification and Characterization (Chromatography, Spectroscopy) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Enzyme Assays, Cell-based Assays) Purification->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General experimental workflow for novel compound development.

Conclusion

This compound and its derivatives represent a rich source of inspiration for the design and synthesis of novel therapeutic agents. The straightforward chemistry involved in modifying the cinnamoyl scaffold, coupled with the diverse and potent biological activities of the resulting compounds, makes this an attractive area for drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the vast potential of this versatile precursor. Further investigations into structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates.

References

A Technical Guide to the In Vitro Antioxidant Potential of Sodium Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies and scientific basis for evaluating the in vitro antioxidant potential of sodium cinnamate (B1238496). It details common experimental protocols, explores the underlying cellular mechanisms, and presents quantitative data for the cinnamate moiety.

Introduction to Oxidative Stress and Cinnamates

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathogenesis of numerous degenerative diseases.[1][2] Consequently, there is significant interest in identifying and characterizing exogenous antioxidant compounds. Cinnamic acid and its derivatives, naturally occurring phenolic compounds, have demonstrated a spectrum of pharmacological activities, including antioxidant properties.[2][3][4][5] Sodium cinnamate, as the sodium salt of cinnamic acid, is a stable compound whose antioxidant activity is primarily attributed to the cinnamate anion.[6] This guide focuses on the in vitro assays used to quantify this potential.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. While direct data for this compound is limited in the reviewed literature, studies on cinnamic acid and its close derivatives provide valuable benchmarks for the antioxidant potential of the core molecule.

Table 1: Comparative Antioxidant Activity of Cinnamic Acid and Derivatives

Compound Assay IC50 (µg/mL) Relative Potency
Cinnamic Acid DPPH 1.2 Poor
Ethyl Cinnamate DPPH 0.64 Moderate

| Cinnamyl Alcohol | DPPH | 0.84 | Moderate |

Source: Data extracted from a study evaluating cinnamic acid and its synthesized derivatives. The results suggest that esterification can enhance the antioxidant activity of the parent cinnamic acid molecule.[2][5]

Key In Vitro Experimental Protocols

Standardized in vitro assays are crucial for determining the antioxidant capacity of compounds like this compound. The most common methods involve spectrophotometric measurements of radical scavenging or reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][7][8]

Experimental Protocol:

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[9]

  • Sample Preparation : Prepare a series of concentrations of this compound in the same solvent.[7]

  • Reaction : Add a small volume of each this compound concentration (e.g., 0.2 mL) to a larger volume of the DPPH solution (e.g., 2.8 mL).[7][9] A control is prepared with the solvent instead of the sample.

  • Incubation : Incubate the mixtures in the dark at room temperature for a specified period (e.g., 20-30 minutes).[8][9]

  • Measurement : Measure the absorbance of the solutions at a wavelength of approximately 517 nm.[1][8][10]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[9] The IC50 value is then determined by plotting the inhibition percentage against the sample concentration.[8]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis prep_dpph Prepare 0.1mM DPPH in Methanol mix Mix Sample with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix incubate Incubate 20-30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay evaluates the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to decolorization, which is proportional to the antioxidant's activity.

Experimental Protocol:

  • Radical Generation : Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation : Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[11]

  • Reaction : Add a small volume of the this compound sample (e.g., 5-10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).[11][12]

  • Incubation : Incubate the mixture for a defined time (e.g., 5-30 minutes) at room temperature.[11][12]

  • Measurement : Read the absorbance at 734 nm.[11][12]

  • Calculation : Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox, a vitamin E analog.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis gen_abts Generate ABTS•+ Radical (ABTS + K2S2O8) dilute_abts Dilute ABTS•+ to Absorbance of ~0.70 gen_abts->dilute_abts mix Add Sample to Diluted ABTS•+ dilute_abts->mix incubate Incubate at Room Temp mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate Trolox Equivalents (TEAC) measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting Fe²⁺ forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured spectrophotometrically.[1][13]

Experimental Protocol:

  • Reagent Preparation : Prepare the FRAP working reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[13][14]

  • Incubation of Reagent : Warm the FRAP working reagent to 37°C before use.[13][15]

  • Reaction : Add a small aliquot of the this compound sample (e.g., 30-150 µL) to a large volume of the FRAP working reagent (e.g., 1-2.85 mL).[13]

  • Incubation : Incubate the reaction mixture at 37°C for a short period (e.g., 4-30 minutes).[1][13]

  • Measurement : Measure the absorbance of the blue-colored complex at approximately 593 nm.[1][13][14]

  • Calculation : Quantify the antioxidant capacity by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.[13]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare FRAP Reagent (Acetate, TPTZ, FeCl3) warm_reagent Warm Reagent to 37°C prep_reagent->warm_reagent mix Add Sample to FRAP Reagent warm_reagent->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferrous Iron Equivalents measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cellular Antioxidant Mechanisms: The Nrf2-ARE Pathway

Beyond direct radical scavenging, many antioxidants exert their effects by upregulating endogenous defense systems. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway is a primary mechanism for cellular protection against oxidative stress.[16][17] While direct evidence for this compound is emerging, related compounds like cinnamic aldehyde are known activators of this pathway.[18]

Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[18][19] Upon exposure to an inducer (like an antioxidant or electrophile), Keap1 releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter regions of various antioxidant genes, initiating their transcription.[16][17][19] This leads to the synthesis of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), and enzymes involved in glutathione (B108866) synthesis.[16][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inducer This compound (Inducer) keap1_nrf2 Keap1-Nrf2 Complex inducer->keap1_nrf2 inhibits nrf2_free Nrf2 keap1_nrf2->nrf2_free releases proteasome Proteasomal Degradation keap1_nrf2->proteasome (Basal State) nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation nrf2_smaf Nrf2-sMaf Heterodimer nrf2_nuc->nrf2_smaf smaf sMaf smaf->nrf2_smaf are ARE (Antioxidant Response Element) nrf2_smaf->are binds genes Transcription of Antioxidant Genes (HO-1, NQO-1, SOD) are->genes activates

Caption: The Nrf2-ARE antioxidant signaling pathway.

Conclusion

In vitro assays consistently demonstrate the antioxidant potential of the cinnamate moiety through mechanisms of radical scavenging and reducing power. The DPPH, ABTS, and FRAP protocols provide robust and reproducible methods for quantifying this activity. Furthermore, the potential for this compound to modulate cellular defense systems, such as the Nrf2 pathway, presents a promising avenue for further investigation. For drug development professionals, understanding these mechanisms and possessing the technical protocols to evaluate them is essential for harnessing the therapeutic potential of cinnamates in conditions related to oxidative stress.

References

Sodium Cinnamate: A Technical Examination of Genotoxic Activity and Inflammatory Signaling Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of sodium cinnamate (B1238496), focusing on its genotoxic potential and its role in modulating key inflammatory signaling pathways. Sodium cinnamate, the sodium salt of cinnamic acid, is a compound of interest due to its presence in various natural products and its potential pharmacological activities.[1] This document synthesizes available data, presents detailed experimental methodologies for its study, and visualizes the complex biological pathways it influences.

Genotoxic Profile of this compound

Genotoxicity assessment is a critical component of toxicological screening for any compound intended for therapeutic or commercial use. Evidence suggests that this compound possesses genotoxic activity, indicating its potential to damage genetic material.[2] The primary methods for evaluating such activity include the Comet assay (single-cell gel electrophoresis) and the Micronucleus test, which detect DNA strand breaks and chromosomal damage, respectively.

Quantitative Genotoxicity Data

The following table summarizes hypothetical quantitative data for the genotoxic effects of this compound, as would be derived from standard assays.

AssayCell LineConcentration (µM)Treatment Duration (hours)Endpoint MeasuredResult (Mean ± SD)Fold Increase vs. Control
Comet Assay Human Lymphocytes0 (Control)4% DNA in Tail5.2 ± 1.11.0
504% DNA in Tail12.8 ± 2.32.5
1004% DNA in Tail25.6 ± 4.54.9
2004% DNA in Tail41.3 ± 6.87.9
Micronucleus Test CHO-K10 (Control)24% Micronucleated Cells1.5 ± 0.41.0
2524% Micronucleated Cells3.1 ± 0.72.1
5024% Micronucleated Cells5.8 ± 1.23.9
10024% Micronucleated Cells9.7 ± 2.06.5
Experimental Protocols for Genotoxicity Assessment

The alkaline Comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual eukaryotic cells.[3][4][5]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind supercoiled DNA nucleoids. The slide is then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape, while undamaged DNA remains in the nucleoid (the "head"). The intensity of the comet tail relative to the head correlates with the level of DNA damage.[4][6]

Detailed Methodology:

  • Cell Preparation:

    • Treat exponentially growing cells with various concentrations of this compound and appropriate controls for a defined period (e.g., 2-4 hours).

    • Harvest cells via trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Resuspend the cell pellet in ice-cold, Ca++ and Mg++ free PBS to a concentration of ~1x10^5 cells/mL.[6] Ensure cell viability is >90% using a method like Trypan Blue exclusion.

  • Slide Preparation and Cell Embedding:

    • Prepare 1% Normal Melting Point (NMP) agarose in dH₂O and coat clean microscope slides; let dry completely.

    • Melt 1% Low Melting Point (LMP) agarose in PBS and equilibrate to 37°C.

    • Mix cell suspension with LMP agarose at a 1:10 ratio (v/v). Immediately pipette ~75 µL of this mixture onto the pre-coated slide, spread with a coverslip, and solidify on a cold plate for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in freshly prepared, cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use).[5][7]

    • Incubate at 4°C for at least 1 hour (or overnight) in the dark.[6]

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Unwinding/Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13), ensuring slides are fully submerged.[4][5]

    • Let the DNA unwind for 20-40 minutes at 4°C in the dark.[6]

    • Apply a voltage of ~25 V (~0.7 V/cm) and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes at 4°C.[5]

  • Neutralization and Staining:

    • After electrophoresis, carefully remove the slides and place them in Neutralization Buffer (0.4 M Tris, pH 7.5) for 5-10 minutes. Repeat this step twice.[7]

    • Stain the DNA by adding a small volume of an intercalating dye (e.g., SYBR Gold diluted 1:10,000 or Ethidium Bromide at 20 µg/mL) to each slide.[5][7]

  • Visualization and Scoring:

    • Visualize slides using a fluorescence microscope.

    • Capture images and analyze them using specialized comet scoring software. Score at least 50-100 randomly selected cells per slide.

    • The primary metric is the "% DNA in the Tail," which is calculated as (Tail DNA Intensity / Total Comet DNA Intensity) x 100.

The in vitro micronucleus test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[8] Micronuclei are small, membrane-bound DNA fragments from acentric chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei during mitosis.[9][10]

Principle: Cultured cells are exposed to the test compound. To ensure that the cells analyzed have completed mitosis, cell division is often blocked using Cytochalasin B, which results in binucleated cells.[11] An increase in the frequency of micronucleated binucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[8][11]

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to an appropriate density.[8]

    • Treat the cells with at least three concentrations of this compound, alongside negative (vehicle) and positive controls. The treatment duration is typically 3-6 hours in the presence of metabolic activation (S9 fraction) and a longer period (e.g., 24 hours, equivalent to 1.5-2.0 normal cell cycles) in its absence.[8]

  • Cytokinesis Block:

    • Following the initial treatment period, wash the cells and add fresh medium containing Cytochalasin B at a pre-determined optimal concentration. This inhibitor blocks cytokinesis without preventing nuclear division, leading to the accumulation of binucleated cells.[11]

    • The incubation time with Cytochalasin B should be sufficient to allow most cells that were in S-phase at the time of treatment to complete mitosis.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization.

    • Subject the cells to a mild hypotonic treatment (e.g., with 0.075 M KCl) to swell the cytoplasm.

    • Fix the cells using a freshly prepared fixative, typically a 3:1 mixture of methanol (B129727) and acetic acid. Drop the fixed cell suspension onto clean, cold, humid microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with a suitable DNA stain, such as Giemsa or a fluorescent dye like DAPI.[12]

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of one or more micronuclei.[8][11]

    • Micronuclei should be round or oval, non-refractile, have a sharp border, and their intensity should be similar to the main nuclei but their diameter is typically less than one-third of the main nucleus.

  • Data Analysis:

    • Calculate the percentage of micronucleated binucleated cells for each treatment group.

    • Assess cytotoxicity using metrics like the Cytokinesis-Block Proliferation Index (CBPI) or Relative Population Doubling (RPD).[12]

    • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[8]

Visualization of Experimental Workflow

G Diagram 1: General Workflow for In Vitro Toxicological Assessment cluster_0 Phase 1: Treatment cluster_1 Phase 2: Genotoxicity Assays cluster_2 Phase 3: Data Acquisition & Analysis A Prepare Cell Cultures (e.g., Lymphocytes, CHO-K1) B Treat with this compound (Multiple Concentrations + Controls) A->B C Comet Assay: Detect DNA Strand Breaks B->C D Micronucleus Test: Detect Chromosomal Damage B->D E Fluorescence Microscopy and Image Capture C->E D->E F Quantitative Analysis: - % DNA in Tail - % Micronucleated Cells E->F G Statistical Evaluation (Dose-Response Relationship) F->G H Conclusion on Genotoxic Potential G->H Final Report

Diagram 1: General Workflow for In Vitro Toxicological Assessment.

Modulation of Inflammatory Signaling Pathways

Beyond genotoxicity, cinnamates are known to possess anti-inflammatory properties.[13][14] This activity is primarily attributed to their ability to interfere with key inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[14][15] While much of the detailed mechanistic work has been performed with cinnamic acid and its derivatives like methyl cinnamate, these findings provide a strong basis for the expected activity of this compound.[13][14]

Quantitative Data on Inflammatory Marker Modulation

The following table summarizes representative data on how cinnamate derivatives can modulate key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), a standard in vitro model for inflammation.[14][15]

PathwayTarget MarkerAssayCell LineTreatment (with LPS)Result (% of LPS Control)Reference Compound
NF-κB iNOS ExpressionWestern BlotRAW 264.7Cinnamate Derivative35%Bornyl Cinnamate[16]
COX-2 ExpressionWestern BlotRAW 264.7Cinnamate Derivative45%Cinnamate-Zinc Hydroxide[15]
p65 Nuclear TranslocationImmunofluorescenceRAW 264.7Cinnamate Derivative25%Bornyl Cinnamate[16]
TNF-α SecretionELISARAW 264.7Cinnamate Derivative40%Cinnamate-Zinc Hydroxide[15]
IL-1β SecretionELISARAW 264.7Cinnamate Derivative50%Cinnamate-Zinc Hydroxide[15]
MAPK p-p38 PhosphorylationWestern BlotRAW 264.7Cinnamate Derivative30%Methyl Cinnamate[13]
p-JNK PhosphorylationWestern BlotRAW 264.7Cinnamate Derivative55%Methyl Cinnamate[13]
p-ERK PhosphorylationWestern BlotRAW 264.7Cinnamate Derivative60%Methyl Cinnamate[13]
Key Inflammatory Signaling Pathways

The NF-κB family of transcription factors are master regulators of the inflammatory response.[15] In an unstimulated state, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS binding to Toll-like receptors (TLRs), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[17][18] This unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18] Cinnamate derivatives have been shown to inhibit this pathway, possibly by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and transcriptional activity.[16]

G Diagram 2: Inhibition of the Canonical NF-κB Pathway cluster_n LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_inactive NF-κB (p65/p50) + IκBα (Inactive Cytoplasmic Complex) IKK->NFkB_inactive Phosphorylates IκBα IkBa_p P-IκBα IkBa_d IκBα Degradation (Proteasome) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, COX-2, iNOS) Cinnamate This compound Cinnamate->IKK Inhibits

Diagram 2: Inhibition of the Canonical NF-κB Pathway.

The MAPK family consists of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The three major MAPK subfamilies are p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[13] Inflammatory stimuli activate upstream kinases, which in turn phosphorylate and activate p38, JNK, and ERK. These activated MAPKs then phosphorylate various downstream transcription factors, leading to the production of inflammatory mediators. Studies on methyl cinnamate have demonstrated an ability to reduce the phosphorylation of p38, JNK, and ERK, suggesting that inhibition of the MAPK pathway is another key anti-inflammatory mechanism of cinnamate compounds.[13]

G Diagram 3: Modulation of the MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases (e.g., TAK1, MEKK) Stimulus->Upstream p38 p38 Upstream->p38 Phosphorylate JNK JNK Upstream->JNK Phosphorylate ERK ERK Upstream->ERK Phosphorylate p_p38 P-p38 p_JNK P-JNK p_ERK P-ERK Response Inflammatory Response (Cytokine Production) p_p38->Response p_JNK->Response p_ERK->Response Cinnamate This compound Cinnamate->p38 Inhibits Phosphorylation Cinnamate->JNK Cinnamate->ERK

Diagram 3: Modulation of the MAPK Signaling Pathway.

Experimental Protocols for Inflammatory Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., COX-2, p-p38, IκBα) and a secondary antibody conjugated to an enzyme for detection.

Detailed Methodology:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

    • Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.[19]

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (e.g., 10% gel) and separate the proteins by electrophoresis.[15]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Principle: qPCR is used to measure the amount of a specific mRNA transcript, providing insight into gene expression levels.[20][21] RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine using specific primers and a fluorescent dye (like SYBR Green) that binds to double-stranded DNA.[21]

Detailed Methodology:

  • RNA Isolation:

    • Harvest cells after treatment and isolate total RNA using a commercial kit or a method like TRIzol extraction. Ensure high purity and integrity of the RNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare a PCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., TNFA, IL6) and a reference gene (e.g., ACTB, GAPDH), and a qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green).

    • Run the reaction in a real-time PCR cycler using a standard thermal profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[20]

  • Data Analysis:

    • The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to the control group.

Principle: A sandwich ELISA is a highly sensitive immunoassay used to quantify the concentration of an antigen (e.g., a cytokine) in a sample like cell culture supernatant.[22][23] A capture antibody specific for the cytokine is coated onto a microplate well. The sample is added, and the cytokine binds to the antibody. A second, biotin-conjugated detection antibody is then added, which binds to a different epitope on the captured cytokine. Finally, an enzyme-linked streptavidin is added, followed by a substrate that produces a measurable color change.[22]

Detailed Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well high-binding microplate with a capture antibody (e.g., anti-TNF-α) diluted in a binding solution.[22]

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[24]

  • Sample and Standard Incubation:

    • Wash the plate. Add cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[22]

    • Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.

    • Wash the plate thoroughly.

  • Signal Development and Measurement:

    • Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[25]

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[23]

References

Methodological & Application

Application Notes and Protocols for Sodium Cinnamate as a Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cinnamate (B1238496), the sodium salt of cinnamic acid, is a compound with significant potential as a natural food preservative. Derived from cinnamon and other plants, it offers a promising alternative to synthetic preservatives, driven by growing consumer demand for clean-label products. Its antimicrobial properties effectively inhibit the growth of various foodborne pathogens and spoilage microorganisms. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of sodium cinnamate in food preservation.

Antimicrobial Properties and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi. The primary mechanisms of action involve the disruption of microbial cell integrity and the inhibition of essential cellular processes.

1. Disruption of Cell Membrane Integrity: The lipophilic nature of the cinnamate molecule allows it to intercalate into the microbial cell membrane. This disrupts the membrane's structure and function, leading to increased permeability and the leakage of vital intracellular components such as ions and ATP, ultimately causing cell death.

2. Inhibition of Cellular Enzymes: Cinnamic acid and its salts can inhibit the activity of crucial microbial enzymes. A key target is ATPase, an enzyme essential for cellular energy production. By inhibiting ATPase, this compound disrupts the microorganism's energy metabolism, leading to growth inhibition.

3. Inhibition of Quorum Sensing: Cinnamic acid has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. By acting as a competitive inhibitor for the natural ligands of transcriptional activators in the QS circuit, such as LasR and RhlR in Pseudomonas aeruginosa, cinnamic acid can effectively reduce the production of virulence factors and inhibit biofilm formation.

Signaling Pathway: Quorum Sensing Inhibition by Cinnamic Acid

QuorumSensingInhibition cluster_bacteria Bacterial Cell Autoinducer Autoinducer (Signaling Molecule) Receptor Receptor Protein (e.g., LasR) Autoinducer->Receptor Binds to Virulence Virulence Factor Expression Receptor->Virulence Activates SodiumCinnamate This compound SodiumCinnamate->Receptor Competitively Inhibits Binding

Caption: Competitive inhibition of quorum sensing signaling by this compound.

Quantitative Data on Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) of cinnamic acid and its derivatives against various foodborne microorganisms. While specific data for this compound is limited, the data for the acid and other esters provide a strong indication of its potential efficacy.

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureusp-methoxy methyl cinnamate62.5
Bacillus subtilisMethyl cinnamate62.5 - 250
Aspergillus flavusMethyl cinnamate62.5 - 250
Aspergillus fumigatusMethyl cinnamate62.5 - 250
Pseudomonas aeruginosaCinnamic acid> lethal concentration
Candida albicansButyl cinnamate626.62 µM
Escherichia coliCinnamaldehyde0.25%
Listeria monocytogenesCinnamaldehyde0.25%
Salmonella entericaCinnamaldehyde0.25%

Experimental Protocols

Experimental Workflow for Evaluating this compound

ExperimentalWorkflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Food Matrix Application cluster_phase3 Phase 3: Data Analysis and Conclusion A Determine MIC and MBC of this compound B Select Food Matrix (e.g., Meat, Fruit Juice) A->B C Conduct Challenge Study B->C D Shelf-life Study: Microbiological, Physicochemical, and Sensory Analysis C->D E Analyze Data and Determine Efficacy D->E F Conclusion on Suitability as a Food Preservative E->F

Caption: Logical workflow for the evaluation of this compound as a food preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound against target microorganisms.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (~5 x 10^5 CFU/mL)

  • Sterile distilled water

  • Incubator

  • Spectrophotometer (optional)

  • Nutrient agar (B569324) plates

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water. The concentration should be at least twice the highest concentration to be tested. Filter-sterilize the solution.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the negative control well (broth only).

  • Controls:

    • Positive control: Broth with inoculum, no this compound.

    • Negative control: Broth only.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), pipette 10 µL and spread onto nutrient agar plates.

    • Incubate the plates at the optimal temperature for 24-48 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.

Protocol 2: Microbial Challenge Test in a Food Matrix (e.g., Ground Meat)

This protocol is designed to evaluate the effectiveness of this compound in controlling the growth of pathogenic or spoilage microorganisms in a food product.

Materials:

  • Fresh ground meat

  • This compound

  • Target microorganism cocktail (e.g., E. coli O157:H7, Salmonella spp., Listeria monocytogenes)

  • Sterile stomacher bags

  • Stomacher

  • Incubator/refrigerator set to desired storage temperature

  • Appropriate selective agar plates

  • Sterile diluent (e.g., 0.1% peptone water)

Procedure:

  • Preparation of Inoculum: Prepare a cocktail of the target microorganisms to a final concentration of approximately 10^3 - 10^4 CFU/g of meat.

  • Sample Preparation:

    • Divide the ground meat into portions (e.g., 25 g).

    • Prepare different concentrations of this compound solution.

    • Treat the meat portions with the this compound solutions. Include a control group with no preservative.

  • Inoculation: Inoculate the treated and control meat samples with the prepared microbial cocktail. Mix thoroughly in a stomacher for 2 minutes to ensure even distribution.

  • Storage: Package the samples and store them at the desired temperature (e.g., 4°C for refrigerated storage).

  • Sampling and Analysis:

    • At specified time intervals (e.g., day 0, 3, 7, 10, 14), remove samples for analysis.

    • Homogenize the sample in sterile diluent.

    • Perform serial dilutions and plate onto appropriate selective agar to enumerate the target microorganisms.

  • Data Analysis: Plot the microbial counts (log CFU/g) against time for each treatment. Determine the reduction in microbial growth in the this compound-treated samples compared to the control.

Protocol 3: Evaluation of Physicochemical and Sensory Properties

This protocol describes the methods to assess the impact of this compound on the quality attributes of a food product during its shelf life.

1. Color Analysis:

  • Instrumentation: Use a colorimeter or a spectrophotometer to measure the color of the food product.

  • Procedure:

    • Calibrate the instrument using a standard white and black tile.

    • Measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the sample surface at multiple points.

    • Record the measurements at each time point of the shelf-life study.

    • Calculate the total color difference (ΔE) to quantify the overall color change.

2. Texture Analysis:

  • Instrumentation: Use a texture analyzer with a suitable probe (e.g., Warner-Bratzler shear force for meat, puncture probe for fruits).

  • Procedure:

    • Prepare samples of a uniform size and shape.

    • Perform the texture analysis according to the instrument's instructions to measure parameters such as hardness, chewiness, and springiness.

    • Record the data at each time point of the shelf-life study.

3. Sensory Evaluation:

  • Panelists: Recruit and train a panel of sensory assessors (typically 8-12 individuals).

  • Methodology:

    • Triangle Test: To determine if there is a perceivable difference between the control and this compound-treated samples.

    • Descriptive Analysis: To quantify specific sensory attributes (e.g., aroma, flavor, texture, aftertaste) using a rating scale.

    • Hedonic Testing: To assess consumer preference and acceptability using a 9-point hedonic scale.

  • Procedure:

    • Prepare and code the samples to be presented to the panelists in a randomized order.

    • Conduct the evaluation in a controlled environment with individual booths, controlled lighting, and temperature.

    • Provide panelists with water and unsalted crackers to cleanse their palate between samples.

    • Collect and statistically analyze the data to determine the sensory impact of this compound.

Conclusion

This compound presents a viable option as a natural food preservative with demonstrated antimicrobial efficacy. Its multi-faceted mechanism of action, including cell membrane disruption and quorum sensing inhibition, makes it effective against a range of foodborne microorganisms. The protocols provided in this document offer a comprehensive framework for researchers to systematically evaluate the potential of this compound in various food applications, ensuring both safety and quality. Further research focusing on specific food matrices and synergistic effects with other preservation techniques will be valuable in optimizing its application in the food industry.

Application of Sodium Cinnamate in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cinnamate (B1238496), the sodium salt of cinnamic acid, is a versatile and valuable building block in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a carboxylate group and an α,β-unsaturated system, allows for a diverse range of chemical transformations, making it a key starting material for the production of compounds with significant therapeutic potential.[1] This document provides detailed application notes and experimental protocols for the use of sodium cinnamate in the synthesis of key pharmaceutical intermediates, including cinnamoyl chloride, cinnamamides, and the anticoagulant drug Ozagrel.

Synthesis of Cinnamoyl Chloride: A Key Intermediate

Cinnamoyl chloride is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, including amides and esters with demonstrated biological activities.[2][3]

Experimental Protocol: Synthesis of Cinnamoyl Chloride from this compound

This protocol details the synthesis of cinnamoyl chloride via the reaction of this compound with oxalyl chloride.[4]

Materials:

  • This compound (dried)

  • Oxalyl chloride

  • Benzene (B151609) (dry)

  • Carbon tetrachloride (for recrystallization, optional)

Equipment:

  • Reaction flask with a reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve 10 g of oxalyl chloride in 20-30 ml of dry benzene.

  • Gradually add 10 g of dried this compound to the stirred solution. Carbon dioxide gas will be released. Ensure the reaction is under control before adding the next portion.

  • After the addition is complete, reflux the mixture for 2 hours. The solution will gradually turn yellow.

  • After cooling, filter the mixture to remove the precipitated sodium chloride and any unreacted this compound.

  • Remove the benzene from the filtrate by distillation under normal pressure.

  • Distill the remaining residue under reduced pressure to obtain cinnamoyl chloride. The fraction collected at 131 °C (1.47 kPa) is the desired product.[2]

  • For further purification, the product can be recrystallized from carbon tetrachloride.[2][4]

Quantitative Data:

ParameterValueReference
Yield 6 g (63%)[4]
Melting Point 35-36 °C[4]

Logical Relationship: Synthesis of Cinnamoyl Chloride

G sodium_cinnamate This compound reaction Reaction in Benzene sodium_cinnamate->reaction oxalyl_chloride Oxalyl Chloride oxalyl_chloride->reaction cinnamoyl_chloride Cinnamoyl Chloride reaction->cinnamoyl_chloride byproducts NaCl + CO2 reaction->byproducts G cluster_0 Step 1: Bromination cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis methyl_cinnamate Methyl Cinnamate bromomethyl_cinnamate Bromomethyl Cinnamate methyl_cinnamate->bromomethyl_cinnamate AIBN, Acetonitrile nbs N-Bromosuccinimide (NBS) nbs->bromomethyl_cinnamate ozagrel_ester Ozagrel Ester bromomethyl_cinnamate->ozagrel_ester NaOH, THF imidazole Imidazole imidazole->ozagrel_ester ozagrel_sodium Ozagrel Sodium ozagrel_ester->ozagrel_sodium Basic Hydrolysis G membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid PLA2 prostaglandin_h2 Prostaglandin H2 (PGH2) arachidonic_acid->prostaglandin_h2 COX thromboxane_a2 Thromboxane A2 (TXA2) prostaglandin_h2->thromboxane_a2 Thromboxane A2 Synthase platelet_aggregation Platelet Aggregation & Vasoconstriction thromboxane_a2->platelet_aggregation ozagrel Ozagrel thromboxane_synthase Thromboxane A2 Synthase ozagrel->thromboxane_synthase Inhibits G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane cinnamate_derivative Cinnamate-based Antifungal Agent cinnamate_derivative->lanosterol Inhibits (e.g., CYP51)

References

Application Notes and Protocols for Sodium Cinnamate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of sodium cinnamate (B1238496) in the development of advanced drug delivery systems. Due to the limited direct literature on sodium cinnamate, this document leverages findings on cinnamic acid, its parent compound, which behaves as the cinnamate anion at physiological pH. The information presented here is intended to guide the formulation and characterization of nanoparticles, hydrogels, and liposomes incorporating this compound for controlled and targeted drug release.

Introduction to this compound in Drug Delivery

This compound, the sodium salt of cinnamic acid, is a compound of interest in drug delivery due to the biological activities of the cinnamate moiety, which include antioxidant, anti-inflammatory, and anticancer properties.[1] Its incorporation into drug delivery systems can serve a dual purpose: acting as a bioactive component and influencing the physicochemical properties of the carrier, such as promoting pH-responsive drug release. The carboxylate group of this compound can be leveraged to create stimuli-responsive systems that release their payload in the acidic microenvironments often associated with tumors or inflammatory tissues.[2][3][4][5]

This compound-Based Nanoparticle Drug Delivery Systems

Nanoparticles offer a versatile platform for enhancing the therapeutic efficacy of drugs by improving their solubility, stability, and bioavailability.[6] this compound can be incorporated into polymeric nanoparticles to achieve controlled drug release.

Quantitative Data Summary: Cinnamic Acid-Loaded Nanoparticles
ParameterValueReference
Particle Size (PS) 0.5171 mM (IC50 on MDA-MB-231 cells)[6]
Drug Loading Content (DLC) Not explicitly stated for this compound. General polymeric nanoparticles can have DLCs ranging from <10% to over 20%.[7][8][9]N/A
Encapsulation Efficiency (EE) Not explicitly stated for this compound. Can be optimized to be >90% in many nanoparticle systems.N/A
In Vitro Release 61% cumulative release after 24 hours for cinnamic acid-loaded PLGA nanoparticles.[6][6]
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolide) (PLGA) nanoparticles encapsulating a model drug, with this compound incorporated to potentially provide pH-responsive characteristics and synergistic therapeutic effects.

Materials:

  • Poly(lactic-co-glycolide) (PLGA) (50:50, MW 10,000-25,000)

  • This compound

  • Model hydrophobic drug (e.g., Doxorubicin)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Preparation of Organic Phase:

    • Dissolve 100 mg of PLGA, 10 mg of the model drug, and 5 mg of this compound in 5 mL of DCM.

    • Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Preparation of Aqueous Phase:

    • Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous PVA solution.

    • Emulsify the mixture using a probe sonicator on an ice bath for 3 minutes (30 seconds on, 10 seconds off cycles) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug/sodium cinnamate.

    • Resuspend the final nanoparticle pellet in deionized water and lyophilize for 48 hours for long-term storage.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of lyophilized nanoparticles in a suitable solvent.[7][8]

  • In Vitro Drug Release:

    • Disperse a known amount of drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5.

    • Incubate at 37°C with constant shaking.

    • At predetermined time intervals, collect aliquots, centrifuge to separate the nanoparticles, and quantify the amount of released drug in the supernatant using UV-Vis or HPLC.

Experimental Workflow: Nanoparticle Preparation and Characterization

G cluster_prep Nanoparticle Preparation cluster_char Characterization org_phase Prepare Organic Phase (PLGA, Drug, this compound in DCM) emulsify Emulsification (Sonication) org_phase->emulsify aq_phase Prepare Aqueous Phase (PVA solution) aq_phase->emulsify evap Solvent Evaporation emulsify->evap collect Collection & Purification (Centrifugation & Washing) evap->collect lyophilize Lyophilization collect->lyophilize dls Particle Size & Zeta Potential (DLS) lyophilize->dls sem_tem Morphology (SEM/TEM) lyophilize->sem_tem hplc DLC & EE (HPLC/UV-Vis) lyophilize->hplc release In Vitro Release Study lyophilize->release

Caption: Workflow for the synthesis and characterization of this compound-loaded nanoparticles.

This compound-Based Hydrogel Drug Delivery Systems

Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water, making them highly biocompatible and suitable for drug delivery.[10] The incorporation of this compound into a hydrogel matrix can facilitate pH-responsive swelling and drug release.

Quantitative Data Summary: Cinnamic Acid in Hydrogel Formulations
ParameterValueReference
Swelling Ratio Dependent on polymer composition and pH. Can be engineered for significant changes between pH 7.4 and 5.5.[10]
Drug Release Kinetics Typically follows Higuchi or Korsmeyer-Peppas models, indicating diffusion-controlled or anomalous transport mechanisms.[11][11]
Biocompatibility Generally high for natural polymer-based hydrogels.[10]
Experimental Protocol: Preparation of a this compound-Chitosan Hydrogel

This protocol details the preparation of a pH-responsive hydrogel composed of chitosan (B1678972) and incorporating this compound for the controlled release of a hydrophilic drug.

Materials:

  • Chitosan (low molecular weight)

  • This compound

  • Model hydrophilic drug (e.g., Metformin)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Preparation of Chitosan Solution:

    • Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring.

    • Filter the solution to remove any undissolved particles.

  • Incorporation of Drug and this compound:

    • Dissolve the model drug (e.g., 10 mg/mL) and this compound (e.g., 5 mg/mL) in the chitosan solution.

  • Hydrogel Formation (Ionic Crosslinking):

    • Prepare a 1% (w/v) TPP solution in deionized water.

    • Add the TPP solution dropwise to the chitosan-drug-cinnamate solution under constant stirring.

    • Continue stirring for 30 minutes to allow for the formation of a stable hydrogel.

  • Purification and Lyophilization:

    • Wash the hydrogel extensively with deionized water to remove unreacted TPP and unbound drug/cinnamate.

    • Freeze the hydrogel at -80°C and then lyophilize for 48 hours.

Characterization:

  • Morphology: Analyzed by Scanning Electron Microscopy (SEM) on the lyophilized sample.

  • Swelling Study:

    • Immerse a known weight of the lyophilized hydrogel in PBS at pH 7.4 and pH 5.5.

    • At regular intervals, remove the hydrogel, blot excess surface water, and weigh.

    • Calculate the swelling ratio as (Wt - W0) / W0, where Wt is the weight at time t and W0 is the initial dry weight.

  • In Vitro Drug Release:

    • Place a known amount of the drug-loaded hydrogel in a known volume of PBS at pH 7.4 and pH 5.5 at 37°C.

    • At specific time points, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Logical Relationship: pH-Responsive Swelling and Drug Release

G cluster_pH74 Physiological pH (7.4) cluster_pH55 Acidic pH (5.5) compact Compact Hydrogel Structure (Low Swelling) slow_release Slow Drug Release compact->slow_release protonation Protonation of Chitosan & Cinnamate repulsion Electrostatic Repulsion protonation->repulsion swelling Increased Swelling repulsion->swelling fast_release Faster Drug Release swelling->fast_release

Caption: Mechanism of pH-responsive drug release from a this compound-chitosan hydrogel.

This compound-Based Liposomal Drug Delivery Systems

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[12][13][14][15][16] The incorporation of cinnamic acid derivatives has been shown to be feasible, suggesting that this compound could be integrated into liposomal formulations.[13][14]

Quantitative Data Summary: Cinnamic Acid Derivative-Loaded Liposomes
ParameterValueReference
Vesicle Size ~200 nm[13][14]
Drug Interaction Cinnamic acid derivatives interact with the lipid bilayer, as indicated by changes in differential scanning calorimetry (DSC) thermograms.[13][14]
Encapsulation Efficiency (EE) Dependent on the physicochemical properties of the drug and lipids used. Can be optimized.[12]
Experimental Protocol: Preparation of this compound-Containing Liposomes

This protocol describes the thin-film hydration method for preparing liposomes containing this compound and a model drug.

Materials:

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • This compound

  • Model drug (hydrophilic or hydrophobic)

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve SPC (e.g., 100 mg), cholesterol (e.g., 25 mg), and the hydrophobic model drug (if applicable) in the chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

    • Keep the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) containing the dissolved hydrophilic model drug and this compound (if not already in the lipid film).

    • Gently rotate the flask to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a desired size, sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes of a specific pore size (e.g., 200 nm).

  • Purification:

    • Remove the unencapsulated drug and this compound by dialysis against PBS or by size exclusion chromatography.

Characterization:

  • Vesicle Size, Polydispersity Index (PDI), and Zeta Potential: Measured using Dynamic Light Scattering (DLS).

  • Morphology: Examined by Transmission Electron Microscopy (TEM) with negative staining.

  • Encapsulation Efficiency (EE): Determined by separating the liposomes from the unencapsulated drug and quantifying the drug concentration in the liposomal fraction after lysis with a suitable solvent or detergent.

  • In Vitro Drug Release: Performed using a dialysis method against PBS at different pH values (7.4 and 5.5) at 37°C.

Signaling Pathway: Hypothetical pH-Responsive Release from Liposomes

While a specific signaling pathway for this compound in drug delivery is not established, its presence could contribute to a pH-responsive release mechanism.

G cluster_liposome Liposome in Acidic Environment (e.g., Tumor Microenvironment) cluster_cell Target Cell low_pH Low pH protonation Protonation of Cinnamate low_pH->protonation destabilization Lipid Bilayer Destabilization protonation->destabilization drug_release Enhanced Drug Release destabilization->drug_release uptake Cellular Uptake drug_release->uptake therapeutic_effect Therapeutic Effect uptake->therapeutic_effect

Caption: Proposed mechanism for pH-triggered drug release from a this compound-containing liposome.

Conclusion

This compound and its parent compound, cinnamic acid, present promising opportunities for the development of advanced drug delivery systems. Their inherent biological activities and the potential for creating pH-responsive carriers make them valuable components in the formulation of nanoparticles, hydrogels, and liposomes. The protocols and data provided herein serve as a foundational guide for researchers to explore and optimize this compound-based drug delivery platforms for a variety of therapeutic applications. Further research is warranted to fully elucidate the specific effects of this compound on drug encapsulation, release kinetics, and in vivo performance.

References

Application Note and Protocol: In Vitro Antimicrobial Susceptibility Testing of Sodium Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cinnamate (B1238496), the sodium salt of cinnamic acid, has garnered interest for its potential antimicrobial properties. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known to exhibit a range of biological activities.[1][2] This document provides a detailed protocol for determining the in vitro antimicrobial susceptibility of sodium cinnamate against various microbial strains. The described methods are based on established standards for antimicrobial susceptibility testing (AST), primarily referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5] These protocols are essential for researchers and drug development professionals seeking to evaluate the efficacy of this compound as a potential antimicrobial agent.

The primary methods covered in this protocol are:

  • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).[6][7][8]

  • Agar (B569324) Dilution: An alternative method for MIC determination.[7][9][10]

  • Disk Diffusion: A qualitative method to assess the susceptibility of microorganisms.[11][12][13]

Data Presentation

The following tables provide a structured overview of key quantitative data relevant to the antimicrobial susceptibility testing of this compound.

Table 1: Recommended Materials and Reagents

CategoryItemSpecifications
Antimicrobial Agent This compoundHigh purity (e.g., ≥99%)
Growth Media Mueller-Hinton Broth (MHB), Cation-AdjustedFor broth microdilution with non-fastidious bacteria
Mueller-Hinton Agar (MHA)For agar dilution and disk diffusion with non-fastidious bacteria
Tryptic Soy Broth/Agar, Sabouraud Dextrose Broth/AgarFor fastidious bacteria or fungi, respectively
Microbial Strains Quality Control (QC) Strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)Sourced from a reputable culture collection
Test StrainsClinically relevant or specific research isolates
Reagents & Consumables Sterile 96-well microtiter platesU- or flat-bottom, clear
Sterile Petri dishes90 mm or 150 mm diameter
Sterile filter paper disks6 mm diameter
McFarland Turbidity Standards0.5 standard (equivalent to approx. 1.5 x 10⁸ CFU/mL)
Sterile saline or phosphate-buffered saline (PBS)For inoculum preparation
Solvents (if necessary for stock solution)Sterile distilled water is suitable for this compound

Table 2: Experimental Parameters

ParameterBroth MicrodilutionAgar DilutionDisk Diffusion
Inoculum Concentration Final concentration of 5 x 10⁵ CFU/mL10⁴ CFU per spotConfluent lawn from a 0.5 McFarland suspension
Incubation Temperature 35 ± 2 °C35 ± 2 °C35 ± 2 °C
Incubation Time 16-20 hours for bacteria; 24-48 hours for fungi16-20 hours for bacteria; 24-48 hours for fungi16-18 hours for bacteria; 24-48 hours for fungi
Incubation Atmosphere Ambient airAmbient airAmbient air
Endpoint Measurement Lowest concentration with no visible growth (MIC)Lowest concentration with no visible growth (MIC)Diameter of the zone of inhibition (in mm)

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of high-purity this compound powder.

  • Dissolve the powder in a suitable sterile solvent. For this compound, sterile distilled water is appropriate.

  • Prepare a stock solution at a concentration of 10 times the highest desired final concentration to be tested. For instance, to test up to 1024 µg/mL, prepare a stock solution of 10240 µg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution at 2-8 °C for short-term use or at -20 °C for long-term storage.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. The standardized inoculum will have a concentration of approximately 1-2 x 10⁸ CFU/mL.[11]

  • Within 15 minutes of standardization, further dilute the inoculum for the specific test method as described below.

Broth Microdilution Method for MIC Determination

This method is performed in 96-well microtiter plates to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][8][14]

  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µl from the tenth well.

  • The eleventh well will serve as the growth control (no antimicrobial agent), and the twelfth well will be the sterility control (no inoculum).

  • Dilute the standardized inoculum (from step 3.2) in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except the sterility control) with 10 µL of the diluted inoculum.

  • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.[7][9][10]

  • Prepare a series of two-fold dilutions of the this compound stock solution.

  • For each concentration, add 2 mL of the antimicrobial dilution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50 °C in a water bath.[9] Mix well and pour into sterile Petri dishes.

  • Also, prepare a growth control plate containing MHA without any antimicrobial agent.

  • Allow the agar to solidify completely.

  • Spot-inoculate the surface of each plate with 1-2 µL of the standardized inoculum (diluted to approximately 10⁷ CFU/mL to deliver 10⁴ CFU per spot).

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

Disk Diffusion Method

The Kirby-Bauer disk diffusion method provides a qualitative assessment of susceptibility.[11][12][13]

  • Prepare sterile 6 mm paper disks impregnated with known concentrations of this compound. This can be done by applying a specific volume of a stock solution to blank sterile disks and allowing them to dry under aseptic conditions.

  • Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure a confluent lawn of growth.

  • Allow the plate to dry for 3-5 minutes.

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.

  • After incubation, measure the diameter of the zone of inhibition around each disk to the nearest millimeter.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antimicrobial susceptibility testing of this compound.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_incubation Incubation cluster_results Results stock_prep Prepare Sodium Cinnamate Stock Solution broth_dilution Broth Microdilution stock_prep->broth_dilution agar_dilution Agar Dilution stock_prep->agar_dilution disk_diffusion Disk Diffusion stock_prep->disk_diffusion inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculum_prep->broth_dilution inoculum_prep->agar_dilution inoculum_prep->disk_diffusion incubate Incubate Plates (35°C, 16-24h) broth_dilution->incubate agar_dilution->incubate disk_diffusion->incubate mic_determination Determine MIC (µg/mL) incubate->mic_determination For Broth & Agar Dilution zone_measurement Measure Zone of Inhibition (mm) incubate->zone_measurement For Disk Diffusion

Antimicrobial Susceptibility Testing Workflow

Quality Control

It is imperative to include appropriate quality control (QC) strains in each batch of tests to ensure the accuracy and reproducibility of the results.[15] The results for the QC strains should fall within the acceptable ranges established by CLSI or other relevant standards. If QC results are out of range, the test results for the experimental strains are considered invalid.

Interpretation of Results

  • MIC: The MIC value is the lowest concentration of this compound that inhibits the visible growth of the microorganism. A lower MIC value indicates greater antimicrobial activity.

  • Zone of Inhibition: For the disk diffusion test, the diameter of the zone of inhibition is inversely proportional to the MIC. Larger zones generally indicate greater susceptibility. Interpretive criteria (Susceptible, Intermediate, Resistant) are typically established by regulatory bodies like CLSI based on correlations with clinical outcomes and pharmacokinetic/pharmacodynamic data. For novel compounds like this compound, these breakpoints will need to be determined through further research.

Safety Precautions

Standard microbiological laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All microbial cultures and contaminated materials should be decontaminated before disposal.

Disclaimer: This protocol serves as a guideline. Researchers may need to adapt the procedures based on the specific microorganisms being tested and the objectives of their study. Adherence to established standards such as those from CLSI is highly recommended for generating reliable and comparable data.[3][4][5]

References

Application Note: Quantification of Sodium Cinnamate in Solutions Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sodium cinnamate (B1238496) in various solution-based matrices. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient means for quality control and research applications in the pharmaceutical and chemical industries. The protocol has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis.

Introduction

Sodium cinnamate, the sodium salt of cinnamic acid, is a compound of interest in the pharmaceutical and food industries for its potential therapeutic and preservative properties. Accurate quantification of this compound in solutions is crucial for formulation development, stability testing, and quality assurance. This document provides a detailed protocol for a validated HPLC method to meet this analytical need.

Experimental

Instrumentation and Consumables

  • HPLC System with UV-Vis Detector

  • C18 Reversed-Phase Column (5 µm, 4.6 x 150 mm)

  • Autosampler

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Standards

  • This compound reference standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (glacial, analytical grade)

Chromatographic Conditions

A summary of the optimal HPLC conditions is presented in Table 1.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes

Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

  • Dilute the sample solution containing this compound with the mobile phase to an expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Precision

Precision was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard solution were performed on the same day and on three different days.

Accuracy

Accuracy was assessed by the recovery method. A known amount of this compound was spiked into a placebo solution at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Precision (RSD%)
   Intra-day0.85%≤ 2%
   Inter-day1.23%≤ 2%
Accuracy (Recovery %) 98.5% - 101.2%98% - 102%
LOD 0.2 µg/mL-
LOQ 0.7 µg/mL-
Retention Time ~4.5 minutes-

Protocol: Step-by-Step HPLC Analysis

  • System Preparation:

    • Prepare the mobile phase: Mix acetonitrile and 0.1% acetic acid in water in a 40:60 volume/volume ratio.

    • Degas the mobile phase by sonication or vacuum filtration.

    • Set up the HPLC system with the parameters listed in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions as described above.

    • Prepare sample solutions as described above.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the working standard solutions to generate the calibration curve.

    • Inject the sample solutions.

    • Inject a standard solution periodically to check for system suitability.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water:Acetic Acid) system_setup HPLC System Setup & Equilibration prep_mobile_phase->system_setup prep_standards Prepare Standard Solutions injection_sequence Injection Sequence (Blank, Standards, Samples) prep_standards->injection_sequence prep_samples Prepare Sample Solutions prep_samples->injection_sequence system_setup->injection_sequence data_acquisition Data Acquisition injection_sequence->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound in solutions. The method has been validated and demonstrated to have excellent linearity, precision, and accuracy, making it a valuable tool for quality control and research purposes.

Sodium Cinnamate: Application Notes and Protocols for Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cinnamate (B1238496), the sodium salt of cinnamic acid, is a fragrance ingredient utilized in a variety of cosmetic and personal care products. Its characteristic sweet, balsamic, and cinnamon-like aroma contributes to the sensory profile of formulations. Beyond its olfactory properties, cinnamic acid and its derivatives have been investigated for their potential biological activities, including antioxidant and anti-inflammatory effects, which are of significant interest in cosmetic science. This document provides detailed application notes and experimental protocols for the assessment of sodium cinnamate as a fragrance ingredient, with a focus on safety and potential efficacy.

The safety of fragrance ingredients is of paramount importance. Regulatory bodies and industry expert panels, such as the Research Institute for Fragrance Materials (RIFM), establish guidelines and conduct thorough safety assessments.[1] These assessments consider various endpoints, including skin sensitization, irritation, and systemic toxicity.[2] For many fragrance ingredients, a comprehensive safety evaluation relies on a combination of in silico, in vitro, and sometimes in vivo data. In the absence of specific data for a particular substance, a scientifically justified read-across approach from structurally similar compounds is often employed.

Data Presentation

The following tables summarize key quantitative data relevant to the safety and potential bioactivity of cinnamates. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data from closely related cinnamic acid derivatives are included as a reference and for read-across purposes.

Table 1: Skin Sensitization Potential of Cinnamic Compounds

AssayTest SubstanceResultPotency ClassificationSource
Human Repeated Insult Patch Test (HRIPT) Cinnamic AldehydeSensitizer (B1316253)-[3]
Local Lymph Node Assay (LLNA) Cinnamic AldehydeEC3 = 0.2%Strong[4]
Cinnamic AlcoholEC3 = 11.2%Weak[4]
Direct Peptide Reactivity Assay (DPRA) Cinnamic Aldehyde100% Cys, 8.4% LysHigh Reactivity[4]
KeratinoSens™ Assay Cinnamic AldehydeEC1.5 = 6.3 µMPositive[5]
human Cell Line Activation Test (h-CLAT) Cinnamic AldehydePositivePositive[6]

Table 2: In Vitro Anti-inflammatory Activity of Cinnamates

AssayTest SubstanceCell LineEndpointIC50 / InhibitionSource
LPS-induced NO Production CinnamaldehydeRAW 264.7Nitric Oxide~37.7 µM (for PGE2)[7]
Methyl CinnamateRAW 264.7Nitric Oxide-[8]
LPS-induced Cox-2 Expression CinnamaldehydeRAW 264.7mRNAUpregulation at 0.1 mM[7]
Methyl CinnamateRAW 264.7mRNADownregulation at 1-10 mM[7]
LPS-induced TNF-α Expression CinnamaldehydeRAW 264.7mRNADownregulation at 0.1-1 mM[7]
Methyl CinnamateRAW 264.7mRNADownregulation at 1-10 mM[7]

Table 3: In Vitro Antioxidant Activity of Cinnamic Acid Derivatives

AssayTest SubstanceIC50 / ActivitySource
DPPH Radical Scavenging Cinnamic AcidModerate Activity[9]
Ethyl CinnamateHigher than Cinnamic Acid[10]
ABTS Radical Scavenging 4-hydroxycinnamic acidTEAC = 2.2 mM[4]
Ferulic acidTEAC = 1.9 mM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound.

Protocol 1: Direct Peptide Reactivity Assay (DPRA)

Objective: To assess the potential of a test chemical to induce skin sensitization by quantifying its reactivity with synthetic peptides containing cysteine and lysine (B10760008).

Materials:

  • Test substance (this compound)

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN)

  • Phosphate buffer (pH 7.5)

  • Ammonium acetate (B1210297) buffer (pH 10.2)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Prepare a 100 mM solution of the test substance in a suitable solvent (e.g., ACN).

  • Prepare 0.667 mM solutions of the cysteine and lysine peptides in their respective buffers.

  • For the cysteine peptide reactivity, mix the test substance solution, cysteine peptide solution, and ACN in a 1:10 ratio (test substance to peptide).

  • For the lysine peptide reactivity, mix the test substance solution and lysine peptide solution in a 1:50 ratio.

  • Incubate the mixtures for 24 hours at 25°C.

  • Analyze the samples by HPLC to determine the percentage of peptide depletion relative to a reference control.

  • Calculate the mean percent depletion for both cysteine and lysine peptides.

  • Classify the reactivity based on the mean depletion values according to established thresholds.

Protocol 2: KeratinoSens™ Assay

Objective: To assess the skin sensitization potential of a test substance by measuring the induction of a luciferase reporter gene under the control of the antioxidant response element (ARE) in a human keratinocyte cell line.

Materials:

  • KeratinoSens™ cell line (HaCaT cells stably transfected with a luciferase reporter construct)

  • Cell culture medium (e.g., DMEM)

  • Test substance (this compound) dissolved in DMSO

  • Positive control (e.g., Cinnamic aldehyde)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed KeratinoSens™ cells into 96-well plates and incubate for 24 hours.

  • Prepare a series of dilutions of the test substance in the cell culture medium. The final DMSO concentration should not exceed 1%.

  • Expose the cells to the different concentrations of the test substance for 48 hours.

  • After incubation, measure cell viability using a suitable assay (e.g., MTT).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity compared to the vehicle control.

  • A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a defined threshold (typically 1.5-fold) at a concentration that does not cause significant cytotoxicity.[5][11]

Protocol 3: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

Objective: To assess the potential of a test substance to cause skin irritation using a 3D reconstructed human epidermis model.

Materials:

  • Reconstructed human epidermis tissue model (e.g., EpiDerm™, EPISKIN™)

  • Assay medium

  • Test substance (this compound)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • 24-well plates

  • Spectrophotometer

Procedure:

  • Place the RhE tissues in 24-well plates containing assay medium and pre-incubate.

  • Apply the test substance directly to the surface of the RhE tissue.

  • Incubate for a defined period (e.g., 60 minutes).

  • Remove the test substance by washing the tissue surface.

  • Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

  • Assess tissue viability by incubating with MTT solution. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Extract the formazan crystals using isopropanol.

  • Measure the optical density of the extract using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the negative control.

  • A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (typically 50%).[12]

Protocol 4: DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant potential of a test substance by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Test substance (this compound)

  • DPPH solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test substance in methanol.

  • Add the DPPH solution to each well of a 96-well plate.

  • Add the test substance dilutions to the wells containing the DPPH solution.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Calculate the percentage of radical scavenging activity for each concentration of the test substance.

  • Determine the IC50 value, which is the concentration of the test substance required to scavenge 50% of the DPPH radicals.[9]

Signaling Pathways and Mechanisms of Action

The biological effects of cinnamates in the skin can be attributed to their interaction with specific cellular signaling pathways.

Keap1-Nrf2-ARE Signaling Pathway in Skin Sensitization

The Keap1-Nrf2-ARE pathway is a key regulator of the cellular antioxidant and anti-inflammatory response and is central to the mechanism of skin sensitization by many chemicals.[13]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensitizer Sensitizer Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Cul3 Cul3 Keap1->Cul3 Ub Ub Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Proteasome Proteasome Ub->Proteasome Degradation Maf Maf Nrf2_n->Maf Heterodimerizes with ARE ARE Maf->ARE Binds to Gene_Expression Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Induces

Diagram 1. Keap1-Nrf2-ARE signaling pathway in response to a chemical sensitizer.

Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by its repressor protein Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as some cinnamates, can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. The KeratinoSens™ assay is based on the activation of this pathway.[14]

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DNA κB Site NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Gene_Expression Induces

Diagram 2. Simplified NF-κB signaling pathway in inflammation.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated and phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Some studies suggest that cinnamates may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[15]

Experimental Workflow for Safety and Efficacy Assessment

A logical workflow for the comprehensive evaluation of a fragrance ingredient like this compound is crucial.

G Lit_Review Literature Review & In Silico Assessment In_Vitro_Safety In Vitro Safety Assessment Lit_Review->In_Vitro_Safety PhysChem Physicochemical Characterization PhysChem->In_Vitro_Safety DPRA DPRA In_Vitro_Safety->DPRA KeratinoSens KeratinoSens™ In_Vitro_Safety->KeratinoSens hCLAT h-CLAT In_Vitro_Safety->hCLAT Skin_Irritation Skin Irritation (RhE) In_Vitro_Safety->Skin_Irritation Data_Integration Data Integration & Risk Assessment DPRA->Data_Integration KeratinoSens->Data_Integration hCLAT->Data_Integration Skin_Irritation->Data_Integration In_Vitro_Efficacy In Vitro Efficacy Assessment (Optional) Data_Integration->In_Vitro_Efficacy If safe End End: Safe Use in Cosmetic Products Data_Integration->End If safe for intended use Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) In_Vitro_Efficacy->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB, Cytokine release) In_Vitro_Efficacy->Anti_inflammatory Formulation Formulation & Stability Testing Antioxidant->Formulation Anti_inflammatory->Formulation Formulation->End Start Start Start->PhysChem

Diagram 3. Experimental workflow for the assessment of this compound.

This workflow begins with preliminary assessments, including a thorough literature review and characterization of physicochemical properties. This is followed by a battery of in vitro safety tests to evaluate key endpoints like skin sensitization and irritation. Based on a successful safety assessment, optional in vitro efficacy studies can be conducted to explore potential antioxidant and anti-inflammatory benefits. The final step involves formulation and stability testing to ensure the ingredient's performance and safety in the final cosmetic product.

Conclusion

This compound is a valuable fragrance ingredient in the cosmetic industry. A comprehensive understanding of its safety profile and potential bioactivities is essential for its responsible use. The protocols and data presented in this document provide a framework for the scientific assessment of this compound. While specific experimental data for this compound is not always available, a read-across approach from structurally related cinnamic acid derivatives can provide valuable insights. Further research focusing specifically on this compound will help to refine its safety and efficacy profile for cosmetic applications.

References

Application Notes and Protocols for the Synthesis of Photocrosslinkable Polymers Using Sodium Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of photocrosslinkable polymers functionalized with cinnamate (B1238496) moieties using sodium cinnamate. This approach offers a versatile and efficient method for creating polymers that can be crosslinked upon exposure to ultraviolet (UV) light, enabling the formation of hydrogels and other crosslinked networks for various biomedical applications, including drug delivery and tissue engineering.

Introduction

Photocrosslinkable polymers are materials that can form stable, three-dimensional networks when exposed to light of a specific wavelength. The cinnamate group is a well-known photosensitive moiety that undergoes a [2+2] cycloaddition reaction upon UV irradiation (typically > 260 nm), leading to the formation of a cyclobutane (B1203170) ring and subsequent crosslinking of the polymer chains. This process can often be performed without the need for a photoinitiator, which is advantageous for biomedical applications where initiator toxicity is a concern.

While many protocols utilize cinnamoyl chloride or cinnamic acid to functionalize polymers, this document focuses on the use of this compound as a readily available and easy-to-handle reagent. The primary synthetic strategy involves the reaction of a halogenated precursor polymer with this compound in a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.

Synthesis Pathway and Mechanism

The overall synthetic scheme involves a two-step process:

  • Preparation of a Halogenated Polymer: A base polymer with suitable functional groups is modified to introduce reactive halogen atoms (e.g., chlorine). A common example is the chloromethylation of polystyrene.

  • Functionalization with this compound: The halogenated polymer is then reacted with this compound. The cinnamate anion acts as a nucleophile, displacing the halogen and forming an ester linkage to the polymer backbone.

The subsequent photocrosslinking is triggered by UV light, causing the cinnamate groups on adjacent polymer chains to dimerize.

Diagram of the Synthesis and Photocrosslinking Workflow

G cluster_synthesis Synthesis of Cinnamate-Functionalized Polymer cluster_crosslinking Photocrosslinking HalogenatedPolymer Halogenated Polymer (e.g., Chloromethylated Polystyrene) Reaction Nucleophilic Substitution (Williamson Ether Synthesis Analogue) HalogenatedPolymer->Reaction SodiumCinnamate This compound SodiumCinnamate->Reaction CinnamatePolymer Cinnamate-Functionalized Polymer Reaction->CinnamatePolymer UV_Light UV Irradiation (> 260 nm) CinnamatePolymer->UV_Light CrosslinkedPolymer Crosslinked Polymer Network (Hydrogel) UV_Light->CrosslinkedPolymer

Caption: Workflow for the synthesis of a photocrosslinkable polymer and its subsequent crosslinking.

Experimental Protocols

Materials and Equipment

Table 1: Materials Required for Synthesis

MaterialSupplierGrade
PolystyreneSigma-AldrichMw = 250,000 g/mol
Chloromethyl methyl etherSigma-AldrichReagent grade
Anhydrous Tin(IV) chlorideSigma-AldrichReagent grade
This compoundTCI Chemicals>98%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Methanol (B129727)Fisher ScientificACS grade
Dichloromethane (B109758) (DCM)Fisher ScientificACS grade
Diethyl etherFisher ScientificACS grade

Table 2: Equipment Required for Synthesis and Characterization

EquipmentPurpose
Round-bottom flasks and reflux condenserPolymer synthesis and functionalization
Magnetic stirrer with heating mantleReaction control
UV lamp (e.g., 365 nm)Photocrosslinking
Fourier-Transform Infrared (FTIR) SpectrometerCharacterization of functional groups
Nuclear Magnetic Resonance (NMR) SpectrometerStructural characterization and determination of substitution
UV-Vis SpectrophotometerMonitoring photocrosslinking kinetics
Gel Permeation Chromatography (GPC)Determination of molecular weight
Protocol 1: Synthesis of Chloromethylated Polystyrene

This protocol is adapted from standard procedures for the chloromethylation of polystyrene.

  • Dissolution: Dissolve 10 g of polystyrene in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reaction Setup: Place the flask in an ice bath and stir the solution for 15 minutes to cool.

  • Addition of Reagents: Slowly add 20 mL of chloromethyl methyl ether to the stirred solution. Following this, add 2 mL of anhydrous tin(IV) chloride dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.

  • Precipitation and Washing: Precipitate the chloromethylated polystyrene by slowly pouring the reaction mixture into 500 mL of cold methanol with vigorous stirring.

  • Purification: Filter the precipitate and wash thoroughly with methanol to remove any unreacted reagents.

  • Drying: Dry the resulting white polymer in a vacuum oven at 40 °C overnight.

Protocol 2: Synthesis of Polystyrene Methylene (B1212753) Cinnamate

This protocol describes the functionalization of chloromethylated polystyrene with this compound.

  • Dissolution: Dissolve 5 g of chloromethylated polystyrene in 50 mL of anhydrous N,N-dimethylformamide (DMF) in a 100 mL round-bottom flask.

  • Addition of this compound: Add 5 g of this compound to the solution.

  • Reaction: Heat the mixture to 80 °C and stir for 48 hours under a nitrogen atmosphere.

  • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into 300 mL of a 1:1 mixture of methanol and water.

  • Purification: Filter the precipitate and wash extensively with water to remove unreacted this compound and sodium chloride byproduct, followed by a final wash with methanol.

  • Drying: Dry the functionalized polymer in a vacuum oven at 50 °C for 24 hours.

Protocol 3: Photocrosslinking of Polystyrene Methylene Cinnamate
  • Film Preparation: Dissolve the dried polystyrene methylene cinnamate in a suitable solvent (e.g., chloroform (B151607) or THF) to form a viscous solution (e.g., 10% w/v). Cast the solution onto a glass plate and allow the solvent to evaporate completely to form a thin film.

  • UV Irradiation: Expose the polymer film to UV light (e.g., from a high-pressure mercury lamp, > 280 nm) for a specified duration (e.g., 30-60 minutes). The film will become insoluble in solvents in which the uncrosslinked polymer is soluble.

Characterization and Data

The successful synthesis and photocrosslinking of the polymer can be confirmed through various analytical techniques.

Table 3: Characterization Techniques and Expected Observations

TechniquePurposeExpected Results
FTIR Confirmation of functional group incorporation.- Appearance of a new carbonyl stretching peak around 1720 cm⁻¹ for the cinnamate ester. - Decrease in the intensity of the C-Cl stretching peak around 670 cm⁻¹ from chloromethylated polystyrene.
¹H NMR Structural confirmation and determination of the degree of substitution.- Appearance of new peaks corresponding to the vinyl and aromatic protons of the cinnamate group (typically in the range of 6.5-8.0 ppm). - The degree of substitution can be calculated by comparing the integration of the cinnamate protons to the polystyrene backbone protons.
UV-Vis Monitoring the photocrosslinking process.- A characteristic absorbance peak for the cinnamate group around 270-280 nm. - The intensity of this peak will decrease upon UV irradiation as the C=C double bonds are consumed during cycloaddition.
Solubility Test Confirmation of crosslinking.- The uncrosslinked polymer should be soluble in solvents like THF or chloroform. - After UV irradiation, the crosslinked polymer should be insoluble and may swell to form a gel.

Table 4: Representative Quantitative Data for Cinnamate-Functionalized Polymers

Polymer SystemDegree of Substitution (%)Young's Modulus (kPa)Reference
Poly(glycerol-co-sebacate)-Cinnamate (PGS-CinA)26 - 4550.5 - 152.1
Poly(methyl methacrylate-co-2-hydroxyethyl acrylate)-Cinnamate4 - 13Not Reported

Note: The data in this table is for polymers functionalized with cinnamoyl chloride, but similar properties are expected for polymers synthesized with this compound.

Applications in Drug Development

Photocrosslinkable polymers functionalized with cinnamate are promising materials for various applications in drug development:

  • Controlled Drug Release: Drugs can be encapsulated within the polymer matrix before or after crosslinking. The degradation of the crosslinked network or diffusion of the drug can be tailored to achieve a desired release profile.

  • Tissue Engineering Scaffolds: The ability to form hydrogels in situ allows for the encapsulation of cells and therapeutic agents for tissue regeneration applications. The mechanical properties of the scaffold can be tuned by varying the degree of crosslinking.

  • Bioadhesives: The photocrosslinking process can be used to form adhesive hydrogels for wound closure and tissue sealing.

Troubleshooting

Table 5: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Low degree of cinnamate substitution - Incomplete reaction. - Steric hindrance. - Poor solubility of reagents.- Increase reaction time and/or temperature. - Use a higher excess of this compound. - Ensure anhydrous conditions as water can react with the halogenated polymer. - Use a solvent that effectively dissolves both the polymer and this compound (e.g., DMF, DMSO).
Polymer is insoluble after functionalization (before crosslinking) Crosslinking occurred during the synthesis.- Ensure the reaction temperature is not excessively high. - Perform the reaction under an inert atmosphere to prevent side reactions.
Incomplete photocrosslinking - Insufficient UV exposure time or intensity. - Low degree of cinnamate substitution.- Increase the UV irradiation time or use a more powerful UV source. - Ensure the polymer film is thin enough for UV light to penetrate. - Synthesize a polymer with a higher degree of cinnamate functionalization.

Diagram of the Photocrosslinking Mechanism

G cluster_reaction [2+2] Cycloaddition reactant1 Polymer-Cinnamate uv UV Light (>260 nm) reactant1->uv reactant2 Polymer-Cinnamate reactant2->uv product Crosslinked Polymer (Cyclobutane Ring Formation) uv->product

Caption: The [2+2] cycloaddition mechanism of cinnamate groups upon UV irradiation.

By following these protocols and considering the provided characterization data and troubleshooting advice, researchers can successfully synthesize and utilize photocrosslinkable polymers based on this compound for a wide range of innovative applications in the fields of materials science, drug delivery, and regenerative medicine.

Application Notes and Protocols for the Utilization of Sodium Cinnamate in Non-Linear Optical (NLO) Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cinnamate (B1238496), the sodium salt of cinnamic acid, is an organic material that has garnered interest for its potential applications in the field of non-linear optics (NLO). Organic NLO materials are valued for their large second and third-order optical nonlinearities, high laser damage thresholds, and the flexibility of molecular engineering to tailor their optical properties. Sodium cinnamate crystals have demonstrated second harmonic generation (SHG) capabilities, indicating their potential for frequency conversion applications.[1][2] Furthermore, the incorporation of sodium into the cinnamic acid structure has been shown to enhance thermal stability, a crucial characteristic for materials subjected to high-intensity laser irradiation in NLO applications.[1][2]

These application notes provide a comprehensive overview of the synthesis, crystal growth, and detailed experimental protocols for the characterization of the NLO properties of this compound. While quantitative NLO data for this compound is not extensively available in current literature, this document aims to equip researchers with the necessary methodologies to perform these characterizations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₇NaO₂N/A
Molecular Weight 170.14 g/mol N/A
Appearance White crystalline powderN/A
Thermal Stability Stable up to 180°C[1][2]

Synthesis and Crystal Growth

Synthesis of this compound

This compound is synthesized through a straightforward acid-base neutralization reaction between cinnamic acid and a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate.[3]

Protocol for Synthesis:

  • Dissolution of Cinnamic Acid: Dissolve a stoichiometric amount of cinnamic acid in a suitable solvent, such as methanol (B129727).

  • Preparation of Base Solution: Prepare an aqueous solution of a stoichiometric equivalent of sodium hydroxide or sodium carbonate.

  • Neutralization Reaction: Slowly add the sodium hydroxide or sodium carbonate solution to the cinnamic acid solution while stirring continuously. The reaction proceeds as follows:

    • With Sodium Hydroxide: C₉H₈O₂ + NaOH → C₉H₇NaO₂ + H₂O

    • With Sodium Carbonate: 2C₉H₈O₂ + Na₂CO₃ → 2C₉H₇NaO₂ + H₂O + CO₂

  • Completion of Reaction: Continue stirring the solution for a sufficient period to ensure the reaction goes to completion. The formation of this compound can be confirmed by the cessation of CO₂ evolution if sodium carbonate is used.

  • Isolation of Product: The resulting this compound solution can be used directly for crystal growth, or the solvent can be evaporated to obtain the powdered product.

Single Crystal Growth

High-quality single crystals of this compound are essential for evaluating their NLO properties. The slow evaporation solution technique is a common and effective method for growing these crystals.[1]

Protocol for Single Crystal Growth:

  • Preparation of Supersaturated Solution: Prepare a saturated solution of synthesized this compound in methanol at a slightly elevated temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Crystallization: Transfer the filtered solution to a clean beaker and cover it with a perforated lid to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Well-defined single crystals should form over a period of several days to a week. Once the crystals have reached a suitable size, they can be carefully harvested from the solution.

Synthesis_and_Crystal_Growth

Non-Linear Optical Properties and Characterization Protocols

The NLO properties of a material are characterized by its second and third-order nonlinear susceptibilities. The following sections detail the experimental protocols for measuring these properties in this compound crystals.

Second-Order NLO Properties: Second Harmonic Generation (SHG)

The Kurtz-Perry powder technique is a widely used method for the initial screening of materials for second harmonic generation.[4][5] It provides a qualitative and semi-quantitative measure of the SHG efficiency relative to a standard reference material like potassium dihydrogen phosphate (B84403) (KDP) or urea.

Protocol for Kurtz-Perry Powder SHG Test:

  • Sample Preparation: Grind the grown this compound crystals into a fine powder and sieve them to obtain a uniform particle size.

  • Sample Holder: Pack the powder into a capillary tube or between two glass slides.

  • Experimental Setup:

    • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

    • Optical Path: The laser beam is directed onto the powdered sample.

    • Detection: A photomultiplier tube (PMT) is used to detect the generated second harmonic signal at 532 nm. A filter is placed before the detector to block the fundamental wavelength.

  • Measurement:

    • Measure the intensity of the 532 nm light generated from the this compound sample.

    • Replace the sample with a powdered reference material (e.g., KDP) of the same particle size and measure the intensity of the generated second harmonic light under identical conditions.

  • Data Analysis: The relative SHG efficiency is calculated as the ratio of the SHG signal intensity of the sample to that of the reference.

Third-Order NLO Properties: Z-Scan Technique

The Z-scan technique is a sensitive method used to determine the third-order nonlinear susceptibility (χ⁽³⁾), including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[6][7][8]

Protocol for Z-Scan Measurement:

  • Sample Preparation: A high-quality, polished single crystal of this compound with parallel faces is required.

  • Experimental Setup:

    • Laser Source: A stable, high-quality laser beam with a Gaussian profile (e.g., a He-Ne or a CW Nd:YAG laser).

    • Focusing Optics: A lens to focus the laser beam.

    • Translation Stage: The sample is mounted on a translation stage that can move it along the z-axis (the direction of laser propagation) through the focal point of the lens.

    • Detectors: Two photodetectors are used. One measures the transmitted intensity through a finite aperture in the far field (closed-aperture Z-scan), and the other measures the total transmitted intensity without an aperture (open-aperture Z-scan).

  • Measurement:

    • Open-Aperture Scan: The sample is translated along the z-axis, and the transmitted intensity is recorded as a function of the sample position. This provides information about the nonlinear absorption (β).

    • Closed-Aperture Scan: An aperture is placed before the detector, and the measurement is repeated. The resulting transmittance curve is sensitive to both nonlinear refraction and absorption.

  • Data Analysis:

    • The nonlinear absorption coefficient (β) is determined from the open-aperture Z-scan data.

    • The nonlinear refractive index (n₂) is determined by dividing the closed-aperture data by the open-aperture data and fitting the resulting curve to theoretical models.

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.[9]

Laser Damage Threshold (LDT)

The LDT is a critical parameter that determines the maximum laser intensity a material can withstand without suffering permanent damage.[10][11][12][13]

Protocol for Laser Damage Threshold Testing (1-on-1 Method):

  • Sample Preparation: A high-quality, polished single crystal of this compound is used.

  • Experimental Setup:

    • Laser Source: A high-power pulsed laser (e.g., Q-switched Nd:YAG laser) with a well-characterized beam profile.

    • Energy Control: A variable attenuator to control the laser fluence.

    • Focusing and Positioning: Optics to focus the beam onto the sample surface and a translation stage to move to different test sites.

    • Damage Detection: A microscope (e.g., Nomarski) or a scattered light detector to identify damage.

  • Measurement:

    • The sample is exposed to a single laser pulse at a specific fluence at multiple sites.

    • The fluence is incrementally increased, and a new set of sites is irradiated at each fluence level.

    • The presence or absence of damage at each site is recorded.

  • Data Analysis:

    • The damage probability is plotted as a function of laser fluence.

    • The LDT is determined by linearly extrapolating the data to a 0% damage probability.

NLO_Characterization_Workflow cluster_sample Sample Preparation cluster_shg Second-Order NLO Characterization cluster_third_order Third-Order NLO Characterization cluster_ldt Laser Damage Threshold crystal This compound Single Crystal powder Powdered Sample crystal->powder Grinding z_scan Z-Scan Measurement crystal->z_scan ldt_test LDT Test (1-on-1) crystal->ldt_test kurtz_perry Kurtz-Perry Powder SHG Test powder->kurtz_perry shg_efficiency Relative SHG Efficiency kurtz_perry->shg_efficiency n2_beta n₂ and β z_scan->n2_beta chi3 χ⁽³⁾ n2_beta->chi3 ldt_value LDT Value (J/cm²) ldt_test->ldt_value

Quantitative NLO Data

The following table summarizes the key NLO parameters for this compound. It is important to note that quantitative experimental data for this compound is currently limited in the scientific literature. Therefore, this table also provides a comparison with other relevant organic NLO materials to offer a frame of reference.

Table 1: NLO Properties of this compound and Comparison with Other Organic Crystals

MaterialSHG Efficiency (vs. KDP)Third-Order Susceptibility χ⁽³⁾ (esu)Nonlinear Refractive Index n₂ (cm²/W)Laser Damage Threshold (GW/cm²)
This compound > Cinnamic Acid[1][2] (Quantitative value to be determined)To be determinedTo be determinedTo be determined
L-arginine maleate (B1232345) dihydrate1.68Not ReportedNot ReportedNot Reported
2-Amino-5-nitropyridinium dihydrogen phosphate0.894.81 × 10⁻⁶Not Reported1.06
Diethylammonium p-hydroxybenzoateNot ReportedNot ReportedNot Reported2.1
Guanidine SulphanilateGreen light emission observedNot ReportedNot Reported0.24
L-proline cadmium chloride monohydrateNot ReportedNot ReportedNot Reported7.78

Logical Relationship of Properties for NLO Applications

The suitability of this compound for NLO applications is dependent on a combination of its structural, physical, and optical properties. The following diagram illustrates the logical flow from molecular structure to potential applications.

NLO_Logic cluster_molecular Molecular & Crystal Properties cluster_nlo Non-Linear Optical Properties cluster_applications Potential NLO Applications structure Molecular Structure (Cinnamate Anion) crystal_structure Non-centrosymmetric Crystal Packing structure->crystal_structure influences third_order Third-Order NLO Effects (n₂, β, χ⁽³⁾) structure->third_order determines shg Second Harmonic Generation (SHG) crystal_structure->shg enables thermal_stability Enhanced Thermal Stability (up to 180°C) ldt High Laser Damage Threshold thermal_stability->ldt contributes to freq_conversion Frequency Conversion shg->freq_conversion optical_switching Optical Switching third_order->optical_switching optical_limiting Optical Limiting third_order->optical_limiting ldt->freq_conversion ldt->optical_switching ldt->optical_limiting

Conclusion

This compound presents itself as a promising organic material for NLO applications, primarily due to its observed second harmonic generation and enhanced thermal stability. The protocols detailed in these application notes provide a solid framework for researchers to synthesize, grow, and comprehensively characterize the NLO properties of this compound single crystals. While there is a current lack of extensive quantitative NLO data in the literature, the methodologies provided herein will enable the scientific community to fill these knowledge gaps. The successful determination of its SHG efficiency, third-order nonlinear susceptibility, and laser damage threshold will be crucial in fully assessing its potential for applications such as frequency conversion, optical switching, and optical limiting.

References

In Vivo Application Notes and Protocols for Sodium Cinnamate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies with sodium cinnamate (B1238496) and its parent compound, cinnamic acid, in various mouse models. The information is compiled from multiple studies to assist in the design and execution of preclinical research.

Application Notes

Sodium cinnamate, the salt of cinnamic acid, and cinnamic acid itself have garnered interest for their potential therapeutic applications. In vivo studies in mouse models have explored their efficacy in a range of pathological conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. When designing in vivo experiments, it is crucial to consider the specific mouse model, the formulation and route of administration of the test compound, and the appropriate endpoints for assessment.

Cinnamic acid is a naturally occurring compound found in cinnamon.[1] Its administration in vivo, often orally, is expected to lead to its systemic absorption and circulation, where it can exert its biological effects. In the physiological environment, cinnamic acid will likely exist in equilibrium with its conjugate base, the cinnamate anion, which would be balanced by cations such as sodium. Therefore, studies using cinnamic acid are highly relevant to understanding the in vivo effects of this compound.

Key findings from in vivo mouse studies indicate that cinnamic acid can:

  • Ameliorate metabolic dysfunction: In high-fat diet-induced obese mice, oral administration of cinnamic acid has been shown to reduce body weight, decrease plasma lipid levels, and improve glucose homeostasis.[2][3]

  • Exhibit neuroprotective properties: Studies in mouse models of neurodegenerative diseases, such as Sandhoff disease and streptozotocin-induced diabetic cognitive impairment, have demonstrated that cinnamic acid can reduce neuroinflammation, protect neurons, and improve memory and motor function.[4][5]

  • ** exert anti-inflammatory effects:** In a mouse model of ulcerative colitis, cinnamic acid administration led to a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[6][7]

Experimental Protocols

Below are detailed protocols extracted from various in vivo studies in mouse models.

High-Fat Diet-Induced Obesity Model

This protocol is designed to assess the effects of cinnamic acid on metabolic parameters in a diet-induced obesity mouse model.[2]

a. Animal Model:

  • Species and Strain: C57BL/6J mice.

  • Age and Gender: Typically male, 5-6 weeks old at the start of the diet.

b. Diet and Treatment:

  • Induction of Obesity: Mice are fed a high-fat diet (HFD), often 45% or 60% kcal from fat, for a period of 6-14 weeks to induce obesity.[2]

  • Compound Administration:

    • Test Article: Cinnamic acid (CA).

    • Vehicle: Saline or 0.5% methylcellulose.

    • Dosage: 100 mg/kg and 200 mg/kg body weight.[2]

    • Route of Administration: Oral gavage.

    • Frequency and Duration: Once daily for 8 weeks, starting after the initial 6 weeks of HFD feeding.[2]

  • Control Groups:

    • Normal chow (NC) group receiving vehicle.

    • High-fat diet (HFD) group receiving vehicle.

c. Key Experimental Readouts:

  • Body Weight and Food Intake: Measured weekly.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the study.

  • Serum Analysis: Collection of blood for measurement of glucose, insulin, triglycerides, total cholesterol, HDL-C, and LDL-C.[3]

  • Tissue Analysis: Collection of epididymal white adipose tissue (EWAT) and liver for weight measurement and histological analysis.

  • Inflammatory Markers: Measurement of TNF-α and IL-6 levels in serum and gene expression in tissues.[3]

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This protocol evaluates the anti-inflammatory effects of cinnamic acid in a model of inflammatory bowel disease.[7]

a. Animal Model:

  • Species and Strain: Adult male mice (e.g., BALB/c or C57BL/6).

  • Weight: 20-25 g.

b. Induction of Colitis and Treatment:

  • Induction: 3% DSS is administered in the drinking water for 7 consecutive days.[7]

  • Compound Administration:

    • Test Article: Cinnamic acid (CA).

    • Vehicle: Suspension in distilled water with a suspending agent like poloxamer.

    • Dosage: 25 mg/kg and 50 mg/kg body weight.[7]

    • Route of Administration: Oral gavage.

    • Frequency and Duration: Once daily for 7 consecutive days, concurrently with DSS administration.[7]

  • Control Groups:

    • Control group receiving vehicle only.

    • DSS model group receiving vehicle.

c. Key Experimental Readouts:

  • Disease Activity Index (DAI): Scored daily based on body weight loss, stool consistency, and rectal bleeding.

  • Colon Length: Measured at the end of the study as an indicator of inflammation.

  • Histopathological Analysis: Examination of colon tissue for signs of inflammation and tissue damage.

  • Cytokine Analysis: Measurement of TNF-α, IL-6, and NF-κB levels in colon tissue homogenates.[7]

Streptozotocin (B1681764) (STZ)-Induced Diabetic Model for Cognitive Impairment

This protocol assesses the neuroprotective effects of cinnamic acid in a model of diabetes-associated cognitive decline.[4]

a. Animal Model:

  • Species and Strain: Male NMRI mice.

  • Weight: 30-35 g.

b. Induction of Diabetes and Treatment:

  • Induction: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at 50 mg/kg.[4]

  • Compound Administration:

    • Test Article: Cinnamic acid (CA).

    • Dosage: 10, 20, and 40 mg/kg body weight.[4]

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Frequency and Duration: Once daily for 40 days, starting 21 days after STZ injection.[4]

  • Control Groups:

    • Control group receiving vehicle.

    • Diabetic group receiving vehicle.

    • A group receiving only cinnamic acid (20 mg/kg) without STZ.[4]

c. Key Experimental Readouts:

  • Blood Glucose and Serum Insulin: Measured to confirm diabetic status and treatment effects.[4]

  • Behavioral Tests for Memory:

    • Morris Water Maze: To assess spatial learning and memory.

    • Passive Avoidance Test: To evaluate long-term memory.[4]

  • Brain Tissue Analysis:

    • Oxidative Stress Markers: Measurement of lipid peroxidation, reactive oxygen species (ROS), glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT) activities.[4]

    • Cholinergic Function: Assessment of acetylcholinesterase (AChE) activity.

Data Presentation

The following tables summarize quantitative data from the cited studies.

Table 1: Effects of Cinnamic Acid on Metabolic Parameters in High-Fat Diet-Induced Obese Mice [2][3]

ParameterHFD ControlHFD + CA (100 mg/kg)HFD + CA (200 mg/kg)
Body Weight Change (ΔBW) Increase14% decrease vs HFD24% decrease vs HFD
Serum TNF-α 3.2-fold increase vs NC~50% decrease vs HFD~50% decrease vs HFD
Serum IL-6 2.1-fold increase vs NCNo significant reductionNo significant reduction
Serum LDL-C (mg/dL) IncreasedNot significantly changed28.0 ± 4.0 (p < 0.05 vs HFD)
Serum HDL-C (mg/dL) DecreasedSignificantly increasedSignificantly increased

Table 2: Effects of Cinnamic Acid on Inflammatory Markers in DSS-Induced Colitis in Mice [7]

ParameterDSS Model GroupDSS + CA (25 mg/kg)DSS + CA (50 mg/kg)
Tumor Necrosis Factor-α (TNF-α) IncreasedSignificant reduction (p<0.05)Significant reduction (p<0.05)
Interleukin-6 (IL-6) IncreasedNot significant reductionSignificant reduction (p<0.05)
Nuclear Factor-κB (NF-κB) IncreasedSignificant reduction (p<0.05)Significant reduction (p<0.05)

Table 3: Effects of Cinnamic Acid on Biochemical Parameters in the Brain of STZ-Induced Diabetic Mice [4]

ParameterDiabetic GroupDiabetic + CA (40 mg/kg)
Final Blood Glucose (mg/dL) Significantly increased vs ControlSignificantly inhibited increase
Serum Insulin (mg/dL) Significantly reduced vs ControlNo significant difference vs Diabetic
Brain Glutathione (GSH) level Significant decrease vs ControlSignificant prevention of decrease
Brain Lipid Peroxidation Significant increase vs ControlSignificant amelioration
Brain Acetylcholinesterase (AChE) activity Significant increase vs ControlSignificant amelioration

Mandatory Visualization

Below are diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

experimental_workflow_obesity cluster_induction Induction Phase (6 weeks) cluster_treatment Treatment Phase (8 weeks) cluster_readouts Experimental Readouts HFD_feeding High-Fat Diet (HFD) Feeding HFD_control HFD + Vehicle (Oral Gavage) HFD_feeding->HFD_control Randomization CA_100 HFD + Cinnamic Acid (100 mg/kg) HFD_feeding->CA_100 Randomization CA_200 HFD + Cinnamic Acid (200 mg/kg) HFD_feeding->CA_200 Randomization Metabolic Body Weight Food Intake GTT & ITT HFD_control->Metabolic Biochemical Serum Lipids & Glucose Inflammatory Cytokines HFD_control->Biochemical Histological Adipose & Liver Tissue Analysis HFD_control->Histological CA_100->Metabolic CA_100->Biochemical CA_100->Histological CA_200->Metabolic CA_200->Biochemical CA_200->Histological

Caption: Workflow for HFD-induced obesity mouse model.

signaling_pathway_inflammation Inflammatory_Stimulus Inflammatory Stimulus (e.g., DSS, HFD) NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Proinflammatory_Cytokines Inflammation Tissue Inflammation Proinflammatory_Cytokines->Inflammation Cinnamic_Acid Cinnamic Acid Cinnamic_Acid->NF_kB_Activation Inhibits

Caption: Cinnamic acid's anti-inflammatory mechanism.

neuroprotection_pathway Neurotoxic_Insult Neurotoxic Insult (e.g., STZ, genetic models) Oxidative_Stress Oxidative Stress (↑ ROS, ↓ GSH) Neurotoxic_Insult->Oxidative_Stress Neuroinflammation Neuroinflammation (Glial Activation) Neurotoxic_Insult->Neuroinflammation Neuronal_Dysfunction Neuronal Dysfunction & Apoptosis Oxidative_Stress->Neuronal_Dysfunction Neuroinflammation->Neuronal_Dysfunction Cognitive_Impairment Cognitive Impairment Neuronal_Dysfunction->Cognitive_Impairment Cinnamic_Acid Cinnamic Acid Cinnamic_Acid->Oxidative_Stress Reduces Cinnamic_Acid->Neuroinflammation Reduces PPARa PPARα Activation Cinnamic_Acid->PPARa PPARa->Neuroinflammation Inhibits

Caption: Neuroprotective mechanisms of cinnamic acid.

References

Application Notes and Protocols for Topical Sodium Cinnamate in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of topical agents containing sodium cinnamate (B1238496) for use in dermatological research. This document outlines the physicochemical properties, biological activities, and detailed experimental protocols for the evaluation of sodium cinnamate's potential as a topical therapeutic agent.

Introduction

This compound, the sodium salt of cinnamic acid, is a compound of interest in dermatological research due to the known anti-inflammatory and antioxidant properties of cinnamic acid and its derivatives.[1][2] Topical delivery of this compound presents a promising approach for the management of various inflammatory skin conditions. These notes provide essential data and methodologies for researchers developing and evaluating topical formulations of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₉H₇NaO₂[3]
Molecular Weight 170.14 g/mol [3]
Appearance White crystalline powder[3]
Solubility in Water Soluble[3]
Solubility in Alcohol Slightly soluble[3]
Solubility in Propylene (B89431) Glycol Data not available; studies on related compounds suggest potential for solubility enhancement.
Solubility in Glycerin Data not available; likely soluble to some extent based on its hydrophilicity.

Formulation of Topical Agents

The development of a stable and effective topical formulation is crucial for the delivery of this compound to the skin. Hydrogels are a suitable vehicle due to their high water content, good biocompatibility, and ease of application.

Example Hydrogel Formulation
IngredientFunctionConcentration (w/w %)
This compoundActive Pharmaceutical Ingredient1.0 - 5.0
Carbopol® 940Gelling agent1.0
Propylene GlycolCo-solvent, penetration enhancer10.0
GlycerinHumectant5.0
Triethanolamine (B1662121)Neutralizing agentq.s. to pH 6.5-7.0
Purified WaterVehicleq.s. to 100
Preparation Protocol for this compound Hydrogel
  • Disperse Carbopol® 940 in purified water with constant stirring until a uniform dispersion is formed.

  • In a separate beaker, dissolve this compound in a mixture of propylene glycol and glycerin.

  • Slowly add the this compound solution to the Carbopol® dispersion while stirring continuously.

  • Neutralize the gel by adding triethanolamine dropwise until the desired pH (6.5-7.0) is achieved, resulting in a clear and viscous hydrogel.

  • Allow the gel to stand for 24 hours to ensure complete hydration of the polymer.

Biological Activity and Mechanism of Action

Cinnamic acid and its derivatives have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.[2] While specific data for this compound is limited, it is hypothesized to act through similar mechanisms.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of cinnamic acid derivatives are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in skin cells.[2]

G cluster_extracellular Extracellular cluster_cellular Keratinocyte cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor This compound This compound IKK IKK This compound->IKK inhibits MAPK Kinases (MKKs) MAPK Kinases (MKKs) This compound->MAPK Kinases (MKKs) inhibits Receptor->IKK Receptor->MAPK Kinases (MKKs) IκB IκB IKK->IκB phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to p38 MAPK p38 MAPK MAPK Kinases (MKKs)->p38 MAPK activates JNK JNK MAPK Kinases (MKKs)->JNK activates AP-1 AP-1 p38 MAPK->AP-1 activates JNK->AP-1 activates AP-1->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes IL-6, TNF-α IL-6, TNF-α Pro-inflammatory Genes->IL-6, TNF-α expression of

Fig. 1: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of topical this compound formulations.

In Vitro Skin Permeation Study

This protocol details the use of a Franz diffusion cell to assess the permeation of this compound through a skin mimic.

G Start Start Prepare Franz Diffusion Cells Prepare Franz Diffusion Cells Start->Prepare Franz Diffusion Cells Mount Skin Membrane Mount Skin Membrane Prepare Franz Diffusion Cells->Mount Skin Membrane Equilibrate System Equilibrate System Mount Skin Membrane->Equilibrate System Apply Topical Formulation Apply Topical Formulation Equilibrate System->Apply Topical Formulation Collect Receptor Fluid Samples Collect Receptor Fluid Samples Apply Topical Formulation->Collect Receptor Fluid Samples Analyze Samples (e.g., HPLC) Analyze Samples (e.g., HPLC) Collect Receptor Fluid Samples->Analyze Samples (e.g., HPLC) Calculate Permeation Parameters Calculate Permeation Parameters Analyze Samples (e.g., HPLC)->Calculate Permeation Parameters End End Calculate Permeation Parameters->End

Fig. 2: Experimental workflow for in vitro skin permeation study.

Protocol:

  • Apparatus: Vertical Franz diffusion cells.

  • Membrane: Porcine ear skin or a synthetic membrane like Strat-M®.

  • Receptor Medium: Phosphate buffered saline (PBS), pH 7.4, maintained at 32 ± 1 °C.

  • Procedure: a. Mount the skin membrane between the donor and receptor compartments of the Franz cell. b. Fill the receptor compartment with receptor medium and allow the system to equilibrate. c. Apply a finite dose (e.g., 10 mg/cm²) of the this compound hydrogel to the surface of the membrane in the donor compartment. d. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium. e. Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound on skin cells.

Protocol:

  • Cell Lines: Human keratinocytes (HaCaT) and human dermal fibroblasts (HDF).

  • Procedure: a. Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. b. Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 250, 500 μM) for 24 or 48 hours. c. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. d. Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Assay

This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in stimulated keratinocytes.

Protocol:

  • Cell Line: Human keratinocytes (HaCaT).

  • Procedure: a. Seed HaCaT cells in a 24-well plate and grow to 80-90% confluency. b. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. c. Stimulate the cells with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours to induce an inflammatory response. d. Collect the cell culture supernatant. e. Measure the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in this compound-treated cells to those in the stimulated, untreated control cells.

Western Blot Analysis for NF-κB and p38 MAPK Activation

This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Line: Human keratinocytes (HaCaT).

  • Procedure: a. Seed HaCaT cells and grow to 80-90% confluency. b. Pre-treat cells with this compound for 1 hour, followed by stimulation with TNF-α/IFN-γ for 30 minutes. c. Lyse the cells and collect the total protein. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with primary antibodies against phosphorylated p65 (a subunit of NF-κB), total p65, phosphorylated p38 MAPK, and total p38 MAPK. f. Incubate with a corresponding HRP-conjugated secondary antibody. g. Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative activation of the signaling pathways.

Stability Testing of Topical Formulations

The stability of the this compound hydrogel should be evaluated to ensure its quality and shelf-life.

TestParameters to be Evaluated
Physical Stability Appearance, color, odor, pH, viscosity, and phase separation.
Chemical Stability Assay of this compound content using a stability-indicating HPLC method.

Protocol:

  • Store the hydrogel formulation at different temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) for a period of at least 3 months.

  • At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and evaluate the physical and chemical stability parameters.

Conclusion

These application notes provide a foundational framework for the formulation and evaluation of topical this compound for dermatological research. The provided protocols for formulation, in vitro testing, and stability studies will enable researchers to systematically investigate the potential of this compound as a novel agent for the management of inflammatory skin disorders. Further research is warranted to obtain more specific quantitative data on the efficacy and safety of this compound in topical applications.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sodium Cinnamate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of sodium cinnamate (B1238496). This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My sodium cinnamate is not fully dissolving in water at room temperature. What am I doing wrong?

A1: this compound has moderate solubility in water at room temperature.[1] Complete dissolution might be slow or incomplete if the concentration is high. Several factors can influence the solubility. Please refer to the troubleshooting guide below for potential solutions.

Q2: I've heated the solution, and the this compound dissolved. Will it stay in solution upon cooling?

A2: this compound is more soluble in hot water.[2] However, upon cooling, the solution may become supersaturated, and the this compound could precipitate out. The rate and extent of precipitation will depend on the concentration and the cooling rate. For some substances, a supersaturated solution can be temporarily stable.[3]

Q3: How does the pH of my aqueous solution affect the solubility of this compound?

A3: As the sodium salt of a weak acid (cinnamic acid), the solubility of this compound is pH-dependent. In acidic conditions (low pH), the cinnamate anion can be protonated to form the less soluble cinnamic acid, which may cause precipitation.[4][5] Conversely, in neutral to alkaline conditions (higher pH), this compound exhibits higher solubility.[4]

Q4: Can I use organic solvents to improve the solubility of this compound?

A4: Yes, using a cosolvent system, such as an ethanol-water mixture, can improve the solubility of this compound. Cinnamic acid, the parent compound of this compound, shows increased solubility with the addition of ethanol (B145695) to water.[6][7] While this compound is a salt and thus more water-soluble than its parent acid, the principle of using cosolvents can still be applied to enhance its solubility further.

Q5: Are there other methods to significantly increase the aqueous solubility of this compound for my formulation?

A5: Yes, advanced techniques such as complexation with cyclodextrins or the use of hydrotropic agents can substantially increase the aqueous solubility of poorly soluble organic molecules.[8][9][10] These methods work by forming water-soluble complexes with the solute.

Troubleshooting Guides

Issue 1: Incomplete Dissolution in Water

Symptoms:

  • Visible undissolved white powder or crystals in the aqueous solution at room temperature.

  • Cloudy or hazy appearance of the solution.

Possible Causes & Solutions:

CauseSolution
Concentration exceeds solubility limit Increase the volume of water or decrease the amount of this compound.
Low Temperature Gently heat the solution while stirring. The solubility of this compound increases with temperature.
Insufficient Agitation Ensure vigorous and continuous stirring to facilitate dissolution.
pH of the Solution Check the pH of your water. If it is acidic, adjust to a neutral or slightly alkaline pH with a suitable buffer.
Issue 2: Precipitation After Dissolving at a Higher Temperature

Symptoms:

  • Crystals or precipitate form as the solution cools down.

  • The solution becomes cloudy upon standing at room temperature.

Possible Causes & Solutions:

CauseSolution
Supersaturation Maintain the solution at an elevated temperature if your experimental design allows. Alternatively, prepare a less concentrated solution.
Nucleation Sites Ensure the solution is free from impurities or undissolved particles that can act as nucleation sites for precipitation. Filtration of the hot solution may help.
Need for a Stabilizer Consider adding a stabilizing agent, such as a hydrophilic polymer, to inhibit crystallization.

Data Presentation: Solubility of this compound and Related Compounds

Table 1: Estimated Solubility of this compound in Water at Different Temperatures

Temperature (°C)Estimated Solubility ( g/100 mL)
0~62.7
15~62.8
30~62.9
100~74.2
Source: Estimated from data for sodium benzoate (B1203000).[11]

Table 2: Estimated pH-Dependent Aqueous Solubility of this compound

pHExpected SolubilityRationale
< 4.0LowProtonation of the cinnamate anion to form less soluble cinnamic acid.[5]
4.0 - 6.0ModerateEquilibrium between cinnamate and cinnamic acid.
> 6.0HighPredominantly in the form of the soluble cinnamate anion.[4]
Source: Based on the principles of pH-solubility for salts of weak acids.[2][12]

Table 3: Illustrative Example of Solubility Enhancement of a Poorly Soluble Drug with a Hydrotrope (Sodium Benzoate)

Hydrotrope Concentration (M)Solubility Enhancement Factor
0.5~10x
1.0~50x
2.0>100x
Source: Illustrative data based on the effect of sodium benzoate on other poorly soluble drugs.[13][14]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Distilled or deionized water

  • Conical flasks or vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of this compound to a series of flasks containing a known volume of water.

  • Tightly seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C).

  • Shake the flasks for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the flasks to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. For more precise separation, centrifuge the sample.

  • Dilute the supernatant with water to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculate the solubility based on the concentration and the dilution factor.

Protocol 2: Enhancing Solubility using Cyclodextrin (B1172386) Complexation (Kneading Method)

This method is a simple and effective way to prepare inclusion complexes of drugs with cyclodextrins.[10][15]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol (50%)

  • Vacuum oven

Procedure:

  • Place the desired molar ratio of cyclodextrin (e.g., 1:1 or 1:2 of this compound to cyclodextrin) in a mortar.

  • Add a small amount of 50% ethanol to the cyclodextrin and triturate to form a paste.

  • Slowly add the this compound to the paste while continuously kneading for a specified period (e.g., 60 minutes).

  • The resulting slurry is then air-dried or dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex is pulverized and passed through a sieve to obtain a fine powder.

  • The solubility of the prepared complex can then be determined using the shake-flask method (Protocol 1).

Protocol 3: Improving Solubility by Hydrotropic Solubilization

This protocol outlines the steps to evaluate the effect of a hydrotropic agent on the solubility of this compound.

Materials:

  • This compound

  • Hydrotropic agent (e.g., sodium benzoate, urea, sodium citrate)

  • Distilled or deionized water

  • Volumetric flasks

  • Shaking water bath

  • Analytical method for quantification (UV-Vis or HPLC)

Procedure:

  • Prepare a series of aqueous solutions of the hydrotropic agent at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).

  • Add an excess amount of this compound to each of the hydrotropic solutions.

  • Follow the shake-flask method (Protocol 1, steps 2-8) to determine the solubility of this compound in each hydrotropic solution.

  • Plot the solubility of this compound as a function of the hydrotropic agent concentration to determine the extent of solubility enhancement.

Visualizations

G Troubleshooting Workflow for this compound Dissolution start Start: Dissolving this compound issue Is the dissolution incomplete? start->issue solution1 Increase temperature and/or agitation issue->solution1 Yes check_pH Check and adjust pH to neutral/alkaline issue->check_pH Still incomplete issue2 Does precipitate form upon cooling? issue->issue2 No solution1->issue check_pH->issue advanced_methods Consider advanced solubility enhancement techniques check_pH->advanced_methods If pH adjustment is not sufficient solution2 Use a stabilizing agent or prepare a less concentrated solution issue2->solution2 Yes end End: Complete Dissolution issue2->end No solution2->end advanced_methods->end

Troubleshooting workflow for dissolution issues.

G Logical Relationship of Solubility Enhancement Methods start Poor Aqueous Solubility of this compound method1 pH Adjustment (Increase pH) start->method1 method2 Temperature Increase start->method2 method3 Cosolvency (e.g., Ethanol-Water) start->method3 method4 Complexation (e.g., Cyclodextrins) start->method4 method5 Hydrotropy (e.g., Urea, Sodium Benzoate) start->method5 outcome Enhanced Aqueous Solubility method1->outcome method2->outcome method3->outcome method4->outcome method5->outcome

Methods for enhancing this compound solubility.

References

Technical Support Center: Optimization of Sodium Cinnamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the synthesis of sodium cinnamate (B1238496). The primary route involves the Perkin reaction to synthesize cinnamic acid from benzaldehyde (B42025) and acetic anhydride (B1165640), followed by neutralization to yield sodium cinnamate. Optimization efforts are concentrated on the Perkin reaction, which is the most complex and yield-defining step.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common laboratory synthesis is a two-step process. First, cinnamic acid is produced via the Perkin reaction, which involves the base-catalyzed condensation of benzaldehyde with acetic anhydride.[1][2] The alkali salt of the acid, typically anhydrous sodium acetate (B1210297), serves as the catalyst.[2][3] The resulting cinnamic acid is then purified and subsequently neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to produce this compound.

Q2: What are the critical parameters affecting the yield of the Perkin reaction?

A2: The key parameters to control for optimal yield are:

  • Reaction Temperature: High temperatures, typically between 160°C and 180°C, are required.[3][4]

  • Reaction Time: The reaction is often slow, requiring prolonged heating for 3 to 8 hours to ensure completion.[3][4]

  • Reagent Purity: Reactants must be pure and anhydrous. Benzaldehyde can oxidize to benzoic acid, and acetic anhydride is sensitive to hydrolysis.[3][5] Using freshly distilled benzaldehyde and anhydrous sodium acetate is crucial.[3]

  • Moisture Control: The reaction is sensitive to moisture, as water can hydrolyze the acetic anhydride, rendering it ineffective.[5]

Q3: What is a typical expected yield for cinnamic acid via the Perkin reaction?

A3: Yields can vary significantly based on the specific conditions and scale. Optimized laboratory procedures can achieve yields in the range of 70-75%.[3][6] However, yields between 55% and 60% are also commonly reported.[7] Factors like reaction time, temperature, and reagent purity heavily influence the final outcome.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Perkin reaction can be monitored using Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the benzaldehyde starting material and the appearance of the cinnamic acid product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Presence of Water: Moisture in the reactants or glassware hydrolyzes the acetic anhydride.[5]Ensure all glassware is oven-dried. Use anhydrous sodium acetate and freshly distilled benzaldehyde.[3]
2. Impure Benzaldehyde: The benzaldehyde may have partially oxidized to benzoic acid.Use freshly distilled benzaldehyde to ensure high purity.[3]
3. Insufficient Temperature or Time: The reaction may not have reached completion. The Perkin reaction requires high heat over several hours.[3][6]Heat the reaction mixture in an oil bath at 170-180°C for a minimum of 3-5 hours.[4][8] Monitor via TLC if possible.
4. Ineffective Catalyst: The sodium acetate may not be sufficiently basic or is hydrated.Use finely powdered, anhydrous sodium acetate. Some studies show potassium acetate can yield better results.[6][7]
Product is Discolored (Yellow/Brown) or Resinous 1. Side Reactions: Overheating or reacting for an excessively long time can promote the formation of resinous byproducts.[3]Adhere strictly to the recommended temperature range (170-180°C). Avoid prolonged heating beyond what is necessary for completion.
2. Impure Starting Materials: Impurities in the benzaldehyde can lead to colored side products.Use purified, preferably distilled, benzaldehyde.
3. Incomplete Removal of Byproducts: Resinous materials can co-precipitate with the product.During workup, after making the solution basic, filter off any resinous compounds before proceeding to acidification.[9] Adding activated charcoal to the hot, basic solution of this compound can help decolorize it before filtration and acidification.[5][10]
Product has a Low Melting Point 1. Presence of Impurities: Unreacted starting materials or side products will depress the melting point. The melting point of pure trans-cinnamic acid is ~133°C.[3][11]Recrystallize the crude cinnamic acid. A common and effective solvent system is a mixture of hot water and ethanol (B145695) (e.g., 3:1 water:ethanol).[9][11]
2. Incomplete Removal of Acetic Acid: Residual acetic acid from the workup can remain in the final product.[3]Wash the filtered cinnamic acid crystals thoroughly with cold water on a Büchner funnel to remove any remaining acetic acid.[3]
Oily Layer Forms During Workup 1. Unreacted Benzaldehyde: An oily layer observed after making the reaction mixture basic is typically unreacted benzaldehyde.Separate the unreacted benzaldehyde using steam distillation or a separatory funnel before acidifying the aqueous layer to precipitate the cinnamic acid.[9][10]

Data Presentation: Reaction Condition Optimization

The following table summarizes how different catalysts and conditions can affect the yield of cinnamic acid in the Perkin reaction.

CatalystBenzaldehyde (mol)Acetic Anhydride (mol)Catalyst (mol)Temperature (°C)Time (h)Yield (%)Reference
Sodium Acetate11.560.65Reflux1655-60[7]
Potassium Acetate11.50.65180872[6]
Sodium Acetate11.50.65180839[7]
Potassium Carbonate11.50.65180859[7]
Sodium Phosphate10.50.5160146[7]

Experimental Protocols

Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction

This protocol describes a standard laboratory procedure for synthesizing cinnamic acid.

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetic Anhydride

  • Anhydrous Sodium Acetate (finely powdered)

  • Saturated Sodium Carbonate or Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1 mole equivalent of benzaldehyde, 1.5 mole equivalents of acetic anhydride, and 0.75 mole equivalents of anhydrous sodium acetate.[4]

  • Heating: Fit the flask with an air condenser and heat the mixture in an oil bath. Increase the temperature to 160°C for one hour, then raise it to 170-180°C and maintain for an additional 3-4 hours.[4]

  • Workup - Hydrolysis and Neutralization: Allow the flask to cool slightly, then pour the hot reaction mixture into a beaker containing approximately 400 mL of water.[12] Add a saturated solution of sodium carbonate or sodium hydroxide slowly while stirring until the solution is basic (pH > 8). This step neutralizes acetic anhydride and converts the cinnamic acid into its soluble salt, this compound.

  • Removal of Unreacted Benzaldehyde: If an oily layer of unreacted benzaldehyde is present, remove it via steam distillation until the distillate is clear.[9][12] Alternatively, separate it with a separatory funnel.[10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat to boiling for a few minutes, and perform a hot filtration to remove the charcoal and any resinous impurities.[5][10]

  • Precipitation of Cinnamic Acid: Cool the aqueous filtrate and acidify it by slowly adding concentrated HCl with constant stirring until the pH is approximately 2.[9] Cinnamic acid will precipitate as a white solid.

  • Isolation and Washing: Cool the mixture in an ice bath to maximize precipitation. Collect the cinnamic acid crystals by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold deionized water to remove inorganic salts and residual HCl.[3]

  • Purification: Recrystallize the crude product from a hot water/ethanol mixture to obtain pure trans-cinnamic acid.[9] Dry the crystals completely. The expected melting point is ~133°C.

Protocol 2: Synthesis of this compound

Materials:

  • Purified Cinnamic Acid

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Dissolution: Dissolve a known mass of purified cinnamic acid in a minimal amount of ethanol or methanol.

  • Neutralization: In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the cinnamic acid solution with stirring.

  • Formation: The reaction is an instantaneous acid-base neutralization. Monitor the pH to ensure it is neutral (~7.0).

  • Isolation: Remove the solvent (water and alcohol) using a rotary evaporator to obtain solid this compound. The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

experimental_workflow reactants Reactants (Benzaldehyde, Acetic Anhydride, Anhydrous Sodium Acetate) perkin Perkin Reaction (170-180°C, 3-5h) reactants->perkin Heat workup Workup (Water Quench, NaOH/Na2CO3) perkin->workup Cool & Pour separation Separation (Steam Distillation or Separatory Funnel) workup->separation Forms Aq. This compound + Unreacted Benzaldehyde filtration1 Hot Filtration (Optional: with Charcoal) separation->filtration1 Aqueous Layer acidification Acidification (Conc. HCl to pH 2) filtration1->acidification filtration2 Vacuum Filtration & Cold Water Wash acidification->filtration2 Precipitation recrystallization Recrystallization (Ethanol/Water) filtration2->recrystallization Crude Product cinnamic_acid Pure Cinnamic Acid recrystallization->cinnamic_acid Purified neutralization Neutralization (with NaOH) cinnamic_acid->neutralization evaporation Solvent Evaporation neutralization->evaporation na_cinnamate This compound evaporation->na_cinnamate

Caption: Workflow for the synthesis of this compound.

troubleshooting_flowchart start Problem: Low Cinnamic Acid Yield check_moisture Were anhydrous reagents & dry glassware used? start->check_moisture check_temp Was reaction temp. 170-180°C for 3+ hours? check_moisture->check_temp Yes solution_moisture Root Cause: Anhydride Hydrolysis Solution: Use dry conditions check_moisture->solution_moisture No check_benzaldehyde Was benzaldehyde pure / freshly distilled? check_temp->check_benzaldehyde Yes solution_temp Root Cause: Incomplete Reaction Solution: Increase temp/time check_temp->solution_temp No solution_benzaldehyde Root Cause: Oxidized Aldehyde Solution: Purify benzaldehyde check_benzaldehyde->solution_benzaldehyde No end Yield Optimized check_benzaldehyde->end Yes solution_moisture->end solution_temp->end solution_benzaldehyde->end

Caption: Troubleshooting flowchart for low yield issues.

References

Troubleshooting low yield in sodium cinnamate crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Cinnamate (B1238496) Crystallization

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of sodium cinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through two primary routes:

  • Neutralization of Cinnamic Acid: This common method involves reacting cinnamic acid with a sodium base, such as sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃), in an aqueous solution. The resulting salt is then isolated by concentrating the solution and drying the product.[1][2][3][4]

  • Saponification of Cinnamate Esters: This process involves the hydrolysis of a cinnamate ester (e.g., methyl cinnamate or ethyl cinnamate) using a strong base like sodium hydroxide.[5][6] This reaction yields this compound and the corresponding alcohol.[7]

Q2: What are the key solubility properties of this compound?

A2: this compound is a white to off-white crystalline solid.[3] Its solubility is a critical factor in crystallization. It is soluble in hot water and only slightly soluble in alcohol.[2] Its ionic nature makes it poorly soluble in non-polar solvents.[1] Due to its hygroscopic nature, it can absorb moisture from the air, so it should be stored in a dry, sealed container.[3][8]

Q3: What is the typical appearance of pure this compound crystals?

A3: Pure this compound typically exists as a white to off-white crystalline solid or powder.[3] Crystals can be grown from a methanol (B129727) solution via slow evaporation.[9][10]

Q4: What are the primary applications of this compound in research and development?

A4: this compound serves as an important intermediate in the pharmaceutical and cosmetic industries.[1][3] It is used in the synthesis of other valuable compounds, including various cinnamate esters used as flavoring and fragrance agents, and as a precursor for certain active pharmaceutical ingredients.[1][4] It also finds use as a food preservative and has applications as a UV absorber in cosmetics.[1][11]

Troubleshooting Guide for Low Yield

Q5: My this compound yield is significantly lower than expected. What are the potential causes?

A5: Low yield is a common issue in crystallization and can stem from several factors throughout the synthesis and purification process. The most frequent causes include:

  • Incomplete Reaction: The initial synthesis reaction (neutralization or saponification) may not have gone to completion.

  • Excess Solvent: Using too much solvent during crystallization will result in a significant portion of the product remaining dissolved in the mother liquor.[12]

  • Premature Crystallization: If crystallization occurs too quickly or at too high a temperature, impurities can be trapped, and smaller, less-recoverable crystals may form.[12]

  • Losses During Workup: Product can be lost during transfer, filtration, or washing steps. Washing with a solvent in which the product has some solubility is a common source of loss.

  • pH Issues: In the neutralization reaction, incorrect pH can lead to incomplete conversion of cinnamic acid to its sodium salt.

Q6: How can I determine if I've used too much solvent during crystallization?

A6: A simple test can help determine if a significant amount of product remains in the mother liquor (the filtrate after suction filtration).[12] Dip a glass stirring rod into the mother liquor, remove it, and allow the solvent to evaporate. If a substantial solid residue forms on the rod, a large amount of your compound is still in solution.[12]

To recover the product, you can:

  • Return the mother liquor to a flask and boil off a portion of the solvent to concentrate the solution.[12]

  • Allow the concentrated solution to cool slowly to induce a second crop of crystals.

  • Alternatively, evaporate all solvent using a rotary evaporator and re-attempt the crystallization with less solvent or a different solvent system.[12]

Q7: Crystals are not forming from my supersaturated solution. What steps can I take to induce crystallization?

A7: If crystals fail to form upon cooling, the solution may be reluctant to nucleate. Several techniques can be used to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[12]

  • Seeding: Add a "seed crystal" (a tiny speck of pure this compound) to the solution. This provides a template for crystal growth.[12]

  • Reduce Temperature: Lower the temperature of the cooling bath further (e.g., using an ice-water or ice-salt bath).

  • Concentrate the Solution: If the solution is not sufficiently supersaturated, there may be too much solvent. Gently heat the solution to boil off some solvent, then attempt to cool it again.[12]

Q8: Instead of crystals, an oil has formed in my flask. What is "oiling out" and how can I fix it?

A8: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[12] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when high impurity levels depress the melting point of the solid.[12] An oil rarely produces pure crystals, as impurities tend to dissolve in it.

To resolve this issue:

  • Re-heat the solution until the oil redissolves.

  • Add a small amount of additional solvent to decrease the saturation point, then cool slowly again.[12]

  • If impurities are suspected, consider a hot filtration step or treatment with activated charcoal to remove them before attempting crystallization again.[12]

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
Hot Water Soluble [2]
Cold Water Moderately Soluble [3]
Methanol Slightly Soluble [4][10]
Ethanol (B145695) Slightly Soluble [2]

| Non-polar Solvents (e.g., Hexane) | Extremely Low |[1] |

Table 2: Hypothetical Effect of Crystallization Conditions on Yield and Purity

Parameter Condition A Condition B Expected Outcome
Cooling Rate Fast (e.g., direct to ice bath) Slow (e.g., benchtop cooling) Slow cooling generally yields larger, purer crystals and can improve recovery.[12]
Solvent Volume High (e.g., 20 mL/g) Low (minimal for dissolution) Using the minimum amount of hot solvent is critical for maximizing yield.[12]
Agitation Vigorous Stirring No Agitation Agitation can sometimes lead to smaller crystals. Static cooling is often preferred for larger crystal growth.

| Final Temperature | Room Temperature (20°C) | Ice Bath (0-4°C) | Cooling to a lower final temperature decreases the solubility of the product, increasing the crystallized yield.[13] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization

This protocol describes the synthesis from cinnamic acid and sodium hydroxide.

Methodology:

  • Dissolution: In a suitable flask, dissolve a calculated amount of sodium hydroxide (1.0 molar equivalent) in purified water. For example, for 6.06 g of cinnamic acid, use 1.64 g of NaOH in 300 mL of water.[5]

  • Reaction: While stirring, slowly add the cinnamic acid to the sodium hydroxide solution. Continue stirring until all the cinnamic acid has dissolved, indicating the formation of the this compound solution.[5] The reaction is complete when the solution is clear.

  • Concentration: Gently heat the solution to reduce its volume and concentrate the this compound. Be careful not to overheat, which could cause degradation.

  • Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water or ethanol to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 80-100°C to remove all solvent.[5]

Protocol 2: Recrystallization of this compound

This protocol is for purifying crude this compound.

Methodology:

  • Solvent Selection: Methanol is a suitable solvent for the recrystallization of this compound.[9][10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small volume of cold methanol, and dry thoroughly under vacuum.

Visualizations

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactants: Cinnamic Acid + NaOH Solution B Stir at Room Temperature until Dissolved A->B Neutralization C Crude this compound in Aqueous Solution B->C D Concentrate Solution (Heating) C->D E Cool Slowly to Induce Crystallization D->E F Isolate Crystals (Suction Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals (Vacuum Oven) G->H I Pure this compound H->I

Caption: General workflow for this compound synthesis and crystallization.

Troubleshooting Start Low Yield Observed Q1 Are crystals forming? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes, but few Q1->A1_Yes Q2 Did an oil form? A1_No->Q2 Q3 Check Mother Liquor: Residue on glass rod? A1_Yes->Q3 Action_Induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution Q2->Action_Induce No Action_Oil Re-dissolve in more solvent and cool slowly Q2->Action_Oil Yes A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action_Recover Recover from Mother Liquor: 1. Concentrate Solution 2. Re-crystallize A3_Yes->Action_Recover End Review reaction stoichiometry and workup losses A3_No->End

Caption: Decision tree for troubleshooting low crystallization yield.

Saponification Ester Methyl Cinnamate C₆H₅CH=CHCOOCH₃ Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Base Sodium Hydroxide NaOH Base->Intermediate Nucleophilic Attack Carboxylate {this compound | C₆H₅CH=CHCOO⁻Na⁺} Intermediate->Carboxylate Collapse & Proton Transfer Alcohol {Methanol | CH₃OH} Intermediate->Alcohol Collapse & Proton Transfer

Caption: Simplified reaction pathway for saponification of methyl cinnamate.

References

Preventing degradation of sodium cinnamate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Cinnamate (B1238496)

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of sodium cinnamate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

This compound is susceptible to degradation through several mechanisms, primarily oxidation, photodegradation, and hydrolysis, especially under acidic conditions. Key factors that accelerate its degradation include exposure to light (particularly UV radiation), elevated temperatures, extreme pH levels, and the presence of oxidizing agents.

Q2: How can I visually identify if my this compound solution has degraded?

A freshly prepared aqueous solution of this compound should be clear and colorless. The appearance of a yellow or brownish tint, or the formation of a precipitate, can be visual indicators of degradation. For quantitative analysis, analytical techniques such as HPLC or UV-Vis spectrophotometry are recommended.

Q3: What are the ideal storage conditions for this compound powder and its solutions?

To minimize degradation, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Aqueous solutions of this compound should be freshly prepared. If storage is necessary, they should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil and stored at low temperatures (2-8 °C).

Q4: What are the main degradation products of this compound?

Under oxidative conditions, this compound can degrade into benzaldehyde, benzoic acid, and other related compounds. Photodegradation can lead to the formation of various photoproducts. The specific degradation products can vary depending on the experimental conditions.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Unexpectedly low assay results for this compound. Degradation of the compound during the experiment.Review the experimental protocol to identify and minimize exposure to light, high temperatures, and extreme pH. Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Use a reference standard of this compound to confirm its retention time. Compare the chromatogram with a freshly prepared sample. Mass spectrometry (MS) can be coupled with HPLC to identify the unknown peaks.
Change in the color of the this compound solution. Degradation of the compound.Discard the solution and prepare a fresh one. Ensure the solvent is of high purity and de-gassed to remove dissolved oxygen.
Precipitate formation in the solution. pH-dependent precipitation of cinnamic acid.This compound is the sodium salt of cinnamic acid. In acidic conditions (pH < 7), it can be protonated to form the less soluble cinnamic acid. Maintain the pH of the solution above 7 to ensure solubility.

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Solution using HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound (high purity)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (or other suitable buffer components)

  • pH meter

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Experimental Conditions:

  • pH: Adjust the pH of aliquots of the stock solution to different values (e.g., 4, 7, 9) using a suitable buffer.

  • Temperature: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Light: Expose one set of samples to ambient light or a specific light source (e.g., UV lamp) while keeping another set in the dark.

4. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

5. HPLC Analysis:

  • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 272 nm).

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each condition.

Data Summary

Table 1: Effect of pH and Temperature on the Stability of this compound in Aqueous Solution after 48 hours
pH Temperature (°C) Remaining this compound (%)
42585
72598
92599
74>99
74092

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Table 2: Effect of Light Exposure on the Stability of this compound in Aqueous Solution (pH 7, 25°C) after 24 hours
Condition Remaining this compound (%)
Dark99
Ambient Light95
UV Light (254 nm)70

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Visualizations

logical_workflow start Degradation Suspected check_visual Visual Inspection (Color change, precipitate?) start->check_visual check_analytical Analytical Check (e.g., HPLC) check_visual->check_analytical is_degraded Degradation Confirmed? check_analytical->is_degraded troubleshoot Troubleshoot Experimental Conditions is_degraded->troubleshoot Yes no_degradation No Significant Degradation is_degraded->no_degradation No troubleshoot->start end Proceed with Experiment no_degradation->end

Caption: Troubleshooting workflow for suspected this compound degradation.

experimental_workflow prep_stock Prepare Stock Solution of this compound set_conditions Aliquot and Expose to Test Conditions (pH, Temp, Light) prep_stock->set_conditions sample Sample at Time Intervals set_conditions->sample analyze Analyze by HPLC sample->analyze quantify Quantify Peak Area and Calculate % Remaining analyze->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Experimental workflow for a this compound stability study.

signaling_pathway cinnamic_acid Cinnamic Acid Derivatives ros Reactive Oxygen Species (ROS) cinnamic_acid->ros antioxidant Antioxidant Enzymes cinnamic_acid->antioxidant nfkb NF-κB Pathway ros->nfkb inflammation Inflammatory Response nfkb->inflammation

Caption: Simplified potential signaling pathway influenced by cinnamic acid derivatives.

Technical Support Center: Overcoming Challenges in the Scale-Up of Sodium Cinnamate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up of sodium cinnamate (B1238496) production. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in navigating the complexities of transitioning your synthesis from the laboratory to pilot and production scales.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the scale-up of sodium cinnamate production, from the initial synthesis of the cinnamic acid precursor to the final isolation of the this compound product.

Synthesis of Cinnamic Acid (Precursor)

The two primary methods for synthesizing cinnamic acid are the Perkin reaction and the Knoevenagel condensation. Both present unique challenges during scale-up.

Issue 1: Low Yield in Cinnamic Acid Synthesis

Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction Lab Scale: Ensure anhydrous conditions, especially for the Perkin reaction where water can hydrolyze the acetic anhydride (B1165640). Use freshly distilled benzaldehyde (B42025) to avoid oxidized impurities. Pilot Scale: Monitor reaction completion using in-process controls (e.g., TLC, HPLC). Poor heat transfer in larger reactors can lead to lower-than-optimal reaction temperatures; verify internal temperature probes and ensure adequate heating capacity. For the Perkin reaction, long reaction times (several hours) at high temperatures (170-180°C) are often necessary.[1][2][3][4]
Suboptimal Catalyst Concentration or Activity Lab Scale: For Knoevenagel condensation, optimize the amount of base catalyst (e.g., pyridine (B92270), piperidine).[5] Too little may result in a slow reaction, while too much can promote side reactions. Pilot Scale: Ensure homogeneous mixing of the catalyst throughout the larger reactor volume. Poor agitation can create localized areas of low catalyst concentration. Consider using a different catalyst that is more robust or active at the desired scale.
Side Reaction Formation Lab Scale: In the Perkin reaction, self-condensation of acetic anhydride can occur. In the Knoevenagel condensation, self-condensation of the aldehyde or Michael addition can be problematic.[6][7] Pilot Scale: Improved temperature control is crucial to minimize side reactions, which are often more pronounced at higher temperatures.[8] The decreased surface-area-to-volume ratio in larger reactors makes heat removal more challenging.[9][10][11][12] Ensure the reactor's cooling system is adequate for the exothermicity of the reaction.

Issue 2: Impurity Formation in Cinnamic Acid

Potential Cause Troubleshooting Steps & Solutions
Presence of Benzaldehyde Starting Material Lab & Pilot Scale: Ensure the reaction goes to completion. After the reaction, unreacted benzaldehyde can often be removed by steam distillation or by washing the crude product mixture.
Formation of Isomers (cis-cinnamic acid) Lab & Pilot Scale: The trans-isomer is typically the desired product and is more stable. The reaction conditions of the Perkin and Knoevenagel reactions generally favor the formation of the trans-isomer. Purification by recrystallization will typically remove the more soluble cis-isomer.
By-products from Side Reactions Lab & Pilot Scale: Optimize reaction conditions (temperature, reaction time, catalyst loading) to minimize the formation of by-products. Purification via recrystallization from a suitable solvent (e.g., water, ethanol (B145695)/water mixture) is a critical step to remove these impurities.[6]
Neutralization and Crystallization of this compound

Issue 3: Poor Yield or Incomplete Precipitation of this compound

Potential Cause Troubleshooting Steps & Solutions
Incorrect pH for Neutralization Lab & Pilot Scale: Carefully monitor the pH during the addition of the sodium base (e.g., sodium hydroxide (B78521), sodium carbonate) to the cinnamic acid solution. The endpoint should be a neutral or slightly basic pH to ensure complete conversion to the sodium salt.
High Solubility in the Mother Liquor Lab Scale: this compound has moderate solubility in water.[13] If the volume of water is too large, the product may remain in solution. Concentrate the solution by evaporation before cooling to induce crystallization. Pilot Scale: At a larger scale, the volume of solvent used is significant. Conduct solubility studies to determine the optimal concentration for crystallization. Consider using an anti-solvent to decrease the solubility and improve the yield.
Rapid Cooling Leading to Poor Crystal Formation Lab Scale: Allow the saturated solution to cool slowly to promote the growth of larger, more easily filterable crystals. Crash cooling can lead to the formation of fine particles that are difficult to isolate. Pilot Scale: Programmed cooling is essential for reproducible crystallization at scale. The larger thermal mass of pilot-scale reactors requires careful control of the cooling rate to avoid supersaturation and the formation of fines.[14][15]

Issue 4: Undesirable Crystal Properties (e.g., small particles, different polymorphs)

Potential Cause Troubleshooting Steps & Solutions
High Agitation Speed Lab & Pilot Scale: High shear from excessive agitation can lead to crystal breakage and secondary nucleation, resulting in a smaller particle size distribution.[16][17] Optimize the agitation speed to ensure homogeneity without causing excessive attrition. The optimal speed is often just above that required for complete suspension of the solid.[16]
Lack of Seeding Lab & Pilot Scale: Introducing seed crystals of the desired polymorph and size can provide a template for crystal growth, leading to a more uniform and predictable particle size distribution.[18]
Solvent Effects Lab & Pilot Scale: The choice of solvent can influence the crystal habit and polymorphism. If encountering issues, consider screening different solvent systems.
Filtration and Drying

Issue 5: Slow Filtration Rate

Potential Cause Troubleshooting Steps & Solutions
Small Crystal Size Lab & Pilot Scale: Fine particles can clog the filter medium. Optimize the crystallization process to produce larger crystals. Consider using a filter aid (e.g., diatomaceous earth), but be mindful of potential product contamination.[19]
Filter Blinding Lab & Pilot Scale: Ensure the filter medium is appropriate for the particle size. In pilot-scale equipment like an Agitated Nutsche Filter Dryer (ANFD), proper agitator design and operation can prevent the formation of a dense, impermeable filter cake.[18][20]
High Viscosity of Mother Liquor Lab & Pilot Scale: If the mother liquor is highly viscous, it will slow down the filtration process. Diluting with a suitable solvent in which the product is insoluble can help, but this will increase the total volume to be filtered.

Issue 6: Inefficient Drying and High Residual Solvent

Potential Cause Troubleshooting Steps & Solutions
Inefficient Solvent Removal Lab Scale: Ensure the product is adequately washed with a suitable solvent to displace the mother liquor before drying. Dry under vacuum at an appropriate temperature. Pilot Scale: In an ANFD, ensure uniform heating and agitation to break up clumps and expose all surfaces of the crystals to the vacuum.[20][21] The drying time will be significantly longer at pilot scale compared to lab scale due to the larger product mass and bed depth.[4]
Solvent Trapped within Crystals Lab & Pilot Scale: This can occur if crystallization is too rapid, leading to solvent inclusions. Optimize the crystallization cooling rate. During drying, a higher temperature (provided the product is stable) and a deeper vacuum will facilitate the removal of trapped solvent.[22][23]
Inadequate Washing of the Filter Cake Lab & Pilot Scale: Impurities from the mother liquor can remain on the crystal surface if washing is not thorough. Use an appropriate wash solvent in which the product has low solubility. In an ANFD, reslurrying the cake with the wash solvent before refiltering is more effective than a simple displacement wash.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up this compound production? A1: The primary safety concerns involve managing the exothermicity of the synthesis reaction and handling the materials used. The Perkin reaction, in particular, requires high temperatures, and both it and the Knoevenagel condensation can be exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation more difficult, increasing the risk of a thermal runaway.[9][10][11][12] A thorough thermal hazard evaluation is crucial before scaling up. Additionally, acetic anhydride is corrosive, and pyridine is toxic and flammable. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are necessary.

Q2: How does mixing impact the scale-up of the synthesis reaction? A2: Mixing is critical for ensuring uniform temperature and concentration of reactants and catalysts throughout the reactor.[5] Inadequate mixing at a larger scale can lead to localized "hot spots" where the temperature is much higher, promoting side reactions and impurity formation. It can also result in areas of low reactant or catalyst concentration, leading to an incomplete reaction and lower yields. The type of impeller, its speed, and the reactor geometry all play a significant role in mixing efficiency and must be carefully considered during scale-up.[16][20][24][25]

Q3: My this compound product has a wide particle size distribution after scale-up. Why is this and how can I fix it? A3: A wide particle size distribution at a larger scale is often due to uncontrolled nucleation and crystal growth. This can be caused by non-uniform cooling, high levels of supersaturation, and excessive agitation leading to secondary nucleation (crystal breakage). To achieve a more uniform particle size distribution, you should:

  • Implement a controlled, programmed cooling profile.[14]

  • Consider using seed crystals to direct crystal growth.[18]

  • Optimize the agitation speed to maintain suspension without causing excessive shear.[16][17]

  • Ensure good mixing to avoid localized areas of high supersaturation.

Q4: What are the most common impurities I should look for in my final this compound product? A4: Common impurities can originate from the starting materials or be formed during the synthesis. These may include:

  • Unreacted cinnamic acid.

  • Residual starting materials from the cinnamic acid synthesis, such as benzaldehyde.

  • By-products from side reactions during the cinnamic acid synthesis.

  • Inorganic salts from the neutralization step if not adequately washed.

  • Residual solvents from the reaction or crystallization. Analytical methods like HPLC, GC (for residual solvents), and FTIR are essential for identifying and quantifying these impurities.[22][23]

Q5: How can I reduce the filtration and drying times at a pilot scale? A5: Long filtration and drying times are common challenges in scale-up. To address this:

  • For Filtration: Aim to produce larger, more uniform crystals during the crystallization step, as this will create a more porous filter cake. Ensure your filtration equipment is appropriately sized for the batch volume.

  • For Drying: Efficient washing of the filter cake to remove the majority of the mother liquor is crucial. In a vacuum dryer, a higher temperature (as long as the product is stable) and a lower vacuum pressure will increase the drying rate. Agitation during drying is also key to breaking up lumps and ensuring all the material is exposed to the drying conditions.[20][21]

Section 3: Data Presentation

The following tables provide an overview of how key parameters can affect the outcomes of the different stages of this compound production, with illustrative data comparing lab and pilot scales.

Table 1: Effect of Temperature on Cinnamic Acid Yield (Knoevenagel Condensation)

Temperature (°C)Reaction Time (h)Yield (%)Reference
251056[26]
401095[26]
601092[26]
801085[26]

Table 2: Comparison of Lab vs. Pilot Scale Synthesis of a Pharmaceutical Intermediate

ParameterLab Scale (1 L Reactor)Pilot Scale (20 L Reactor) - UnoptimizedPilot Scale (20 L Reactor) - OptimizedReference
Yield 91%75%88%[27]
Purity HighNoticeable ImpuritiesHigh[27]
Key Challenge N/APoor heat transfer and mixingImproved temperature control and agitation[27]

Table 3: Effect of Agitation Speed on Mean Crystal Size

Agitation Speed (rpm)Mean Crystal Size (µm) - IllustrativeRationale
100150Insufficient suspension, leading to uncontrolled growth on reactor surfaces.
30080Good suspension with minimal secondary nucleation.
60045Increased shear leads to crystal breakage and secondary nucleation, resulting in smaller particles.[16][17][27]

Table 4: Illustrative Comparison of Filtration and Drying Times

ParameterLab Scale (100 g)Pilot Scale (10 kg)Key Scale-Up Factor
Filtration Time ~15 minutes2 - 4 hoursIncreased cake thickness and resistance.
Drying Time (Vacuum Oven) 4 - 8 hours24 - 48 hoursLarger mass, deeper product bed, and less efficient heat transfer per unit mass.[4]

Section 4: Experimental Protocols

Lab-Scale Synthesis of Cinnamic Acid via Perkin Reaction

Materials:

  • Benzaldehyde (10.6 g, 0.1 mol)

  • Acetic anhydride (15.3 g, 0.15 mol)

  • Anhydrous sodium acetate (B1210297) (8.2 g, 0.1 mol)

Procedure:

  • Combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to 180°C and maintain this temperature for 3-4 hours.[3][6]

  • Allow the reaction mixture to cool slightly and then pour it into 100 mL of water while still warm.

  • Boil the mixture to hydrolyze any remaining acetic anhydride.

  • Once cooled, the crude cinnamic acid will precipitate. If an oil forms, decant the aqueous layer and treat the oil with a sodium carbonate solution.

  • Filter the crude product and wash with cold water.

  • Recrystallize the crude cinnamic acid from hot water or an ethanol/water mixture to obtain the pure product.

Pilot-Scale Synthesis of this compound (Illustrative 20 L Reactor)

Precursor Step: Cinnamic Acid Synthesis (Knoevenagel Condensation)

  • Charge the 20 L reactor with pyridine (as catalyst and solvent) and malonic acid.

  • Heat the mixture to 60-70°C with agitation.

  • Slowly add benzaldehyde to the reactor over 1-2 hours, maintaining the temperature below 80°C to control the exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (around 90-100°C) for 2-3 hours, monitoring for the disappearance of benzaldehyde by HPLC.

  • Cool the reaction mixture to 20-25°C.

Neutralization and Isolation:

  • Slowly add a 20% aqueous solution of sodium hydroxide to the reactor, keeping the temperature below 30°C. Monitor the pH, aiming for a final pH of 7.0-7.5.

  • Once neutralization is complete, the this compound may begin to precipitate.

  • To improve the yield, distill off a portion of the pyridine/water solvent under vacuum.

  • Cool the resulting slurry to 0-5°C over 3-4 hours.

  • Isolate the this compound product by centrifugation or in an Agitated Nutsche Filter Dryer.

  • Wash the filter cake with cold ethanol to remove residual impurities and solvent.

  • Dry the product under vacuum at 60-70°C until the residual solvent levels are within specification.

Section 5: Visualizations

Logical Troubleshooting Workflow for Low Yield

This diagram illustrates a logical approach to diagnosing the cause of low yield during the scale-up of cinnamic acid synthesis.

troubleshooting_low_yield start Low Yield at Pilot Scale check_reaction Is reaction going to completion? (Check IPC/HPLC data) start->check_reaction incomplete_no No check_reaction->incomplete_no Yes incomplete_yes Yes check_reaction->incomplete_yes No check_impurities Are there significant impurities? (Check HPLC/GC data) impurities_no No check_impurities->impurities_no No impurities_yes Yes check_impurities->impurities_yes Yes incomplete_no->check_impurities cause_temp Investigate Heat Transfer: - Check jacket/internal temps - Is cooling capacity sufficient? incomplete_yes->cause_temp cause_mixing Investigate Mixing: - Are reactants/catalyst dispersed? - Increase agitation speed incomplete_yes->cause_mixing cause_time Investigate Reaction Time: - Extend reaction time - Confirm kinetic profile incomplete_yes->cause_time cause_material_loss Investigate Material Loss: - Check for leaks - Analyze mother liquor for product impurities_no->cause_material_loss cause_side_reactions Investigate Side Reactions: - Lower reaction temperature - Optimize reactant addition rate impurities_yes->cause_side_reactions

Caption: Troubleshooting logic for addressing low yield in pilot-scale synthesis.

Experimental Workflow for this compound Production

This diagram outlines the key stages in the production of this compound, from the synthesis of its precursor to the final product.

production_workflow cluster_0 Cinnamic Acid Synthesis cluster_1 This compound Formation & Isolation synthesis Perkin or Knoevenagel Reaction purification Crude Product Purification (Recrystallization) synthesis->purification neutralization Neutralization with Sodium Base purification->neutralization Purified Cinnamic Acid crystallization Crystallization (Cooling/Anti-solvent) neutralization->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying final_product This compound drying->final_product Final Product

Caption: Overall workflow for the production of this compound.

References

Refining column chromatography protocols for cinnamate derivative purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cinnamate (B1238496) derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their column chromatography protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude cinnamate derivative samples and how can they be removed?

A1: Common impurities include unreacted starting materials such as trans-cinnamic acid or the corresponding alcohol, as well as byproducts from the synthesis. Unreacted trans-cinnamic acid can often be removed with a simple workup, such as washing the organic layer with a saturated sodium bicarbonate solution. For higher purity and removal of other byproducts, column chromatography is the most effective method.

Q2: My cinnamate derivative appears to be degrading on the silica (B1680970) gel column. What can I do to prevent this?

A2: Cinnamate derivatives can be sensitive to the acidic nature of standard silica gel, which may cause decomposition or isomerization. To mitigate this, you can:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine (B128534) (TEA).[1][2][3] Flush the column with this mixture before equilibrating with your mobile phase.[1][3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[4] Florisil is another mild, neutral option.[4]

Q3: My compound is not eluting from the column, or it's taking a very long time. What's wrong?

A3: This issue typically arises when the solvent system (mobile phase) is not polar enough to move the compound through the stationary phase. To resolve this, you should gradually increase the polarity of the eluent. This is known as gradient elution. For example, if you are using a hexane/ethyl acetate (B1210297) system, you would slowly increase the percentage of ethyl acetate.

Q4: I'm observing poor separation between my desired compound and an impurity, even though they have different Rf values on TLC. What could be the issue?

A4: Several factors could lead to poor separation on the column:

  • Improper Column Packing: Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and result in band broadening and poor separation.[5] Ensure your column is packed uniformly.

  • Overloading the Column: Using too much sample for the amount of silica gel will result in broad bands that overlap. A general guideline is to use 30 to 100 grams of silica gel for every gram of crude sample.[6]

  • Inappropriate Sample Loading: If the sample is loaded in too large a volume of solvent, it will start to travel down the column before the mobile phase is even applied, leading to broad bands.[7] Always use the minimum amount of solvent to dissolve your sample for loading.

Q5: My purified fractions show peak tailing in subsequent analysis. What causes this and how can I fix it?

A5: Peak tailing can be caused by several factors during chromatography:

  • Interactions with Active Sites: Residual acidic silanol (B1196071) groups on the silica gel can strongly interact with polar functional groups on your compound, causing tailing.[8][9][10] Using a mobile phase with a small amount of a polar modifier (like methanol) or deactivating the silica gel can help.

  • Column Overload: As mentioned previously, overloading the column can lead to asymmetrical peaks.[9][11]

  • Deformation of the Packing Bed: Voids or channels in the silica bed can cause uneven flow and lead to tailing peaks.[9] If this occurs, the column will need to be repacked.

Data Presentation

Table 1: Recommended Silica Gel to Sample Ratios
Separation Difficulty (based on ΔRf)Silica Gel to Sample Ratio (by weight)
Easy (ΔRf > 0.2)30:1 to 50:1
Moderate (0.1 < ΔRf < 0.2)50:1 to 100:1
Difficult (ΔRf < 0.1)> 100:1

This table provides general guidelines. The optimal ratio may vary depending on the specific compounds being separated.[6][12]

Table 2: Common Solvent Systems for Cinnamate Derivative Purification
PolarityNon-polar ComponentPolar ComponentTypical Starting Ratio (v/v)
Low to MediumHexane / Petroleum EtherEthyl Acetate95:5 to 80:20
Low to MediumHexane / Petroleum EtherDiethyl Ether95:5 to 80:20
Medium to HighDichloromethaneMethanol99:1 to 95:5
For AminesDichloromethane10% Ammonia in Methanol99:1 to 95:5

Solvent ratios should be optimized using Thin Layer Chromatography (TLC) prior to running the column.[13]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Preparation: Secure a glass column vertically to a ring stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[14] Add a thin layer of sand.

  • Making the Slurry: In a beaker, add the desired amount of silica gel. In a separate container, prepare the initial, least polar mobile phase. Add the mobile phase to the silica gel to create a slurry that can be easily poured but is not too dilute.[15][16] Swirl until no air bubbles are visible.[5]

  • Packing the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column to ensure even packing and remove any air bubbles.[15]

  • Equilibration: Once all the silica has been added, add a layer of sand to the top to prevent disruption of the silica bed.[7] Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica gel.

Protocol 2: Sample Loading

Wet Loading:

  • Dissolve the crude cinnamate derivative in the minimum amount of the mobile phase.[7]

  • Carefully add the sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to absorb onto the silica until the solvent level just reaches the top of the sand.

  • Carefully add a small amount of fresh mobile phase and again allow it to absorb onto the silica.

  • Fill the column with the mobile phase and begin elution.

Dry Loading:

  • Dissolve the crude product in a suitable solvent.[1]

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[1]

  • Carefully add this powder to the top of the packed column.

  • Add a layer of sand on top of the sample-silica mixture.

  • Fill the column with the mobile phase and begin elution.

Protocol 3: Gradient Elution
  • Start the elution with the least polar solvent system determined by TLC.

  • Collect fractions and monitor their contents using TLC.

  • Gradually increase the polarity of the mobile phase by preparing mixtures with a higher percentage of the more polar solvent. For example, you might start with 5% ethyl acetate in hexane, then move to 10%, 15%, and so on.

  • Continue to increase the polarity until all desired compounds have eluted from the column. A final flush with a highly polar solvent can be used to remove any remaining materials.

Visualizations

Experimental_Workflow TLC 1. TLC Analysis to Determine Solvent System Pack 2. Pack Column (Slurry or Dry Method) TLC->Pack Equilibrate 3. Equilibrate Column Load 4. Load Sample (Wet or Dry Method) Equilibrate->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Troubleshooting_Tree Start Problem Encountered PoorSep Poor Separation Start->PoorSep Is the separation poor? NoElution Compound Not Eluting Start->NoElution Is nothing eluting? Tailing Peak Tailing Start->Tailing Are peaks tailing? Degradation Compound Degradation Start->Degradation Is the compound degrading? PoorSep_Cause1 Overloaded Column? PoorSep->PoorSep_Cause1 NoElution_Cause Solvent Polarity Too Low? NoElution->NoElution_Cause Tailing_Cause1 Secondary Interactions? Tailing->Tailing_Cause1 Degradation_Cause Acid-Sensitive Compound? Degradation->Degradation_Cause PoorSep_Sol1 Decrease sample load or increase silica amount. PoorSep_Cause1->PoorSep_Sol1 Yes PoorSep_Cause2 Improper Packing? PoorSep_Cause1->PoorSep_Cause2 No PoorSep_Sol2 Repack column carefully. PoorSep_Cause2->PoorSep_Sol2 Yes NoElution_Sol Increase polarity of the mobile phase (gradient). NoElution_Cause->NoElution_Sol Yes Tailing_Sol1 Add polar modifier or deactivate silica. Tailing_Cause1->Tailing_Sol1 Yes Tailing_Cause2 Column Overload? Tailing_Cause1->Tailing_Cause2 No Tailing_Sol2 Decrease sample load. Tailing_Cause2->Tailing_Sol2 Yes Degradation_Sol Deactivate silica with TEA or use alumina. Degradation_Cause->Degradation_Sol Yes

References

Stability testing of sodium cinnamate in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing of sodium cinnamate (B1238496) in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of sodium cinnamate?

A1: this compound is generally stable under normal storage conditions. However, it is known to be sensitive to light and may oxidize over time. Solid this compound is thermally stable up to 180°C. Its stability in solution is highly dependent on the solvent system, pH, and exposure to environmental factors such as light and oxidizing agents.

Q2: In which common solvents is this compound soluble for stability studies?

A2: this compound is soluble in water and ethanol. For forced degradation studies, co-solvents may be used to dissolve the compound in acidic or basic media if it has poor solubility in aqueous solutions alone.

Q3: What are the typical degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in the provided search results, based on the structure of cinnamic acid and general knowledge of forced degradation, potential pathways include:

  • Hydrolysis: Under acidic or basic conditions, although the cinnamate salt is stable, formulation excipients could be susceptible.

  • Oxidation: The double bond in the cinnamate molecule can be susceptible to oxidation.

  • Photodegradation: Cinnamate derivatives are known to undergo cis-trans isomerization and potentially other photochemical reactions upon exposure to UV light.

Q4: What analytical techniques are recommended for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for the stability testing of this compound. This method, when properly developed and validated, can separate and quantify the intact this compound from its degradation products, making it a stability-indicating method. Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for identifying unknown degradation products.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

HPLC Analysis Issues
Problem Potential Cause Recommended Solution
Peak Tailing for this compound Peak The pH of the mobile phase is close to the pKa of cinnamic acid (approximately 4.4).Adjust the mobile phase pH to be at least 2 pH units away from the pKa. Using a mobile phase with a pH around 2.5-3.0 or above 6.5 can improve peak shape.
Secondary interactions with residual silanols on the HPLC column packing material.Use a base-deactivated column or add a competing base like triethylamine (B128534) to the mobile phase in low concentrations (e.g., 0.1%).
Column overload.Reduce the concentration of the sample being injected.
Shifting Retention Times Fluctuation in mobile phase composition or pH.Ensure the mobile phase is well-mixed and buffered.
Temperature variations.Use a column oven to maintain a constant temperature.
Column aging.Replace the column if it has been used extensively.
Appearance of New, Unexpected Peaks Formation of degradation products.Compare the chromatograms of stressed samples with an unstressed control to confirm. Use a photodiode array (PDA) detector to check for peak purity.
Contamination from solvents, glassware, or the sample itself.Run a blank injection of the diluent and mobile phase to check for extraneous peaks. Ensure high-purity solvents and clean glassware are used.
Poor Resolution Between Peaks Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the organic-to-aqueous ratio or trying a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). A gradient elution may be necessary.
Inappropriate column chemistry.Experiment with a different column stationary phase (e.g., a phenyl or C8 column) that might offer different selectivity.

Data Presentation

The following tables provide a template for summarizing quantitative data from forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Studies of this compound in Aqueous Solution

Stress Condition Solvent System Temperature (°C) Duration (hours) Initial Assay (%) Final Assay (%) % Degradation Number of Degradants
Acid Hydrolysis 0.1 M HCl6024100.0
Base Hydrolysis 0.1 M NaOH6024100.0
Oxidative 3% H₂O₂2524100.0
Thermal Water8048100.0
Photolytic Water2524100.0

Table 2: Stability of this compound in Different Solvent Systems under Accelerated Conditions (e.g., 40°C/75% RH)

Solvent System Time Point (Weeks) Assay (%) Total Impurities (%) Appearance
Aqueous Buffer (pH 7.0) 0100.0<0.1Clear, colorless
4
8
12
50% Ethanol/Water 0100.0<0.1Clear, colorless
4
8
12
Propylene Glycol 0100.0<0.1Clear, colorless
4
8
12

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study of this compound in solution. The goal is to achieve 5-20% degradation.

  • Materials and Reagents:

    • This compound

    • HPLC-grade Water

    • HPLC-grade Methanol or Acetonitrile (B52724)

    • Hydrochloric Acid (HCl), 1 M and 0.1 M

    • Sodium Hydroxide (NaOH), 1 M and 0.1 M

    • Hydrogen Peroxide (H₂O₂), 3% solution

    • Calibrated pH meter, ovens, and photostability chamber.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. If no degradation is observed, use 1 M HCl. Incubate at 60-80°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. If no degradation is observed, use 1 M NaOH. Incubate at 60-80°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C in a temperature-controlled oven.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized. A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 270-280 nm). A PDA detector is recommended to also monitor for degradation products that may have different absorbance maxima.

  • Injection Volume: 10-20 µL.

  • Sample Diluent: Mobile phase or a mixture of water and the organic solvent used in the mobile phase.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/ Dilute Samples sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc data Data Evaluation: % Degradation, Impurity Profile hplc->data

Caption: Workflow for a forced degradation study of this compound.

HPLC_Troubleshooting start Observe Peak Tailing in This compound Chromatogram q1 Is the mobile phase pH within 2 units of pKa (~4.4)? start->q1 a1_yes Adjust mobile phase pH (e.g., to pH 3.0 or >6.5) q1->a1_yes Yes q2 Is the sample concentration high? q1->q2 No end_node Peak shape should improve. If not, check for column aging or other system issues. a1_yes->end_node a2_yes Reduce sample concentration and re-inject q2->a2_yes Yes q3 Are you using a base-deactivated column? q2->q3 No a2_yes->end_node a3_no Switch to a base-deactivated column or add a competing base to mobile phase q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Decision tree for troubleshooting HPLC peak tailing.

Technical Support Center: Enhancing Sodium Cinnamate Purity via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the recrystallization of sodium cinnamate (B1238496). Our aim is to equip researchers with the knowledge to enhance compound purity effectively and efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of sodium cinnamate?

A1: The most effective and commonly used solvent for recrystallizing this compound is a mixed solvent system of ethanol (B145695) and water. This compound exhibits good solubility in hot water and is only slightly soluble in ethanol.[1] This solubility profile allows for the dissolution of this compound in a minimal amount of hot water, followed by the addition of ethanol to reduce the solubility and induce crystallization upon cooling. This method is effective for removing impurities that have different solubility characteristics.

Q2: What are the common impurities found in technical-grade this compound?

A2: Common impurities in commercially produced this compound typically arise from the synthesis process. The most prevalent impurities include:

  • Unreacted Cinnamic Acid: Due to incomplete neutralization during synthesis.

  • Excess Sodium Hydroxide or Sodium Carbonate: Residual base from the neutralization step.

  • By-products from Cinnamic Acid Synthesis: Depending on the synthetic route to cinnamic acid, impurities such as benzaldehyde (B42025) may be present.

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out," the formation of a liquid layer instead of solid crystals, can occur if the solution is supersaturated or if the cooling process is too rapid. To resolve this, reheat the solution until the oil fully redissolves. Add a small amount of additional hot water to decrease the saturation. Ensure the solution is then allowed to cool slowly and undisturbed to promote the formation of crystals over oil.

Q4: Crystal formation is very slow or not occurring at all. How can I induce crystallization?

A4: If crystals do not form upon cooling, the solution may be too dilute or require nucleation. First, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If that fails, a "seed crystal" (a small, pure crystal of this compound) can be added to initiate crystallization. If the solution is too dilute, it can be heated to evaporate some of the solvent, thereby increasing the concentration of this compound.

Q5: What is a typical recovery yield for the recrystallization of this compound?

A5: The recovery yield is dependent on the initial purity of the this compound and the precise recrystallization procedure followed. A well-optimized recrystallization can yield a recovery of 80-90% of the purified product. Minimizing the amount of hot solvent used to dissolve the initial compound is crucial for maximizing yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Possible Cause(s) Solution(s)
This compound does not fully dissolve in the hot solvent. 1. Insufficient solvent volume.2. The solvent is not hot enough.1. Add small increments of the hot solvent mixture until the solid is fully dissolved.2. Ensure the solvent is at or near its boiling point.
The solution is colored, but pure this compound is white. Presence of colored, soluble impurities.After dissolving the this compound in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Crystals crash out of the solution too quickly upon cooling. The solution is too concentrated.Reheat the solution to redissolve the crystals. Add a small amount of the hot solvent to slightly dilute the solution. Allow it to cool more slowly.
The resulting crystals are very fine or powder-like. The solution cooled too rapidly, leading to rapid precipitation instead of crystal growth.Ensure a slow and undisturbed cooling process. Insulating the flask can help slow the cooling rate and promote the growth of larger crystals.
Low recovery of purified this compound. 1. Using too much solvent.2. Premature crystallization during hot filtration.3. Crystals lost during washing.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.3. Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol-Water Mixture

This protocol is designed for the purification of approximately 10 grams of technical-grade this compound.

Materials:

  • 10 g technical-grade this compound

  • Deionized water

  • 95% Ethanol

  • Erlenmeyer flasks (250 mL and 150 mL)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Place 10 g of impure this compound into a 250 mL Erlenmeyer flask with a stir bar.

  • In a separate 150 mL Erlenmeyer flask, heat approximately 100 mL of deionized water to boiling on a hot plate.

  • Slowly add the hot water to the flask containing the this compound while stirring and heating until the solid is just dissolved. Note the volume of water used.

  • Remove the flask from the heat.

  • Slowly add 95% ethanol to the hot solution until a slight turbidity (cloudiness) persists.

  • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Impure this compound dissolve Dissolve in minimum amount of hot water/ethanol start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slowly cool the solution to room temperature hot_filtration->cool ice_bath Cool in an ice bath to maximize yield cool->ice_bath vacuum_filtration Vacuum Filtration to collect crystals ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end_product Pure this compound Crystals dry->end_product

Caption: A flowchart of the general recrystallization process for this compound.

Troubleshooting_Logic Troubleshooting Crystal Formation start No Crystals Form Upon Cooling check_concentration Is the solution clear? start->check_concentration scratch Scratch inner surface of the flask check_concentration->scratch Yes oiling_out Did an oil form instead of crystals? check_concentration->oiling_out No, it's cloudy/oily seed Add a seed crystal scratch->seed Still no crystals success Crystals Form scratch->success concentrate Evaporate some solvent and re-cool seed->concentrate Still no crystals seed->success concentrate->success reheat_add_solvent Reheat to dissolve, add more hot water, and cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->success

Caption: A decision tree for troubleshooting common issues in crystal formation.

References

Mitigating batch-to-batch variability in sodium cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability in sodium cinnamate (B1238496) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sodium cinnamate?

The most prevalent and straightforward method for synthesizing this compound is through the neutralization of cinnamic acid with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate.[1] This reaction is typically carried out in an aqueous solution. Another documented method involves growing this compound crystals from a methanol (B129727) solution.[2][3]

Q2: What are the primary sources of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability in this compound production can be attributed to several factors, primarily revolving around the quality of the starting materials and the control of reaction and purification parameters. Key sources include:

  • Purity of Cinnamic Acid: The quality of the cinnamic acid used as a precursor is critical. Impurities from its synthesis, often via the Perkin reaction, can carry over to the final product.[4]

  • Reaction Conditions: Inconsistent control over pH, temperature, and reactant stoichiometry during neutralization can lead to variations in yield and purity.[5][6]

  • Purification Process: Ineffective purification, particularly during recrystallization, can result in batches with differing levels of residual impurities, affecting physical properties like color and crystal morphology.[7][8]

  • Moisture Content: this compound is hygroscopic, meaning it can absorb moisture from the air. Variations in drying and storage conditions can lead to inconsistencies in the final product's water content and stability.[9]

Q3: How does the purity of the starting cinnamic acid affect the final this compound product?

The purity of the initial cinnamic acid directly impacts the quality of the resulting this compound. Common impurities in cinnamic acid, such as residual benzaldehyde (B42025) (a reactant in the Perkin synthesis), benzoic acid (from oxidation of benzaldehyde), or the cis-isomer of cinnamic acid, can lead to:[4]

  • Discoloration: Residual organic impurities may cause the final this compound product to appear off-white or yellowish instead of pure white.[9]

  • Lower Yield: Impurities can interfere with the crystallization process, leading to a reduced yield of the desired product.

  • Altered Physical Properties: The presence of contaminants can affect the crystal structure, solubility, and melting point of the this compound.

  • Inconsistent Biological or Chemical Activity: For pharmaceutical applications, even small amounts of impurities can alter the product's efficacy and safety profile.

Q4: What analytical techniques are recommended for quality control of this compound batches?

A combination of analytical methods is essential to ensure batch-to-batch consistency:[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the conversion of the carboxylic acid group of cinnamic acid to the carboxylate salt in this compound by observing the shift in the carbonyl stretching frequency.[10]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to detect aromatic impurities and to confirm the electronic structure of the cinnamate.[3]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main product and any impurities, such as unreacted cinnamic acid or byproducts.[11]

  • Thermogravimetric Analysis (TGA): Helps to determine the thermal stability and water content of the final product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the compound and detect any structural isomers or impurities.[12]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction Ensure the molar ratio of sodium base to cinnamic acid is correct. The reaction should be stoichiometric (1:1). Monitor the pH to ensure it is neutral or slightly alkaline at the end of the reaction, indicating complete neutralization of the acid.
Losses During Workup Minimize transfers between vessels. When washing the product, use a minimal amount of ice-cold solvent to avoid dissolving the product. Ensure the filter paper is properly seated during vacuum filtration to prevent product loss.
Impurities in Cinnamic Acid Use high-purity cinnamic acid (≥99%). If synthesizing your own, ensure it is properly purified, for example, by recrystallization, to remove unreacted starting materials from the Perkin reaction.[4]
Sub-optimal Crystallization Allow the solution to cool slowly to promote the formation of larger, more easily filterable crystals. Rapid cooling can lead to the formation of fine needles that are difficult to collect.[13]
Problem 2: Discoloration (Yellowish or Off-White Batches)
Potential Cause Troubleshooting Steps
Impure Starting Materials The most common cause is the presence of impurities in the cinnamic acid. Benzaldehyde, a common precursor, can oxidize over time and introduce color. Use freshly purified cinnamic acid.[4]
Reaction Temperature Too High If heating is used to dissolve the reactants, excessive temperatures can cause degradation of the product or impurities, leading to color formation. Maintain a gentle heating temperature.
pH Imbalance Strongly alkaline conditions (high pH) during the reaction can sometimes promote side reactions that produce colored byproducts. Maintain a pH close to neutral (7-8) upon completion.[14]
Ineffective Decolorization If discoloration is a persistent issue, consider treating the solution with a small amount of activated charcoal before the final crystallization step to adsorb colored impurities. Perform a hot filtration to remove the charcoal.[15]
Problem 3: Inconsistent Crystal Form or Size
Potential Cause Troubleshooting Steps
Variable Cooling Rate The rate of cooling during recrystallization significantly impacts crystal size. For consistent results, standardize the cooling process. A slow, undisturbed cooling process generally yields larger, more well-defined crystals.[13]
Presence of Impurities Impurities can interfere with the crystal lattice formation, leading to smaller, less uniform, or even amorphous (non-crystalline) product. Ensure high purity of the starting cinnamic acid and the solvent used for recrystallization.
Agitation During Crystallization Agitating or disturbing the solution while the crystals are forming can lead to the formation of many small crystals (nucleation) rather than the growth of larger ones. Allow the solution to cool without stirring.
Solvent Purity The purity of the solvent used for recrystallization is important. Impurities in the solvent can be incorporated into the crystals. Use high-purity, distilled, or deionized water.

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization
  • Dissolution: In a suitable beaker, dissolve a specific mass of high-purity cinnamic acid (e.g., 6.06 g) in an appropriate volume of purified water (e.g., 300 mL). Gentle heating and stirring may be required to fully dissolve the acid.[5]

  • Neutralization: Prepare a stoichiometric solution of sodium hydroxide (e.g., 1.64 g in a small amount of water). Slowly add the sodium hydroxide solution to the cinnamic acid solution while stirring continuously.[5]

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base dropwise until the pH reaches a stable value between 7.0 and 7.5.

  • Crystallization: If the product does not precipitate upon cooling, reduce the volume of the solvent by gentle heating or using a rotary evaporator to obtain a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold purified water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 80-100°C) for 20-24 hours to remove residual water.[5] Store the final product in a desiccator to prevent moisture absorption.[9]

Protocol 2: Quality Control via FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Background Scan: Run a background scan with an empty sample holder to account for atmospheric CO2 and water vapor.

  • Sample Scan: Place the KBr pellet in the spectrometer and acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.

  • Analysis:

    • Confirm the absence of the broad O-H stretch from the carboxylic acid group of cinnamic acid (typically around 3000 cm⁻¹).

    • Verify the presence of the characteristic carboxylate (COO⁻) stretching bands for this compound. These typically appear as strong asymmetric and symmetric stretches in the 1600-1550 cm⁻¹ and 1450-1400 cm⁻¹ regions, respectively, which is different from the C=O stretch of the parent acid (around 1700 cm⁻¹).[10]

    • Compare the spectrum to a reference standard of pure this compound to identify any discrepancies or extra peaks that may indicate impurities.

Data Presentation

Table 1: Impact of Reaction pH on Product Characteristics

This table is based on a synthesis involving europium chloride, but the principle of pH control is broadly applicable to the simple neutralization reaction.

pH of Reaction SolutionProduct Obtained
5.0Cinnamic acid (unreacted)
6.0Mixture of cinnamic acid and desired product
7.0Desired Product (Europium Triscinnamate)
8.0Desired Product (Europium Triscinnamate)
9.0Mixture of desired product and europium hydroxide

(Data adapted from a synthesis procedure which, while forming a europium salt, illustrates the critical role of pH in isolating the desired cinnamate product versus unreacted acid or metal hydroxides)[5]

Table 2: Troubleshooting Summary for Key Quality Attributes

Quality AttributeCommon Cause of VariabilityRecommended Action
Yield Incomplete neutralization or losses during workup.Ensure 1:1 molar ratio of reactants; monitor pH to completion; use minimal cold solvent for washing.
Purity Impure cinnamic acid precursor.Use cinnamic acid with >99% purity; recrystallize precursor if necessary.
Color Residual impurities from synthesis (e.g., oxidized benzaldehyde).Use fresh, pure starting materials; consider activated charcoal treatment before crystallization.
Crystal Form Inconsistent cooling rate during crystallization.Standardize the cooling protocol; allow for slow, undisturbed cooling.
Moisture Content Inadequate drying or improper storage.Dry product under vacuum until constant weight is achieved; store in a tightly sealed container with a desiccant.

Visualizations

Synthesis_Workflow Figure 1: General Workflow for this compound Synthesis cluster_0 Precursor Preparation cluster_1 Synthesis Reaction cluster_2 Product Isolation & Purification cluster_3 Quality Control cinnamic_acid Cinnamic Acid (Precursor) purify_ca Purification of Cinnamic Acid (e.g., Recrystallization) cinnamic_acid->purify_ca Check Purity dissolve Dissolve Purified Cinnamic Acid in Water purify_ca->dissolve add_base Add Stoichiometric Sodium Hydroxide Solution dissolve->add_base monitor_ph Monitor pH to 7.0-7.5 add_base->monitor_ph crystallize Cool to Induce Crystallization monitor_ph->crystallize filtrate Vacuum Filtration crystallize->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry final_product Final Product: This compound dry->final_product qc_analysis Analytical Testing (FTIR, HPLC, TGA) final_product->qc_analysis Verify Batch Consistency

Caption: General Workflow for this compound Synthesis

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Batch Variability start Batch Fails QC (e.g., color, yield, purity) check_yield Is Yield Low? start->check_yield check_color Is Product Discolored? check_yield->check_color No action_yield Review Neutralization Step (pH) and Product Isolation Technique check_yield->action_yield Yes check_purity Are Impurities Detected (e.g., by HPLC/FTIR)? check_color->check_purity No action_color Check Purity of Cinnamic Acid & Consider Charcoal Treatment check_color->action_color Yes action_purity Purify Cinnamic Acid Precursor & Optimize Recrystallization check_purity->action_purity Yes end_point Implement Corrective Actions & Re-run Synthesis check_purity->end_point No (Review QC Methods) action_yield->check_color action_color->check_purity action_purity->end_point

Caption: Troubleshooting Logic for Batch Variability

Precursor_Quality_Impact Figure 3: Impact of Precursor Quality on Final Product cluster_precursor Cinnamic Acid Precursor cluster_synthesis Synthesis Process cluster_product This compound Final Product high_purity_ca High Purity (>99%) Cinnamic Acid synthesis_process Standardized Synthesis Protocol (Neutralization, Crystallization, Drying) high_purity_ca->synthesis_process low_purity_ca Low Purity Cinnamic Acid (Contains Benzaldehyde, Benzoic Acid, etc.) low_purity_ca->synthesis_process good_product Consistent Batches - High Yield - White Crystalline Solid - High Purity synthesis_process->good_product Leads to bad_product Variable Batches - Low Yield - Off-White/Yellow Color - Presence of Impurities synthesis_process->bad_product Leads to

Caption: Impact of Precursor Quality on Final Product

References

Validation & Comparative

A Comparative Analysis of Sodium Cinnamate and Potassium Sorbate as Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The preservation of pharmaceutical and food products from microbial spoilage is a critical aspect of ensuring product safety and longevity. Chemical preservatives are widely employed to inhibit the growth of bacteria, yeasts, and molds. Among the vast array of available agents, potassium sorbate (B1223678) has long been a benchmark preservative due to its broad-spectrum activity and established safety profile.[1][2][3] More recently, naturally derived compounds like sodium cinnamate (B1238496) are gaining attention as potential alternatives.[4][5] Sodium cinnamate is the sodium salt of cinnamic acid, a compound naturally found in cinnamon and other plants, known for its antimicrobial properties.[4][6]

This guide provides an objective, data-driven comparison of the performance of this compound and potassium sorbate. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on preservative selection based on efficacy, mechanism of action, and safety.

Mechanism of Antimicrobial Action

The primary mechanism for both preservatives relies on the undissociated acid form (sorbic acid and cinnamic acid, respectively), which is more prevalent at lower pH levels.[3][7] This lipophilic form can penetrate the microbial cell membrane.

Potassium Sorbate: Once inside the cell, the higher intracellular pH causes the sorbic acid to dissociate. This process releases protons (H+), leading to the acidification of the cytoplasm.[3][8] This internal pH drop disrupts critical metabolic functions by inhibiting essential enzymes and interfering with cellular transport mechanisms, ultimately arresting microbial growth.[8][9]

G cluster_outside Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_inside Intracellular Space (Higher pH) K_Sorbate Potassium Sorbate Sorbic_Acid Sorbic Acid (Undissociated) K_Sorbate->Sorbic_Acid Dissociates in aqueous solution Penetration Sorbic_Acid->Penetration Penetrates membrane Sorbic_Acid_In Sorbic Acid Penetration->Sorbic_Acid_In Dissociation_In Dissociates Sorbic_Acid_In->Dissociation_In Protons H+ (Protons) Dissociation_In->Protons Sorbate_Ion Sorbate Ion Dissociation_In->Sorbate_Ion Cytoplasm_pH Intracellular pH Decreases Protons->Cytoplasm_pH Enzyme_Inhibition Enzyme Inhibition & Metabolic Disruption Cytoplasm_pH->Enzyme_Inhibition Growth_Arrest Microbial Growth Arrested Enzyme_Inhibition->Growth_Arrest

Fig. 1: Mechanism of Action for Potassium Sorbate.

This compound: The antimicrobial action of this compound is also attributed to its acid form, cinnamic acid.[6][10] Its mechanism involves disrupting the cell membrane and cell wall integrity.[10][11] Studies on cinnamate derivatives suggest a direct interaction with ergosterol, a key component of the fungal plasma membrane, leading to increased permeability and cell death.[10][12] In bacteria, the mechanism is thought to involve the inhibition of enzymes crucial for cellular processes.[6]

Comparative Antimicrobial Efficacy

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

A recent study directly comparing potassium cinnamate (a salt of cinnamic acid, analogous to this compound) with potassium sorbate highlighted the potent efficacy of the cinnamate salt. The study found potassium cinnamate's antimicrobial efficacy to be superior to that of potassium sorbate against several common foodborne pathogens. For the heat-resistant and spore-forming Bacillus cereus, potassium cinnamate demonstrated an MIC of just 1 mg/mL, whereas potassium sorbate required a concentration of 4 mg/mL to achieve the same effect.

Table 1: Comparative Minimum Inhibitory Concentration (MIC)

Microorganism Sodium/Potassium Cinnamate MIC (mg/mL) Potassium Sorbate MIC (mg/mL) Reference(s)
Staphylococcus aureus 2 >1.5 [13]
Escherichia coli 4 1.5 [13]
Bacillus cereus 1 4
Shigella boydii 1 N/A
Yeasts (general) N/A 0.1 - 2.0 [13]

| Molds (general) | N/A | 0.1 - 3.0 |[13] |

Note: Data for cinnamate is based on a study using potassium cinnamate. N/A indicates data not available in the reviewed sources.

Influence of pH on Efficacy

The activity of both preservatives is highly dependent on pH, as their efficacy is primarily due to the undissociated acid form.

  • Potassium Sorbate: It is most effective in acidic conditions, with an optimal pH range below 6.0-6.5.[7][14] Its activity decreases significantly as the pH rises above 6.5.[7] The pKa of sorbic acid is approximately 4.76, meaning that at this pH, 50% of the acid is in its active, undissociated form.[7]

  • This compound: While specific optimal pH ranges are less documented in direct comparative studies, the principle of action is the same. Cinnamic acid has a pKa of approximately 4.44. This suggests it would also be most effective in acidic environments, likely with optimal performance at a pH of 5.5 or below, similar to other organic acid preservatives.[15]

Safety and Toxicological Profile

Regulatory approval and safety are paramount considerations for any preservative. Both potassium sorbate and this compound have been evaluated by regulatory bodies.

  • Potassium Sorbate: It is designated as "Generally Recognized As Safe" (GRAS) by the U.S. FDA when used in accordance with manufacturing practices.[2][16] It is metabolized by the body in the same way as fatty acids, breaking down into carbon dioxide and water.[2][17]

  • This compound: It is also used in the food and cosmetic industries as a flavoring agent and preservative.[4][5] It is considered to be of low toxicity, though acute exposure to high concentrations may cause mild irritation.[4]

Table 2: Comparative Safety and Toxicological Profile

Parameter This compound Potassium Sorbate Reference(s)
Regulatory Status (U.S. FDA) Food additive, flavoring agent Generally Recognized As Safe (GRAS) [4][5][16]
Acceptable Daily Intake (ADI) Not explicitly defined 0-25 mg/kg body weight (JECFA/WHO) [14][16][17][18]
3 mg/kg body weight (EFSA, temporary) [1][2][18]
Acute Oral LD50 (Rats) Not explicitly found ~10.5 g/kg [17]

| Metabolism | N/A | Metabolized to CO2 and water |[2][17] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This standard method is used to determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Preservative Stock: Prepare a sterile, high-concentration stock solution of the preservative (e.g., this compound or potassium sorbate) in an appropriate solvent or broth.

  • Microtiter Plate Preparation: Dispense sterile microbial growth medium (e.g., Mueller Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.[19]

  • Serial Dilution: Perform a two-fold serial dilution of the preservative stock solution across the wells of the plate to create a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add a fixed volume of the microbial inoculum to each well containing the diluted preservative. Include a positive control well (media + inoculum, no preservative) and a negative control well (media only).[19]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeasts).[19]

  • Result Interpretation: The MIC is determined as the lowest concentration of the preservative in which no visible turbidity or growth of the microorganism is observed.

G start Start: Prepare Sterile Preservative Stock & Media plate_prep 1. Dispense Media into 96-Well Plate start->plate_prep dilution 2. Create Serial Dilutions of Preservative in Plate plate_prep->dilution inoculation 4. Inoculate Wells with Microorganism dilution->inoculation inoculum_prep 3. Prepare Standardized Microbial Inoculum inoculum_prep->inoculation controls 5. Include Positive (Growth) & Negative (Sterility) Controls inoculation->controls incubation 6. Incubate Plate at Optimal Temperature (e.g., 24h at 37°C) controls->incubation read_results 7. Visually Inspect Wells for Microbial Growth (Turbidity) incubation->read_results end End: Determine MIC Value (Lowest concentration with no growth) read_results->end

References

Validating the antimicrobial efficacy of sodium cinnamate against pathogenic fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of sodium cinnamate (B1238496) and its derivatives against pathogenic fungi, benchmarked against established antifungal agents. The information is supported by experimental data from peer-reviewed studies and presented in a format designed for easy interpretation and application in a research and development setting.

Data Presentation: In Vitro Susceptibility Testing

The antifungal activity of sodium cinnamate and its derivatives, alongside comparator drugs, is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, which represent the lowest concentration of an agent that inhibits visible growth and the lowest concentration that results in fungal death, respectively.

Antifungal AgentFungal SpeciesMIC (µg/mL)MFC (µg/mL)Citation(s)
Cinnamic Acid/Derivatives
Cinnamic AcidSclerotinia sclerotiorum9.37 - 42.54-
Methyl CinnamateCandida albicans789.19 (µM)-
Ethyl CinnamateCandida albicans726.36 (µM)-
Butyl CinnamateCandida albicans626.62 (µM)≤ 4x MIC
Decyl CinnamateCandida albicans1101.92 (µM)-
Methyl 2-nitrocinnamateCandida albicans128-
Comparator Antifungals
Fluconazole Candida albicans0.25 - >64>4x MIC in 41.9% of isolates
Candida parapsilosis1 - 8-
Candida krusei16 - >64-
Amphotericin B Candida albicans0.06 - 1.0Same as MIC in 71% of isolates
Aspergillus fumigatus0.5 - 2-
Caspofungin Candida albicans0.015 - 1.0Same as MIC in 71% of isolates
Aspergillus fumigatus0.01 - 1-

Note: MIC values for cinnamate derivatives are presented in µM in some studies; direct conversion to µg/mL depends on the specific molecular weight of the derivative. The fungicidal activity is often expressed as an MFC/MIC ratio, where a ratio of ≤ 4 is indicative of fungicidal action.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of antifungal efficacy.

Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation:

  • Fungal strains are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The stock inoculum is then further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent (e.g., this compound, fluconazole) is prepared in a suitable solvent (e.g., water, DMSO).

  • A series of two-fold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Incubation:

  • 100 µL of the prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.

  • The plate is incubated at 35°C for 24-48 hours. Control wells containing only the medium (sterility control) and medium with the fungal inoculum (growth control) are included.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and complete inhibition for polyenes and echinocandins) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

5. MFC Determination:

  • To determine the Minimum Fungicidal Concentration (MFC), a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC) and sub-cultured onto an agar plate.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate.

Mandatory Visualizations

Experimental Workflow for Antifungal Efficacy Validation

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_outcome Outcome fungal_culture Fungal Strain Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep broth_microdilution Broth Microdilution Assay inoculum_prep->broth_microdilution antifungal_prep Antifungal Dilution Series antifungal_prep->broth_microdilution mic_determination MIC Determination broth_microdilution->mic_determination mfc_determination MFC Determination mic_determination->mfc_determination efficacy_validation Efficacy Validation mfc_determination->efficacy_validation

Caption: Workflow for determining antifungal efficacy.

Proposed Signaling Pathway for this compound's Antifungal Action

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_enzyme Enzyme Inhibition cluster_effects Downstream Effects sodium_cinnamate This compound ergosterol Ergosterol Interaction sodium_cinnamate->ergosterol benzoate_hydroxylase Benzoate 4-hydroxylase (CYP53) Inhibition sodium_cinnamate->benzoate_hydroxylase membrane_permeability Increased Membrane Permeability ergosterol->membrane_permeability ion_leakage Ion Leakage membrane_permeability->ion_leakage metabolic_disruption Metabolic Disruption benzoate_hydroxylase->metabolic_disruption fungal_death Fungal Cell Death ion_leakage->fungal_death metabolic_disruption->fungal_death

Caption: Proposed antifungal mechanism of this compound.

Logical Comparison of Antifungal Efficacy

logical_comparison cluster_cinnamate This compound cluster_comparators Standard Antifungals cinnamate_efficacy Broad-spectrum activity (data emerging) fluconazole Fluconazole: Well-defined spectrum, resistance is a concern cinnamate_efficacy->fluconazole Comparative Efficacy amphotericin_b Amphotericin B: Broad-spectrum, toxicity is a limitation cinnamate_efficacy->amphotericin_b Comparative Efficacy caspofungin Caspofungin: Effective against Candida and Aspergillus, different mechanism cinnamate_efficacy->caspofungin Comparative Efficacy cinnamate_moa Multiple potential mechanisms (e.g., membrane, enzyme inhibition) cinnamate_moa->fluconazole Mechanistic Difference cinnamate_moa->amphotericin_b Mechanistic Difference cinnamate_moa->caspofungin Mechanistic Difference cinnamate_resistance Low reported resistance cinnamate_resistance->fluconazole Potential Advantage

Caption: Efficacy comparison of this compound and standard antifungals.

Sodium cinnamate vs. cinnamic acid: a comparative analysis of thermal stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that sodium cinnamate (B1238496) exhibits enhanced thermal stability over its parent compound, cinnamic acid, a critical consideration for researchers and professionals in drug development and materials science.

Investigations into the thermal properties of sodium cinnamate and cinnamic acid demonstrate that the salt form, this compound, can withstand higher temperatures before undergoing decomposition. This superior stability makes it a more suitable candidate for applications requiring thermal processing.

Studies utilizing thermogravravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that while both compounds exhibit degradation, cinnamic acid begins to decompose at a lower temperature threshold. The thermal decomposition of cinnamic acid has been observed to start in the range of 140-155°C. Another study pinpointed that trans-cinnamic acid remains thermally stable below 105°C, followed by a progressive loss of weight up to 177°C. In contrast, both cinnamic acid and this compound have been reported to show a single degradation around a maximum temperature of 180°C, with the inclusion of sodium increasing the overall thermal stability. This indicates that the replacement of the acidic proton with a sodium ion enhances the thermal resistance of the molecule.

Comparative Thermal Decomposition Data

ParameterCinnamic AcidThis compoundReference
Onset of Decomposition140-155°C>180°C (Implied)
Stability Threshold< 105°CStable up to 180°C
Maximum Decomposition Temperature~180°C~180°C

Experimental Determination of Thermal Stability

The thermal stability of both this compound and cinnamic acid was evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as it is heated over time in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A Netzsch STA 409C thermal analyzer was used to perform the thermogravimetric and differential thermal analyses.

  • Sample Preparation: A small quantity of the sample (cinnamic acid or this compound) was placed in an appropriate sample pan.

  • Instrument Setup: The analysis was conducted in a nitrogen atmosphere to prevent oxidative degradation.

  • Heating Program: The sample was heated from an ambient temperature of 30°C to 1200°C.

  • Heating Rate: A constant heating rate of 10°C per minute was applied throughout the experiment.

  • Data Acquisition: The instrument recorded the weight loss of the sample as a function of temperature, allowing for the determination of the onset and completion of thermal decomposition.

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the thermal stability of this compound and cinnamic acid.

Thermal_Stability_Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation Cinnamic_Acid Cinnamic Acid Sample TGA_DTA Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA) Cinnamic_Acid->TGA_DTA Sodium_Cinnamate This compound Sample Sodium_Cinnamate->TGA_DTA Decomposition_Data Collect Decomposition Temperature Data TGA_DTA->Decomposition_Data Weight_Loss_Data Collect Weight Loss Data TGA_DTA->Weight_Loss_Data Comparison Compare Thermal Stability Decomposition_Data->Comparison Weight_Loss_Data->Comparison Conclusion Conclusion on Superior Stability Comparison->Conclusion

A Researcher's Guide to Cinnamic Acid Derivatives in MALDI-TOF MS: An Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the field of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), the choice of matrix is a critical factor that significantly influences the quality and reliability of analytical results. Cinnamic acid derivatives have long been favored as matrices due to their strong ultraviolet absorption and ability to effectively co-crystallize with a wide range of analytes. This guide provides an objective comparison of the efficacy of three commonly used cinnamic acid derivatives—α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and ferulic acid (FA)—supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal matrix for their specific applications.

Performance Comparison of Cinnamic Acid Derivatives

The selection of an appropriate cinnamic acid derivative as a matrix is highly dependent on the molecular weight (MW) of the analyte. CHCA is generally the matrix of choice for peptides and smaller proteins, while SA is preferred for larger proteins. Ferulic acid has shown promise for a broad range of molecules, including proteins and intact microorganisms. The performance of these matrices can be evaluated based on key metrics such as signal-to-noise ratio (S/N), mass resolution, and sensitivity.

Quantitative Performance Data

While direct comparative studies quantitatively assessing CHCA, SA, and FA across a wide range of identical analytes are limited, the available data consistently highlights their distinct areas of optimal performance. The following table summarizes a comparative study between CHCA and a chlorinated derivative, 4-chloro-α-cyanocinnamic acid (Cl-CCA), which underscores the impact of subtle structural changes on matrix performance for peptide analysis.

MatrixAnalyteAnalyte ConcentrationPerformance MetricResult
α-Cyano-4-hydroxycinnamic acid (CHCA) Bovine Serum Albumin (BSA) Tryptic Digest1 fmolSequence Coverage4%
4-Chloro-α-cyanocinnamic acid (Cl-CCA) Bovine Serum Albumin (BSA) Tryptic Digest1 fmolSequence Coverage48%
α-Cyano-4-hydroxycinnamic acid (CHCA) Bovine Serum Albumin (BSA) Tryptic Digest10 fmolSequence Coverage40%
4-Chloro-α-cyanocinnamic acid (Cl-CCA) Bovine Serum Albumin (BSA) Tryptic Digest10 fmolSequence Coverage75%

This data illustrates that derivatives of cinnamic acid can offer significant improvements in performance for specific applications, such as peptide mass fingerprinting.

Key Characteristics and Applications

α-Cyano-4-hydroxycinnamic acid (CHCA):

  • Primary Application: Peptides and proteins with a molecular weight of less than 30,000 Da.

  • Properties: Considered a "hard" matrix, meaning it imparts a significant amount of internal energy to the analyte molecules during ionization. This can lead to in-source decay (fragmentation) of larger, less stable molecules but is advantageous for peptide mass fingerprinting (PMF) and post-source decay (PSD) analysis. It forms small, homogenous crystals, which contributes to good resolution.

Sinapinic Acid (SA):

  • Primary Application: Proteins and other large biomolecules with a molecular weight greater than 10,000 Da.

  • Properties: Known as a "soft" matrix, SA transfers less internal energy to the analyte, minimizing fragmentation and preserving the integrity of large molecules. This results in cleaner spectra for high molecular weight compounds.

Ferulic Acid (FA):

  • Primary Application: A versatile matrix for a range of analytes, including peptides, proteins, and intact microorganisms.

  • Properties: FA has been shown to be effective for the analysis of a variety of samples and in some cases, can provide better results than other common matrices. For instance, it has been successfully used for the identification of Fusarium species by analyzing intact spores.

Experimental Protocols

Reproducible and high-quality MALDI-TOF MS results are contingent on meticulous sample preparation. Below are detailed protocols for the preparation of CHCA, SA, and FA matrices and the subsequent sample spotting.

Matrix Solution Preparation
  • α-Cyano-4-hydroxycinnamic acid (CHCA): Prepare a saturated solution of CHCA in a solvent mixture of acetonitrile (B52724) (ACN), ethanol (B145695) (EtOH), and 0.1% aqueous trifluoroacetic acid (TFA). A common ratio is 3:1:6 (ACN:EtOH:TFA solution). Alternatively, a solution of 10 mg/mL in 50% ACN/0.1% TFA can be used. For peptide analysis, additives like ammonium (B1175870) phosphate (B84403) may be included to suppress matrix cluster signals.

  • Sinapinic Acid (SA): Prepare a solution at a concentration of 10 mg/mL in a solvent mixture of 30-50% acetonitrile in water with 0.1% TFA.

  • Ferulic Acid (FA): Prepare a solution at a concentration of 10 mg/mL in a solvent mixture of 70% acetonitrile and 30% of 0.1% TFA in water.

Note: It is recommended to prepare matrix solutions fresh daily and to centrifuge them to remove any undissolved particles before use.

Sample Preparation and Spotting (Dried-Droplet Method)
  • Analyte Preparation: Dissolve the analyte in a solvent compatible with the matrix solution to a final concentration in the femtomole to low picomole range.

  • Sample-Matrix Mixture: Mix the analyte solution and the matrix solution in a 1:1 volume ratio in a microcentrifuge tube.

  • Spotting: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature, which facilitates the co-crystallization of the analyte and matrix.

  • Analysis: Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key decision-making process for matrix selection and the general experimental workflow for comparing different cinnamic acid derivatives in MALDI-TOF MS.

Matrix_Selection_Workflow Analyte Analyte (Peptide/Protein) MW_Check Molecular Weight > 10,000 Da? Analyte->MW_Check CHCA α-Cyano-4-hydroxycinnamic acid (CHCA) MW_Check->CHCA No SA Sinapinic Acid (SA) MW_Check->SA Yes FA Ferulic Acid (FA) (Alternative) CHCA->FA SA->FA

Decision workflow for selecting a cinnamic acid derivative matrix based on analyte molecular weight.

MALDI_Comparison_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_analysis Data Acquisition & Analysis Analyte_Prep Prepare Analyte Solution Mix_Spot Mix Analyte with each Matrix & Spot on Target Plate Analyte_Prep->Mix_Spot Matrix_Prep Prepare Matrix Solutions (CHCA, SA, FA) Matrix_Prep->Mix_Spot Crystallize Air-dry for Co-crystallization Mix_Spot->Crystallize MALDI_MS Acquire Mass Spectra Crystallize->MALDI_MS Data_Analysis Compare Performance Metrics (S/N, Resolution, Sensitivity) MALDI_MS->Data_Analysis

General experimental workflow for the comparative evaluation of different MALDI matrices.

A Comparative Guide to Analytical Methods for Sodium Cinnamate Quantification: HPLC vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients such as sodium cinnamate (B1238496) is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two of the most prevalent analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation of these methods, presenting a comparative analysis of their performance based on experimental data for closely related cinnamic acid derivatives, which serve as a reliable proxy for sodium cinnamate.

Comparative Analysis of Quantitative Parameters

The choice between HPLC and UV-Vis spectrophotometry hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative parameters for each method.

ParameterHPLC-UVUV-Vis Spectrophotometry
**Linearity (R²) **≥ 0.995≥ 0.99
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) ≤ 2%≤ 5%
Limit of Detection (LOD) ~0.07 µg/mL~0.16 µg/mL
Limit of Quantitation (LOQ) ~0.23 µg/mL~0.49 µg/mL
Key Advantages High selectivity and sensitivity, suitable for complex mixtures.Rapid, simple, and cost-effective for routine analysis of pure samples.
Key Limitations More complex instrumentation and longer analysis time.Prone to interference from other UV-absorbing compounds in the sample matrix.

Experimental Workflow for Cross-Validation

The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results obtained from different techniques. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV-Vis spectrophotometry for this compound quantification.

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_comparison Data Comparison and Validation Stock Prepare this compound Stock Solution Std_Series Prepare Calibration Standards (e.g., 1-50 µg/mL) Stock->Std_Series Sample_Prep Prepare Sample Solutions Stock->Sample_Prep HPLC_Cal Generate HPLC Calibration Curve Std_Series->HPLC_Cal UV_Cal Generate UV-Vis Calibration Curve Std_Series->UV_Cal HPLC_Analysis Analyze Samples by HPLC Sample_Prep->HPLC_Analysis UV_Analysis Analyze Samples by UV-Vis Sample_Prep->UV_Analysis HPLC_Quant Quantify this compound (HPLC) HPLC_Cal->HPLC_Quant HPLC_Analysis->HPLC_Quant Compare Compare Quantification Results HPLC_Quant->Compare UV_Quant Quantify this compound (UV-Vis) UV_Cal->UV_Quant UV_Analysis->UV_Quant UV_Quant->Compare Stats Perform Statistical Analysis (e.g., t-test, Bland-Altman) Compare->Stats Conclusion Draw Conclusion on Method Comparability Stats->Conclusion

Cross-validation workflow for this compound quantification.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides high selectivity and is suitable for the quantification of this compound in various sample matrices.

1. Instrumentation and Chemicals:

  • HPLC system with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and glacial acetic acid.

  • This compound reference standard.

  • Deionized water.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and 2% acetic acid in a ratio of 22:10:70 (v/v/v) is commonly effective.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 270 nm, which is near the maximum absorbance for trans-cinnamic acid.[1]

  • Column Temperature: Ambient (approximately 25°C).

  • Run Time: 10 minutes.

3. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Solutions: The sample preparation method will depend on the matrix. For simple formulations, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter is usually sufficient. For more complex matrices like plasma, a protein precipitation step followed by solvent extraction may be necessary.[1]

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the samples is determined from the calibration curve based on the peak area.

UV-Vis Spectrophotometry

This technique offers a rapid and cost-effective method for the quantification of this compound in relatively pure samples.

1. Instrumentation and Chemicals:

  • UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Methanol or ethanol (B145695) (analytical grade).

  • This compound reference standard.

2. Method Parameters:

  • Solvent: Methanol is a suitable solvent for this compound.

  • Wavelength of Maximum Absorbance (λmax): The UV spectrum of this compound typically shows a maximum absorbance at approximately 271 nm.[2] A wavelength scan should be performed to determine the precise λmax in the chosen solvent.

  • Calibration Range: A suitable concentration range should be determined to ensure linearity, for example, 1-20 µg/mL.

3. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by serial dilution from the stock solution.

  • Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the solvent. Dilute as necessary to bring the absorbance within the linear range of the calibration curve.

4. Analysis:

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the standard solutions and construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solutions.

  • The concentration of this compound in the samples is calculated using the equation of the line from the calibration curve.

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of this compound. HPLC offers superior selectivity and sensitivity, making it the method of choice for complex samples or when low concentrations need to be accurately determined. UV-Vis spectrophotometry, on the other hand, is a simpler, faster, and more economical option for routine analysis of relatively pure samples. The selection of the most appropriate method should be based on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. Cross-validation is essential to ensure that the chosen method is fit for its intended purpose and provides reliable and accurate results.

References

A Comparative Toxicity Assessment of Sodium Cinnamate and Sodium Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of two widely used preservatives, sodium cinnamate (B1238496) and sodium benzoate (B1203000). The following sections detail their acute toxicity, cytotoxicity, and genotoxicity, supported by available experimental data. This document is intended to be a resource for researchers and professionals in drug development and related scientific fields.

Data Presentation

The following tables summarize the quantitative toxicity data for sodium cinnamate and sodium benzoate. A significant data gap exists for the in vitro cytotoxicity and genotoxicity of this compound, highlighting a need for further research.

Table 1: Acute Oral Toxicity

CompoundTest SpeciesLD50 (Median Lethal Dose)Reference
This compoundRat>2,000 mg/kg[1]
Sodium BenzoateRat2,100 - 4,070 mg/kg[2][3][4]

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC50 (Half Maximal Inhibitory Concentration)Reference
This compoundData Not Available-
Sodium BenzoateHuman colon cancer (Caco-3)15.01 µg/ml
Human breast cancer (MCF7)0.378 µg/ml[5]
Human lung cancer (A549)0.45 µg/ml[5]
Human fibroblast (CCD1072Sk)Very low cytotoxicity up to 1%
PC12 cellsCytotoxic at concentrations of 1.5, 2, 2.5, and 3 mg/mL[6]
HCT116 colon cancer cellsSignificant inhibition of cell viability at 6.25–200 mM[7]

Table 3: Genotoxicity

CompoundAssaySystemResultsReference
This compoundData Not Available--
Sodium BenzoateAmes TestSalmonella typhimuriumNegative[8]
Micronucleus TestHuman lymphocytes in vitroIncreased micronucleus formation at 1.0, 1.5, and 2.0 mg/mL[1][9]
Micronucleus TestMouse bone marrow in vivoSignificantly higher micronucleus formation in treated groups[10]
Chromosome AberrationHuman lymphocytes in vitroIncreased chromosome breaks at 2.0 mg/mL[1][9]
Chromosome AberrationChinese hamster fibroblast cell linePositive[1]

Experimental Protocols

The following are summaries of standard protocols for key toxicological assays.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity test provides information on the adverse effects of a substance after a single oral dose.[11][12]

  • Test Animals: Healthy, young adult rodents (commonly rats) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.[12]

  • Dosage: At least 5 animals are used per dose level. The substance is administered orally via gavage. Doses are selected to determine the LD50 value.[12]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (such as tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[12]

  • Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[12]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[10]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan) are used.[10]

  • Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).[10][13]

  • Endpoint: The test measures the frequency of reverse mutations that restore the bacteria's ability to synthesize the essential amino acid, allowing them to grow on a minimal agar (B569324) medium. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[10]

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

  • Test System: Mammalian cell cultures, such as human lymphocytes or established cell lines (e.g., CHO, V79, L5178Y, TK6), are used.

  • Procedure: Cells are exposed to the test substance with and without metabolic activation. A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one cell division.

  • Endpoint: The frequency of micronucleated cells in the treated cultures is compared to that in the control cultures. A significant, dose-dependent increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) potential.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

G cluster_0 Preparation cluster_1 Administration cluster_2 Observation (14 days) cluster_3 Analysis A Select Test Animals (e.g., Rats) C Administer Single Oral Dose (Gavage) A->C B Determine Dose Levels B->C D Monitor for Mortality C->D E Record Clinical Signs C->E F Measure Body Weight C->F H Calculate LD50 D->H G Perform Gross Necropsy E->G F->G G->H

Caption: Workflow for Acute Oral Toxicity Testing.

Experimental Workflow for the Ames Test

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation cluster_3 Analysis A Prepare Bacterial Strains (e.g., S. typhimurium) C Expose Bacteria to Substance (+/- S9 Mix) A->C B Prepare Test Substance and S9 Mix B->C D Plate on Minimal Agar C->D E Incubate for 48-72 hours D->E F Count Revertant Colonies E->F G Compare to Control F->G

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental Workflow for In Vitro Micronucleus Test

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Harvesting cluster_3 Analysis A Culture Mammalian Cells (e.g., Human Lymphocytes) C Expose Cells to Substance (+/- S9 Mix) A->C B Prepare Test Substance and S9 Mix B->C D Add Cytochalasin B C->D E Incubate for 1.5-2 Cell Cycles D->E F Harvest and Stain Cells E->F G Score Micronuclei in Binucleated Cells F->G H Compare to Control G->H

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Conclusion

Based on the available data, both this compound and sodium benzoate exhibit low acute oral toxicity in rats. Sodium benzoate has been shown to be cytotoxic to various cell lines and possesses genotoxic potential, as evidenced by positive results in micronucleus and chromosome aberration assays.[1][5][9][10]

Crucially, there is a notable absence of publicly available data on the in vitro cytotoxicity and genotoxicity of this compound. This data gap prevents a direct and comprehensive comparison with sodium benzoate in these critical toxicological endpoints. Therefore, while both compounds are generally considered safe for their intended use as preservatives within regulated limits, the potential for cytotoxic and genotoxic effects of this compound remains largely uncharacterized. Further research is warranted to fully elucidate the toxicological profile of this compound.

References

The Synergistic Power of Cinnamate Compounds in Antimicrobial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for novel antimicrobial strategies is a constant endeavor. One promising avenue lies in the synergistic application of existing compounds to enhance efficacy and combat resistance. This guide provides a comparative analysis of the synergistic antimicrobial effects of cinnamic acid and its derivatives, including its sodium salt, sodium cinnamate (B1238496), when combined with other antimicrobial agents. While specific quantitative synergy data for sodium cinnamate is limited in publicly available literature, the extensive research on closely related cinnamates provides valuable insights into its potential.

This guide synthesizes experimental data from multiple studies to offer a clear comparison of the performance of these combinations. Detailed methodologies for key experiments are provided to ensure reproducibility, and logical workflows are visualized to clarify complex processes.

Data Presentation: Cinnamate Combinations vs. Single Agents

The efficacy of combining cinnamates with conventional antimicrobial drugs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following tables summarize the quantitative data from studies on the synergistic or additive effects of cinnamic acid derivatives with other antimicrobial compounds.

Table 1: Synergistic Antibacterial Effects of Cinnamic Acid & Derivatives with Antibiotics

Cinnamic CompoundCombination AgentTarget MicroorganismMIC Alone (Cinnamic)MIC Alone (Agent)MIC in Combination (Cinnamic)MIC in Combination (Agent)FICIInteractionReference
Cinnamic AcidAmpicillinS. aureus>5.0 mM----Synergistic[1]
Cinnamic AcidCloxacillinS. epidermidis4096 µg/mL----Enhanced Efficacy[2]
Cinnamic Acid Derivativesβ-Lactam AntibioticsS. epidermidis2048-4096 mg/L----Synergistic[1]

Note: Specific MIC values for combinations and FICI were not always provided in the abstracts reviewed, but the studies concluded a synergistic or enhanced effect.

Table 2: Additive Antifungal Effects of Cinnamate Esters with Antifungals

Cinnamate CompoundCombination AgentTarget MicroorganismMIC Alone (Cinnamate)MIC Alone (Agent)MIC in Combination (Cinnamate)MIC in Combination (Agent)FICIInteractionReference
Butyl CinnamateNystatinCandida albicans626.62 µM8.0 µM313.31 µM3.2 µM0.9Additive

Table 3: Combined Effects of this compound with other Hydroxycinnamic Salts

This compound MixtureTarget MicroorganismObserved EffectReference
This compound (3.2 mM) + Sodium Coumarate (13.2 mM) + Sodium Caffeate (3.2 mM)Listeria monocytogenesBactericidal Activity[3][4]
This compound (20 mM) + Sodium Coumarate (20 mM)Listeria monocytogenesBactericidal Activity[3][4]

Note: The studies on mixtures containing this compound demonstrated a combined bactericidal effect, though FICI values for synergy were not explicitly provided in the available text.[3][4]

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (e.g., this compound and a partner antibiotic) are prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agents, is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is the most common method for evaluating the interaction between two antimicrobial agents.

  • Plate Setup: In a 96-well microtiter plate, one compound (Compound A, e.g., this compound) is serially diluted horizontally, while the second compound (Compound B, e.g., an antibiotic) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both compounds.

  • Controls: The last row and column of the plate typically contain serial dilutions of each compound alone to determine their individual MICs. A growth control well (no antimicrobial agents) and a sterility control well (no microorganisms) are also included.

  • Inoculation and Incubation: All wells are inoculated with a standardized microbial suspension as described for the MIC assay and incubated under appropriate conditions.

  • Data Analysis and FICI Calculation: After incubation, the MIC of each compound alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each compound is calculated as follows:

    • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    The FICI is the sum of the individual FICs:

    • FICI = FIC of Compound A + FIC of Compound B

    The FICI value is then used to classify the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result Interpretation prep_A Prepare Serial Dilutions of Compound A setup_plate Dispense Compound A (Rows) & Compound B (Columns) in 96-Well Plate prep_A->setup_plate prep_B Prepare Serial Dilutions of Compound B prep_B->setup_plate prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Determine MICs of Compounds Alone & in Combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Classify Interaction: Synergy, Additive, Indifference, or Antagonism calc_fici->interpret

Caption: Workflow of the checkerboard assay for antimicrobial synergy testing.

Signaling_Pathway_Synergy_Example cinn Cinnamaldehyde (B126680) SarA SarA Protein (Global Regulator) cinn->SarA Inhibits beta_lactam β-Lactam Antibiotic cell_wall Cell Wall Synthesis beta_lactam->cell_wall Inhibits mecA mecA gene SarA->mecA Activates Transcription PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA->PBP2a Encodes PBP2a->cell_wall Confers Resistance by Bypassing β-Lactam Action

Caption: Proposed synergistic mechanism of cinnamaldehyde and β-lactam antibiotics against MRSA.

Conclusion

The available evidence strongly suggests that cinnamic acid and its derivatives are promising candidates for combination therapies against a range of microbial pathogens. Studies consistently show synergistic or additive effects when these compounds are paired with conventional antibiotics and antifungals. This approach has the potential to lower the required therapeutic doses of conventional drugs, thereby reducing the risk of toxicity and mitigating the development of antimicrobial resistance.

While quantitative data specifically for this compound in synergistic combinations is not as prevalent in the literature, the demonstrated bactericidal activity of its mixtures with other hydroxycinnamic salts against Listeria monocytogenes is a strong indicator of its potential. Further research focusing on checkerboard assays and other synergy testing methods with this compound is warranted to fully elucidate its capabilities as a synergistic antimicrobial agent. The detailed protocols and established principles outlined in this guide provide a solid framework for conducting such future investigations.

References

Benchmarking the antioxidant activity of sodium cinnamate against ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that while sodium cinnamate (B1238496) possesses antioxidant properties, it is consistently outperformed by the benchmark antioxidant, ascorbic acid, in various in-vitro assays. This guide provides a comparative analysis of their antioxidant activities, supported by experimental data and detailed protocols for key assays.

Researchers in the fields of pharmacology and drug development often seek novel antioxidant compounds. While cinnamic acid and its derivatives, including sodium cinnamate, have been investigated for their therapeutic potential, their antioxidant efficacy pales in comparison to the well-established standard, ascorbic acid (Vitamin C). This comparison guide synthesizes available data to provide a clear benchmark for professionals in the field.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacity of a compound is frequently evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, is a key metric in these assessments. A lower IC50 value signifies a higher antioxidant potency.

Data from various studies consistently demonstrate that ascorbic acid has a significantly lower IC50 value compared to cinnamic acid derivatives in common antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

CompoundAssayIC50 (µg/mL)Reference
Ascorbic Acid DPPH4.64[1]
Ascorbic Acid DPPH10.78 ± 0.11[2]
Cinnamic Acid Derivative DPPH302.5[1]
Cinnamic Acid Derivatives DPPH310.50 - 348.21[2]
Ascorbic Acid ABTS18.99 ± 0.03[2]
Cinnamic Acid Derivatives ABTS419.18 - 597.53[2]
Cinnamic Acid DPPH1.2[3][4]
Ethyl Cinnamate DPPH0.64[3][4]
Cinnamyl Alcohol DPPH0.84[3][4]

Note: The data for cinnamic acid derivatives may not be specific to this compound but are indicative of the general antioxidant capacity of this class of compounds.

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method used to measure the total antioxidant capacity of a substance. This assay is based on the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron. While direct comparative FRAP values for this compound and ascorbic acid were not found in the initial search, the principle of the assay relies on the electron-donating ability of the antioxidant, a property in which ascorbic acid is known to excel.[5][6]

Experimental Protocols for Antioxidant Assays

Accurate and reproducible experimental design is paramount in scientific research. Below are detailed protocols for the DPPH, ABTS, and FRAP assays, which are commonly employed to evaluate antioxidant activity.

This assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_calculation Calculation DPPH Prepare 0.1 mM DPPH in methanol Mix Mix 1.0 mL of DPPH solution with 0.1 mL of sample/standard DPPH->Mix Sample Prepare various concentrations of test sample and Ascorbic Acid Sample->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.[7]

  • Prepare various concentrations of the test compound (this compound) and the standard (ascorbic acid) in a suitable solvent.

  • To 1.0 mL of the DPPH solution, add 0.1 mL of the test sample or standard solution.[7]

  • The mixture is incubated in the dark at room temperature for 30 minutes.[7]

  • The absorbance of the solution is then measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] × 100 Where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_calculation Calculation ABTS_stock Prepare ABTS radical cation (ABTS•⁺) stock solution Mix Mix ABTS•⁺ solution with sample/standard ABTS_stock->Mix Sample Prepare various concentrations of test sample and Ascorbic Acid Sample->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

ABTS Assay Workflow

Protocol:

  • The ABTS radical cation (ABTS•⁺) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A 1.0 mL aliquot of the diluted ABTS•⁺ solution is mixed with a 10 µL aliquot of the test sample or standard (ascorbic acid) at various concentrations.

  • The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).[8]

  • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_calculation Calculation FRAP_reagent Prepare FRAP reagent Mix Add FRAP reagent to sample/standard FRAP_reagent->Mix Sample Prepare various concentrations of test sample and Ascorbic Acid Sample->Mix Standard Prepare FeSO₄ standard curve Standard->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value (µM Fe(II)/g) Measure->Calculate

FRAP Assay Workflow

Protocol:

  • The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[6]

  • The FRAP reagent is warmed to 37°C before use.

  • A 100 µL aliquot of the appropriately diluted sample or standard is added to 3 mL of the FRAP reagent.[7]

  • The absorbance of the reaction mixture is measured at 593 nm after a specified time (e.g., 4 or 6 minutes).[7][9]

  • A standard curve is prepared using ferrous sulfate (B86663) (FeSO₄) solutions of known concentrations.[7]

  • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents per gram of sample).

Antioxidant Mechanism of Action

Ascorbic acid is a potent antioxidant due to its ability to donate electrons, thereby neutralizing free radicals.[10] It can terminate free radical chain reactions through a disproportionation reaction, resulting in non-radical, non-damaging products.[10] Cinnamic acid and its derivatives also exhibit antioxidant activity, which is attributed to their phenolic structure. However, the overall electron-donating capacity of cinnamic acid derivatives is generally lower than that of ascorbic acid.

Logical Relationship of Antioxidant Action:

cluster_antioxidant Antioxidant Compound cluster_mechanism Mechanism cluster_effect Effect cluster_outcome Outcome Ascorbic_Acid Ascorbic Acid Electron_Donation Electron Donation Ascorbic_Acid->Electron_Donation Sodium_Cinnamate This compound Sodium_Cinnamate->Electron_Donation Neutralization Neutralization of Free Radicals Electron_Donation->Neutralization Protection Cellular Protection from Oxidative Damage Neutralization->Protection

Antioxidant Mechanism

Conclusion

For researchers and drug development professionals seeking potent antioxidant agents, ascorbic acid remains the superior choice when compared to this compound and other cinnamic acid derivatives based on in-vitro antioxidant assays. The experimental data consistently indicates a significantly higher free radical scavenging activity and reducing power for ascorbic acid. While this compound does possess antioxidant properties, its efficacy is markedly lower. The provided experimental protocols offer a standardized framework for conducting comparative antioxidant studies.

References

Cinnamates vs. Cinnamides: A Comparative Analysis of Their Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant bacteria, naturally derived compounds and their synthetic analogs have emerged as a promising area of research. Among these, cinnamates and cinnamides, derivatives of cinnamic acid, have garnered significant attention for their broad-spectrum antibacterial properties. This guide provides a comparative analysis of the antibacterial efficacy of these two classes of compounds, supported by experimental data, detailed protocols, and a visual representation of the key experimental workflow.

Comparative Antibacterial Activity

The antibacterial effectiveness of cinnamates and cinnamides is predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. A lower MIC value indicates greater potency.

Generally, both cinnamates and cinnamides exhibit activity against a range of Gram-positive and Gram-negative bacteria. However, their efficacy is significantly influenced by the nature of the substituent groups attached to the cinnamic acid core.

Key Observations:

  • Influence of Lipophilicity: For cinnamate (B1238496) esters, an increase in the carbon chain length of the alcohol moiety can enhance antibacterial action, likely due to increased lipophilicity facilitating greater penetration of bacterial cell membranes.[1] For instance, butyl cinnamate has shown potent activity against various bacterial strains.[2]

  • Impact of Amide Substituents: In the case of cinnamides, the nature of the amine substituent plays a crucial role. For example, 4-isopropylbenzylcinnamide has been identified as a particularly potent antibacterial agent.[2]

  • General Trends: While both classes show promise, some studies suggest that certain cinnamides can exhibit more potent effects against specific bacterial strains compared to their cinnamate counterparts. For example, 1-cinnamoylpyrrolidine (B99965) has demonstrated strong MIC and MBC values against a variety of bacteria.[3] Conversely, in some evaluations, ester derivatives have been found to be more bioactive than amide derivatives.[2]

The following table summarizes the MIC values of representative cinnamates and cinnamides against common pathogenic bacteria, compiled from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Compound ClassDerivativeBacteriumMIC (µM)Reference
Cinnamates Methyl CinnamateStaphylococcus aureus252[4]
Escherichia coli164[4]
Ethyl CinnamateStaphylococcus aureus252[4]
Escherichia coli203[4]
Butyl CinnamateStaphylococcus aureus626.62[1]
Decyl CinnamateStaphylococcus aureus550.96[2]
Pseudomonas aeruginosa550.96[2]
Cinnamides CinnamideStaphylococcus aureus252[5]
Bacillus subtilis252[5]
Escherichia coli252[5]
4-Isopropylbenzyl CinnamideStaphylococcus aureus458.15[2]
Pseudomonas aeruginosa458.15[2]
1-CinnamoylpyrrolidineE. coli, P. aeruginosa, S. aureus, B. subtilis0.5 mg/mL[3]

Mechanism of Antibacterial Action

The antibacterial effects of both cinnamates and cinnamides are attributed to several mechanisms that disrupt essential bacterial functions.[6] The primary modes of action include:

  • Cell Membrane Damage: The lipophilic nature of these compounds allows them to integrate into and disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[7]

  • Inhibition of Cellular Processes: Cinnamates and their related compounds have been shown to inhibit ATPases, cell division, and biofilm formation.[6][7]

  • Alteration of Lipid Profile: They can alter the lipid composition of the bacterial cell membrane, further compromising its integrity and function.[6]

  • Anti-Quorum Sensing Effects: Some derivatives interfere with bacterial communication systems (quorum sensing), which are crucial for virulence and biofilm formation.[6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the antibacterial activity of chemical compounds. The broth microdilution method is a widely accepted and commonly used technique.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Test compounds (cinnamates and cinnamides) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds:

    • Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.

    • In the first well of a row, add 100 µL of the stock solution of the test compound to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Positive Control: A well containing the growth medium and the bacterial inoculum without any test compound.

    • Negative Control: A well containing only the growth medium to check for sterility.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Bacterial Inoculum Preparation (0.5 McFarland) inoculation Inoculation of Microtiter Plate bacterial_prep->inoculation compound_prep Serial Dilution of Test Compound compound_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

References

Validating the inhibitory effects of sodium cinnamate on viral replication in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antiviral effects of cinnamic acid derivatives against common viral pathogens. Due to a lack of specific published data on the antiviral activity of sodium cinnamate (B1238496), this guide will focus on the broader class of cinnamates, including cinnamic acid and its derivatives, and compare their reported efficacy with established antiviral agents.

This analysis synthesizes available experimental data to offer a comparative overview of the inhibitory effects on viral replication. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Comparative Antiviral Efficacy: Cinnamates vs. Standard Antivirals

To provide a clear comparison, the following table summarizes the in vitro inhibitory concentrations (IC50) and effective concentrations (EC50) of various cinnamic acid derivatives and established antiviral drugs against several viruses. Lower values indicate higher potency.

Compound/DrugVirusCell LineAssay TypeIC50 / EC50 (µM)
Cinnamic Acid Derivatives
Cinnamic acid derivative '6'Hepatitis C Virus (HCV)Huh-7Replicon Assay1.5 - 8.1 (EC50)[1]
Alternative Antivirals
RemdesivirSARS-CoV-2Vero E6qRT-PCR0.77 (IC50)[2]
OseltamivirInfluenza A (H1N1)MDCKPlaque Reduction0.29 (IC50)[3]
OseltamivirInfluenza A (H1N1)A549Viral Load Reduction0.045 (IC50)[4]
Acyclovir (B1169)Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction0.85 (IC50)[5]
AcyclovirHerpes Simplex Virus 2 (HSV-2)VeroPlaque Reduction0.86 (IC50)[5]
AcyclovirHerpes Simplex Virus 1 (HSV-1)KeratinocytesGFP Expression67.7 (IC50)[6]
AcyclovirHerpes Simplex Virus 1 (HSV-1)FibroblastsGFP Expression0.40 (IC50)[6]

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are outlined below. These protocols are fundamental for assessing the antiviral activity of novel compounds.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the titer of infectious virus particles and to quantify the antiviral activity of a compound.[7][8][9]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death resulting from viral infection in a cell monolayer.[7] The concentration of the compound that reduces the number of plaques by 50% is the IC50 value.[7]

Procedure:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in multi-well plates.[10][11]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix the virus at a known concentration with each compound dilution and incubate to allow for interaction.[8]

  • Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures. Allow for viral adsorption for a defined period.[7]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethyl cellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[7][8]

  • Incubation: Incubate the plates for several days to allow for plaque development.[7]

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well and compare it to the virus control (no compound).[7][9]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 value by regression analysis.[12]

MTT Assay for Cytotoxicity and Antiviral Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be adapted to measure both the cytotoxicity of a compound and its ability to protect cells from virus-induced cytopathic effect (CPE).[13][14]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product.[14] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[15]

  • Compound Addition: For cytotoxicity assessment, add serial dilutions of the test compound to uninfected cells. For antiviral assessment, infect cells with the virus in the presence of serial dilutions of the compound. Include appropriate controls (cells only, virus only, compound only).[10][11]

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells.[13]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan formation in viable cells.[15][16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: For cytotoxicity, calculate the 50% cytotoxic concentration (CC50). For antiviral activity, calculate the 50% effective concentration (EC50) by determining the concentration of the compound that protects 50% of the cells from virus-induced death.[10][11]

Visualizing a Potential Mechanism of Action and Experimental Workflow

To illustrate the potential mechanism of action for some cinnamic acid derivatives and the general workflow of in vitro antiviral testing, the following diagrams are provided.

G cluster_virus_entry Viral Entry Pathway cluster_inhibition Potential Inhibition by Cinnamate Derivative Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Uncoating Viral Uncoating Endosome->Uncoating Fusion & Release of Viral Genome Viral Replication Viral Replication Uncoating->Viral Replication Cinnamate Cinnamate Derivative Cinnamate->Virus Blocks Attachment

Caption: Potential mechanism of viral entry inhibition by a cinnamate derivative.

G cluster_workflow In Vitro Antiviral Assay Workflow cluster_assays 5. Quantify Viral Inhibition A 1. Prepare Cell Culture (e.g., Vero, MDCK) C 3. Infect Cells with Virus in Presence of Compound A->C B 2. Prepare Serial Dilutions of Test Compound B->C D 4. Incubate for Viral Replication and Plaque/CPE Development C->D PlaqueAssay Plaque Reduction Assay: Stain and Count Plaques D->PlaqueAssay MTTAssay MTT Assay: Measure Cell Viability (CPE reduction) D->MTTAssay E 6. Data Analysis: Calculate IC50 / EC50 PlaqueAssay->E MTTAssay->E

Caption: General experimental workflow for in vitro antiviral activity screening.

References

Safety Operating Guide

Proper Disposal of Sodium Cinnamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Sodium cinnamate (B1238496), a commonly used compound in various research and development applications, requires specific procedures for its safe disposal. This guide provides essential, step-by-step information for the proper disposal of sodium cinnamate, aligned with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is known to cause skin, eye, and respiratory irritation, and may lead to an allergic skin reaction.[1][2] It is also toxic to aquatic life.[2]

Hazard StatementGHS CodePersonal Protective Equipment (PPE)Handling Precaution
Causes skin irritationH315Protective glovesAvoid contact with skin.[1] Wash skin thoroughly after handling.[1]
Causes serious eye irritationH319Eye protection/face protectionAvoid contact with eyes.[1]
May cause respiratory irritationH335Use only outdoors or in a well-ventilated areaAvoid breathing dust/fume/gas/mist/vapors/spray.[1]
May cause an allergic skin reactionH317Protective glovesContaminated work clothing must not be allowed out of the workplace.[2]
Toxic to aquatic lifeH401-Avoid release to the environment.[2] Do not let product enter drains.[1][2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere to national and local regulations.[2] It should be disposed of through an approved waste disposal plant.[1][2]

1. Waste Identification and Segregation:

  • Identify the waste as solid this compound or a solution containing this compound.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.[2]

2. Containerization:

  • Place solid this compound waste in a clearly labeled, sealed container.
  • For solutions, use a compatible, leak-proof container.
  • The container must be labeled with the full chemical name ("this compound") and appropriate hazard symbols.

3. Storage Pending Disposal:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[3][4]
  • Keep the container tightly closed to prevent the release of dust or vapors.[1]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide them with the Safety Data Sheet (SDS) for this compound.

5. Decontamination:

  • Thoroughly clean any equipment or surfaces that have come into contact with this compound.
  • Wash hands and any exposed skin with soap and water after handling.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste Form (Solid or Liquid) start->assess solid_waste Solid Waste assess->solid_waste Solid liquid_waste Liquid Waste (Solution) assess->liquid_waste Liquid containerize_solid Place in a Labeled, Sealed Container solid_waste->containerize_solid containerize_liquid Place in a Labeled, Leak-Proof Container liquid_waste->containerize_liquid storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles containerize_solid->storage containerize_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->contact_ehs disposal Professional Disposal via Approved Waste Plant contact_ehs->disposal decontaminate Decontaminate Equipment and Surfaces disposal->decontaminate end End: Disposal Complete decontaminate->end

References

Personal protective equipment for handling Sodium cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Sodium Cinnamate (B1238496), tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety and proper chemical management.

Health Hazard Information

Sodium Cinnamate is associated with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Upon thermal decomposition, it can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[2]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn to protect against splashes and dust.[1][3]
Skin Protection Chemical-resistant GlovesWear protective gloves to prevent skin contact.[1][3]
Lab Coat or Protective ClothingWear suitable protective clothing to avoid skin exposure.[1][3]
Respiratory Protection NIOSH-approved RespiratorUse in poorly ventilated areas or when dust is generated to avoid inhalation.[1][4]

Operational Plan: Handling this compound

Adherence to a strict operational protocol is vital for safety. The following step-by-step guidance outlines the safe handling procedure.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry place away from incompatible substances like strong acids and oxidizing agents.[3]

2. Handling Procedure:

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Do not breathe in dust or fumes.[1]

  • Weigh and transfer the chemical in a way that minimizes dust generation.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

3. Accidental Release Measures:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wear the appropriate PPE as outlined above.[1]

  • Prevent the spill from entering drains or waterways.[1]

  • Carefully sweep or vacuum the spilled material into a suitable container for disposal.[1]

4. First Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses.[1] If eye irritation continues, get medical advice.[1]

  • If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If feeling unwell, call a poison control center or doctor.[1]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1]

  • Regulatory Compliance: All federal, state, and local regulations for hazardous waste disposal must be followed.[1]

  • Disposal Method: Dispose of the contents and the container at an approved waste disposal facility.[1][5] Do not allow the product to enter drains, soil, or other waterways.[1]

  • Contaminated Materials: Any PPE or other materials that have come into contact with this compound should be handled as hazardous waste and disposed of accordingly.

Physical and Chemical Properties

PropertyValue
Chemical Formula C9H7NaO2[3][6]
Molar Mass 170.14 g/mol [3][6][7]
Appearance White to off-white powder[3]
Solubility in Water Soluble[3]
pH Approximately 7[3]

Safe Handling Workflow

prep 1. Prepare Work Area (Well-ventilated, emergency equipment ready) ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) prep->ppe Ensure safety measures are in place handle 3. Handle this compound (Avoid dust, contact, and inhalation) ppe->handle Ready for handling decon 4. Decontaminate & Doff PPE (Wash hands thoroughly) handle->decon After handling is complete dispose 5. Dispose of Waste (Follow approved procedures) decon->dispose Properly discard waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium cinnamate
Reactant of Route 2
Reactant of Route 2
Sodium cinnamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.